FLAGELLIN
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
12777-81-0 |
|---|---|
Fórmula molecular |
Cl3H12O6Tb |
Origen del producto |
United States |
Foundational & Exploratory
Flagellin as a Pathogen-Associated Molecular Pattern (PAMP): A Technical Guide for Researchers
Abstract
Flagellin, the principal protein component of bacterial flagella, is a potent Pathogen-Associated Molecular Pattern (PAMP) that is recognized by the innate immune system through Toll-like Receptor 5 (TLR5). This recognition event initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines and the activation of adaptive immunity, playing a crucial role in host defense against bacterial pathogens. This technical guide provides an in-depth overview of the core concepts surrounding this compound as a PAMP, detailing its interaction with TLR5, the subsequent signaling pathways, and key experimental methodologies for its study. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, microbiology, and pharmacology.
Introduction: this compound, a Key Microbial Signature
This compound is a globular protein that polymerizes to form the filament of bacterial flagella, the primary locomotive appendages of many motile bacteria.[1] Beyond its role in motility, this compound is a critical molecule in host-pathogen interactions. The innate immune system has evolved to recognize conserved microbial structures, known as PAMPs, and this compound is a quintessential example.[1] Its recognition by the host is a critical first step in mounting an effective immune response against flagellated bacteria.
The immunomodulatory properties of this compound are primarily mediated through its interaction with Toll-like Receptor 5 (TLR5), a pattern recognition receptor (PRR) expressed on the surface of various immune and non-immune cells, including epithelial cells, monocytes, and dendritic cells.[2][3] This interaction triggers a potent inflammatory response, highlighting the importance of this compound as a key target for the innate immune system.
The this compound-TLR5 Interaction: A Structural Perspective
The recognition of this compound by TLR5 is a highly specific interaction. The TLR5 ectodomain, composed of leucine-rich repeats (LRRs), directly binds to the conserved D1 domain of monomeric this compound.[1] Structural studies have revealed that this interaction leads to the formation of a 2:2 tail-to-tail signaling complex, where two TLR5 molecules bind to two this compound molecules.[3] This dimerization is a crucial step for the initiation of downstream signaling. While the D1 domain is essential for high-affinity binding, the D0 domain of this compound also contributes to the full activation of TLR5.[1]
Quantitative Analysis of the this compound-TLR5 Interaction
The affinity of the this compound-TLR5 interaction and the concentration of this compound required to elicit a cellular response are critical parameters in understanding its biological activity. The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinity of this compound to TLR5
| This compound Source | Receptor | Method | Dissociation Constant (Kd) / IC50 | Reference |
| Salmonella typhimurium | Human TLR5-proteoliposomes | Surface Plasmon Resonance (SPR) | 13.8 x 10⁻⁹ M | [4][5] |
| Escherichia coli | Human TLR5-proteoliposomes | Surface Plasmon Resonance (SPR) | 84.1 x 10⁻⁸ M | [4][5] |
| Various γ-proteobacteria and Firmicutes | Zebrafish rTLR5N14 | Competitive Binding Assay | 204–673 pM (IC50) | [6] |
| CBLB502 (this compound derivative) | Human TLR5 | Competition Assay | 67 ± 4 pM (IC50) | [3] |
Table 2: Dose-Dependent Activation of TLR5 Signaling by this compound
| Cell Type | This compound Concentration | Response Measured | EC50 / Effective Concentration | Reference |
| RAW264.7 macrophages | 0.01, 0.1, 1, and 5 µg/mL | IL-1β, IL-6, CXCL2, CXCL10 mRNA | 1 µg/mL showed a robust response | [7] |
| Human Mononuclear Cells | 0.5 - 1 µg/mL | IL-1β, IL-8, TNF-α expression | Peak response between 0.5 and 1 µg/mL | [8] |
| Caco-2 cells | 500 ng/mL | IL-8 production | 19-fold increase in IL-8 | [9] |
| HEK293 cells expressing TLR5 chimeras | Varies | NF-κB activation | Varies depending on chimera and this compound mutant | [10] |
TLR5 Signaling Pathways
Upon this compound binding and TLR5 dimerization, a cascade of intracellular signaling events is initiated. The primary and most well-characterized pathway is MyD88-dependent, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.
The MyD88-Dependent Pathway
The dimerization of the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR5 recruits the adaptor protein MyD88.[1][11] MyD88, in turn, recruits and activates members of the IRAK (IL-1R-associated kinase) family, leading to the activation of TRAF6 (TNF receptor-associated factor 6). This ultimately results in the activation of the IKK (IκB kinase) complex, which phosphorylates the inhibitor of NF-κB (IκB). The degradation of IκB allows for the nuclear translocation of NF-κB, where it induces the transcription of genes encoding pro-inflammatory cytokines such as IL-8, IL-6, and TNF-α.[2]
References
- 1. Balancing harm and harmony: Evolutionary dynamics between gut microbiota-derived this compound and TLR5-mediated host immunity and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of Toll-like receptor 5 in the recognition of flagellated bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of TLR5-flagellin recognition and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of this compound by interaction with human recombinant TLR5 immobilized in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A conserved TLR5 binding and activation hot spot on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recombinant Domain of this compound Promotes In Vitro a Chemotactic Inflammatory Profile in Human Immune Cells Independently of a Dendritic Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial Cell Components Induced Tolerance to this compound-Stimulated Inflammation through Toll-Like Receptor Pathways in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A conserved surface on Toll-like receptor 5 recognizes bacterial this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid CD4+ T-cell responses to bacterial this compound require dendritic cell expression of Syk and CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
The Innate Immune Response to Bacterial Flagellin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial flagellin, the principal structural component of flagella, is a potent pathogen-associated molecular pattern (PAMP) that elicits a robust innate immune response in a wide range of organisms, from plants to mammals.[1][2][3][4] The host's ability to recognize and respond to this compound is a critical first line of defense against infection by flagellated bacteria. This recognition is mediated by two distinct arms of the innate immune system: the extracellular detection of this compound by Toll-like receptor 5 (TLR5) and the intracellular sensing by the NAIP/NLRC4 (NOD-like receptor family CARD domain containing 4) inflammasome.[5][6] This technical guide provides an in-depth overview of these core signaling pathways, presents quantitative data on the cellular responses, details key experimental protocols, and offers visualizations of the molecular interactions and workflows.
Extracellular Recognition of this compound: The TLR5 Signaling Pathway
The primary mechanism for detecting extracellular this compound is through its interaction with TLR5, a pattern recognition receptor expressed on the surface of various immune and non-immune cells, including monocytes, dendritic cells, and epithelial cells.[6][7] The binding of this compound to TLR5 initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines and the activation of adaptive immune responses.[2][8]
The activation of TLR5 by this compound involves the physical interaction of the D1 domain of monomeric this compound with the extracellular domain of TLR5.[8] This interaction triggers the recruitment of the adaptor protein MyD88 to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR5.[1][2] The formation of the TLR5-MyD88 complex initiates a downstream signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) family kinases and TRAF6 (TNF Receptor-Associated Factor 6). This ultimately leads to the activation of the transcription factor NF-κB (nuclear factor-kappa B) and mitogen-activated protein kinases (MAPKs), which translocate to the nucleus to induce the expression of a wide range of pro-inflammatory genes.[6][8][9]
Caption: TLR5 signaling pathway initiated by bacterial this compound.
Intracellular Recognition of this compound: The NAIP/NLRC4 Inflammasome
When flagellated bacteria invade the host cell cytoplasm, this compound can be detected by the NAIP/NLRC4 inflammasome, a multi-protein complex that activates inflammatory caspases.[10][11] In mice, specific NAIP (NLR family, apoptosis inhibitory protein) members, NAIP5 and NAIP6, directly bind to bacterial this compound.[11] This binding event induces a conformational change in the NAIP protein, allowing it to interact with and activate NLRC4.[12][13]
Activated NLRC4 oligomerizes to form a wheel-like structure that serves as a platform for the recruitment and activation of pro-caspase-1.[10][14] Caspase-1 then auto-cleaves to its active form, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms.[11][15] Active caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[15]
Caption: NAIP/NLRC4 inflammasome activation by cytosolic this compound.
Quantitative Data on this compound-Induced Immune Responses
The cellular response to this compound is dose-dependent and results in the production of a variety of pro-inflammatory cytokines. The following tables summarize quantitative data from studies investigating these responses.
Table 1: this compound-Induced Cytokine Production in Murine Macrophages
| Cell Type | This compound Concentration | Cytokine | Concentration (pg/mL) | Incubation Time | Reference |
| RAW264.7 | 1 µg/mL | IL-1β | ~30 (mRNA fold change) | 5 hours | [16] |
| RAW264.7 | 1 µg/mL | IL-6 | ~1500 (mRNA fold change) | 5 hours | [16] |
| Ana-1 | 100 ng/mL | TNF-α | ~1200 | 24 hours | [17][18] |
| Ana-1 | 100 ng/mL | IL-6 | ~350 | 24 hours | [17][18] |
| Bone Marrow-Derived | 30 ng | IL-1β | ~3000 | 3 hours | [19] |
Table 2: this compound-Induced Cytokine Production in Human Cells
| Cell Type | This compound Concentration | Cytokine | Concentration/Response | Incubation Time | Reference |
| THP-1 | 1 µg/mL | IL-8 | ~2500 pg/mL | 24 hours | [20] |
| THP-1 | 1 µg/mL | IFN-β | ~15 (mRNA fold change) | 5 hours | [16] |
| HT29 | 1x10⁸ CFU/mL bacteria | IL-8 | ~1200 pg/mL | 6 hours | [21] |
| Mononuclear cells | 1 µg/mL | IL-1β | >30 (mRNA fold change) | 3 hours | [22] |
| Mononuclear cells | 1 µg/mL | TNF-α | ~14 (mRNA fold change) | 3 hours | [22] |
Table 3: In Vivo Cytokine Response to this compound in Mice
| Administration Route | This compound Dose | Organ/Fluid | Cytokine | Peak Concentration (pg/mL or ng/mL) | Time Point | Reference |
| Intravenous | 5 µ g/mouse | Plasma | TNF-α | ~2000 pg/mL | 1 hour | [23] |
| Intravenous | 5 µ g/mouse | Plasma | IL-6 | ~4000 pg/mL | 3 hours | [23] |
| Intraperitoneal | Not specified | Serum | IL-6 | 5.5 ng/mL | 2 hours | [24] |
| Intranasal | 1 µg | Lungs | IL-1β | Not specified (peak mRNA) | Not specified | [25] |
| Intranasal | 1 µg | Lungs | TNF-α | Not specified (peak mRNA) | Not specified | [25] |
Key Experimental Protocols
Protocol 1: TLR5 Activation Assay using HEK-Blue™ TLR5 Reporter Cells
This protocol describes a method to quantify TLR5 activation by measuring the activity of secreted embryonic alkaline phosphatase (SEAP) in response to this compound stimulation.
Materials:
-
HEK-Blue™ TLR5 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Purified bacterial this compound
-
96-well cell culture plates
-
Spectrophotometer (620-655 nm)
Method:
-
Cell Seeding: Plate HEK-Blue™ TLR5 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Stimulation: Prepare serial dilutions of this compound. Add 20 µL of each this compound dilution to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Detection: Add 180 µL of HEK-Blue™ Detection medium to each well.
-
Measurement: Incubate the plate at 37°C for 1-2 hours and measure the optical density (OD) at 620-655 nm. The OD is directly proportional to the SEAP activity and thus to the level of TLR5 activation.
Protocol 2: NLRC4 Inflammasome Activation and IL-1β Secretion in Macrophages
This protocol details the steps to induce and measure NLRC4 inflammasome activation in bone marrow-derived macrophages (BMDMs) through infection with Salmonella Typhimurium.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Salmonella Typhimurium (log-phase culture)
-
LPS (lipopolysaccharide)
-
DMEM complete medium
-
ELISA kit for murine IL-1β
-
Reagents for Western blotting (lysis buffer, antibodies for caspase-1 and IL-1β)
Method:
-
Cell Seeding and Priming: Seed BMDMs in 24-well plates. Prime the cells with LPS (e.g., 100 ng/mL) for 4 hours to upregulate pro-IL-1β expression.[26]
-
Bacterial Infection: Infect the primed BMDMs with log-phase S. Typhimurium at a specified multiplicity of infection (MOI).
-
Incubation: Incubate for the desired time (e.g., 1-4 hours) to allow for bacterial invasion and inflammasome activation.
-
Sample Collection: Collect the cell culture supernatants for cytokine analysis. Lyse the remaining cells for Western blot analysis.
-
IL-1β ELISA: Quantify the concentration of mature IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Western Blotting: Analyze the cell lysates and supernatants by Western blotting to detect the cleaved (active) form of caspase-1 (p20 or p10 subunit) and mature IL-1β.
References
- 1. The innate immune response to bacterial this compound is mediated by Toll-like receptor 5 | Semantic Scholar [semanticscholar.org]
- 2. The innate immune response to bacterial this compound is mediated by Toll-like receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound sensing, signaling, and immune responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Over-activation of TLR5 signaling by high-dose this compound induces liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of Toll-like receptor 5 in the recognition of flagellated bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical Role of Innate Immunity to this compound in the Absence of Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR5 functions as an endocytic receptor to enhance this compound-specific adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The NAIP/NLRC4 Inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Emerging Concepts about NAIP/NLRC4 Inflammasomes [frontiersin.org]
- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 13. Mechanism of NAIP—NLRC4 inflammasome activation revealed by cryo-EM structure of unliganded NAIP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The NAIP-NLRC4 inflammasome in innate immune detection of bacterial this compound and type III secretion apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mTORC1 Regulates this compound-Induced Inflammatory Response in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mTORC1 Regulates this compound-Induced Inflammatory Response in Macrophages | PLOS One [journals.plos.org]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. researchgate.net [researchgate.net]
- 21. TLR5 Activation Induces Secretory Interleukin-1 Receptor Antagonist (sIL-1Ra) and Reduces Inflammasome-associated Tissue Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recombinant Domain of this compound Promotes In Vitro a Chemotactic Inflammatory Profile in Human Immune Cells Independently of a Dendritic Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bacterial this compound elicits widespread innate immune defense mechanisms, apoptotic signaling, and a sepsis-like systemic inflammatory response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. Escherichia coli this compound stimulates pro-inflammatory immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Protocol for measuring NLRC4 inflammasome activation and pyroptosis in murine bone-marrow-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Flagellin Signaling Pathway via MyD88
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanisms of the flagellin signaling pathway mediated by the adaptor protein MyD88. It is intended to serve as a technical resource, offering detailed information on the signaling cascade, quantitative data from key experiments, and methodologies for studying this critical innate immune pathway.
Introduction to this compound Signaling
Bacterial this compound, a principal component of the flagellar filament, is a potent pathogen-associated molecular pattern (PAMP) recognized by the innate immune system. The primary receptor for extracellular this compound is Toll-like receptor 5 (TLR5). Engagement of TLR5 by this compound initiates a signaling cascade that is critically dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This pathway culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines, thereby orchestrating an immune response.[1][2]
The Core Signaling Cascade
The this compound-TLR5-MyD88 signaling axis is a well-defined pathway that proceeds through a series of protein-protein interactions and post-translational modifications.
2.1. Ligand Recognition and Receptor Dimerization: The process is initiated by the binding of monomeric this compound to the extracellular domain of TLR5.[2] This binding event triggers the homodimerization of TLR5, which brings their intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity, a crucial step for the recruitment of downstream signaling molecules.[2]
2.2. Recruitment of MyD88 and Formation of the Myddosome: The dimerized TLR5 TIR domains serve as a scaffold for the recruitment of the adaptor protein MyD88.[3] MyD88 itself possesses a TIR domain, which interacts with the TIR domains of TLR5, and a death domain (DD) at its C-terminus.[4] Upon recruitment to the receptor complex, MyD88 recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, through interactions between their respective death domains.[5][6] This assembly of TLR5, MyD88, IRAK4, and IRAK1 forms a signaling complex often referred to as the "Myddosome".[7][8]
2.3. IRAK Kinase Activation and TRAF6 Recruitment: Within the Myddosome, IRAK4, a constitutively active kinase, phosphorylates and activates IRAK1.[5][9] This phosphorylation event leads to the dissociation of the activated IRAK1 from the Myddosome. The liberated IRAK1 then interacts with another key signaling molecule, TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[10][11][12][13]
2.4. TRAF6-Mediated Ubiquitination and Activation of the TAK1 Complex: TRAF6, in conjunction with the E2 ubiquitin-conjugating enzyme complex Ubc13/Uev1A, catalyzes the synthesis of lysine (B10760008) 63 (K63)-linked polyubiquitin (B1169507) chains.[5][9] These polyubiquitin chains act as a scaffold to recruit and activate the transforming growth factor-β-activated kinase 1 (TAK1) complex, which consists of TAK1 and the TAK1-binding proteins TAB1, TAB2, and TAB3.[5][9][14][15] The binding of the TAB2 and TAB3 subunits to the K63-linked polyubiquitin chains is a critical step in the activation of TAK1 kinase activity.[9]
2.5. Downstream Activation of NF-κB and MAPK Pathways: Once activated, TAK1 serves as a central kinase that phosphorylates and activates two major downstream signaling branches:
-
The IκB Kinase (IKK) Complex: TAK1 phosphorylates and activates the IKK complex, which is composed of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ). The activated IKK complex then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor (typically a heterodimer of p50 and p65/RelA), allowing it to translocate to the nucleus and induce the expression of target genes, including those encoding pro-inflammatory cytokines like IL-8, IL-6, and TNF-α.[1][2]
-
Mitogen-Activated Protein Kinases (MAPKs): TAK1 also activates several MAPK cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[2] This leads to the activation of the transcription factor AP-1 (a dimer of c-Jun and c-Fos), which collaborates with NF-κB to regulate the expression of inflammatory genes.
A visual representation of this signaling cascade is provided below.
Caption: The MyD88-dependent signaling pathway initiated by this compound binding to TLR5.
Quantitative Data Presentation
The following tables summarize quantitative data from studies investigating the this compound-MyD88 signaling pathway. These data provide insights into the magnitude and kinetics of the cellular responses.
Table 1: this compound-Induced Cytokine Production in Macrophages
| Cytokine | Cell Type | This compound Concentration | Time Point | Fold Induction (over control) | Reference |
| TNF-α | Murine BMDM | 100 ng/mL | 3 h | ~15-fold | [16] |
| IL-6 | Murine BMDM | 100 ng/mL | 24 h | ~200-fold | [17] |
| IL-1β | Murine BMDM | 100 ng/mL | 24 h | ~50-fold | [17] |
| IL-10 | Murine BMDM | 100 ng/mL | 24 h | ~10-fold | [17] |
BMDM: Bone Marrow-Derived Macrophages
Table 2: NF-κB Activation in Response to this compound
| Cell Line | Reporter Assay | This compound Concentration | Time Point | Fold Induction of Reporter Activity | Reference |
| HEK293 | NF-κB Luciferase | 100 ng/mL | 4 h | ~100-fold | [1] |
| HT29-19A | NF-κB Luciferase | 100 ng/mL | 6 h | ~8-fold | [18] |
Table 3: Phosphorylation of Key Signaling Intermediates
| Phosphorylated Protein | Cell Type | This compound Concentration | Time Point | Fold Increase in Phosphorylation | Reference |
| p-IKKα/β | Murine BMDM | 100 ng/mL | 15 min | ~3-fold | [8] |
| p-p65 (NF-κB) | Murine BMDM | 100 ng/mL | 30 min | ~4-fold | [8] |
| p-JNK1/2 | Murine BMDM | 100 ng/mL | 30 min | ~5-fold | [8] |
| p-ERK1/2 | Murine BMDM | 100 ng/mL | 15 min | ~2.5-fold | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the this compound-MyD88 pathway. Below are protocols for key experiments.
4.1. Co-Immunoprecipitation of MyD88 and IRAK1
This protocol is designed to demonstrate the interaction between MyD88 and IRAK1 following this compound stimulation.
Workflow Diagram:
Caption: Workflow for co-immunoprecipitation of MyD88 and IRAK1.
Methodology:
-
Cell Culture and Stimulation: Culture cells (e.g., THP-1 macrophages) to 80-90% confluency. Stimulate cells with 100 ng/mL of purified this compound for various time points (e.g., 0, 5, 15, 30 minutes).[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with protease and phosphatase inhibitor cocktails.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-MyD88 antibody overnight at 4°C with gentle rotation.[13]
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with the lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against IRAK1 and MyD88.[13]
4.2. Western Blot for Phosphorylated IKK
This protocol is used to detect the activation of the IKK complex by assessing its phosphorylation status.
Methodology:
-
Sample Preparation:
-
Stimulate cells as described above.
-
Lyse cells in a RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[19] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[20]
-
Incubate the membrane with a primary antibody specific for phosphorylated IKKα/β (e.g., at Ser176/180) overnight at 4°C.[19][21]
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for total IKKα/β.[20]
-
4.3. ELISA for IL-8 Secretion
This protocol quantifies the amount of IL-8 secreted into the cell culture supernatant following this compound stimulation.
Workflow Diagram:
Caption: General workflow for a sandwich ELISA to quantify IL-8.
Methodology:
-
Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for human IL-8. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation:
-
Prepare a standard curve using recombinant IL-8.
-
Add the standards and cell culture supernatants (collected after this compound stimulation) to the wells and incubate for 2 hours at room temperature.[22]
-
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for IL-8. Incubate for 1-2 hours at room temperature.[22]
-
Enzyme Conjugate: Wash the plate and add a streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.[22]
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark for 15-30 minutes, allowing for color development.[22][23]
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The concentration of IL-8 in the samples is determined by interpolating from the standard curve.[23]
Concluding Remarks
The this compound-TLR5-MyD88 signaling pathway is a cornerstone of the innate immune response to bacterial infections. A thorough understanding of its molecular mechanics, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers in immunology and professionals involved in the development of novel therapeutics, such as vaccines and immunomodulatory drugs. This guide provides a foundational resource to aid in these endeavors.
References
- 1. Activation of NF-κB-dependent Gene Expression by Salmonella Flagellins FliC and FljB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MyD88: an adapter that recruits IRAK to the IL-1 receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR5 participates in the TLR4 receptor complex and promotes MyD88-dependent signaling in environmental lung injury | eLife [elifesciences.org]
- 8. TLR5 participates in the TLR4 receptor complex and promotes MyD88-dependent signaling in environmental lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. Roles of the TRAF6 and Pellino E3 ligases in MyD88 and RANKL signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cutting edge: TNFR-associated factor (TRAF) 6 is essential for MyD88-dependent pathway but not toll/IL-1 receptor domain-containing adaptor-inducing IFN-beta (TRIF)-dependent pathway in TLR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of TIR Domain Signaling by TcpC: MyD88-Dependent and Independent Effects on Escherichia coli Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The this compound:Allergen Fusion Protein rFlaA:Betv1 Induces a MyD88- and MAPK-Dependent Activation of Glucose Metabolism in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro and ex vivo activation of the TLR5 signaling pathway in intestinal epithelial cells by a commensal Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bioradiations.com [bioradiations.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. raybiotech.com [raybiotech.com]
- 23. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Core Differences Between Flagellin from Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flagellin, the principal protein component of the bacterial flagellum, is a potent activator of the innate immune system. While its role as a pathogen-associated molecular pattern (PAMP) is well-established, significant structural, genetic, and immunological differences exist between this compound derived from gram-positive and gram-negative bacteria. Understanding these distinctions is critical for the development of novel therapeutics, vaccines, and immunomodulatory agents that target this compound-mediated signaling pathways. This technical guide provides an in-depth comparison of the core characteristics of this compound from these two major bacterial clades, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.
Structural and Physicochemical Differences
The fundamental structure of the flagellar filament is a helical polymer of this compound subunits. However, the overall architecture of the flagellum, particularly the basal body that anchors the structure to the cell envelope, exhibits a key difference between gram-positive and gram-negative bacteria. Gram-negative bacteria possess a more complex basal body with four rings (L, P, S, and M), while gram-positive bacteria have a simpler structure with only two rings (S and M)[1].
While the core this compound protein is conserved, variations in its physicochemical properties, such as molecular weight and isoelectric point, exist between species.
| Property | Gram-Negative Example (E. coli K12, FliC) | Gram-Positive Example (Bacillus subtilis, Hag) |
| Molecular Weight (kDa) | ~51.3 | ~32.5 |
| Isoelectric Point (pI) | ~4.95 (Calculated) | 4.78[2][3] |
| Amino Acid Length | 498 | 304 |
Table 1: Comparison of Physicochemical Properties of this compound. The data for E. coli FliC is derived from its UniProt entry (P04949)[4], and the data for B. subtilis Hag is from the SubtiWiki database[2][3].
Genetic Organization and Regulation
The genetic regulation of this compound synthesis is a tightly controlled process that differs between gram-negative and gram-positive bacteria. In many gram-negative bacteria, such as Escherichia coli and Salmonella, flagellar genes are organized in a hierarchical cascade. This cascade is typically initiated by a master operon, flhDC, which controls the expression of the subsequent classes of genes involved in the assembly of the hook-basal body and the filament.
In contrast, the regulation of this compound synthesis in gram-positive bacteria, like Bacillus subtilis, is often integrated with other cellular processes, such as chemotaxis and development (e.g., sporulation). The hag gene, encoding this compound in B. subtilis, is transcribed by the σD form of RNA polymerase[5].
Immunological Recognition and Signaling Pathways
This compound is a potent immunogen, recognized by the host's innate immune system through two primary receptor systems: the cell surface Toll-like receptor 5 (TLR5) and the cytosolic NAIP/NLRC4 (NACHT, LRR and PYD domains-containing protein 4) inflammasome.
TLR5-Mediated Signaling
Extracellular this compound from both gram-positive and gram-negative bacteria is recognized by TLR5[4]. This recognition is highly conserved and targets the D1 domain of the this compound protein. The amino acid sequence within this domain is critical for TLR5 binding and subsequent signaling. While the overall mechanism is conserved, subtle differences in the amino acid sequence of the TLR5 binding domain can influence receptor affinity and the magnitude of the downstream response. The region around amino acids 89-96 in Salmonella FliC is a key determinant for TLR5 interaction[6][7].
Upon binding this compound, TLR5 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6), leading to the activation of the transcription factor NF-κB and the MAP kinase pathways (p38, JNK, and ERK). This ultimately results in the production of pro-inflammatory cytokines and chemokines.
Figure 1: Generalized TLR5 signaling pathway.
NAIP/NLRC4 Inflammasome Activation
When this compound gains access to the host cell cytosol, it is detected by the NAIP (NLR family, apoptosis inhibitory protein) family of proteins, which in turn activate the NLRC4 inflammasome. In mice, NAIP5 and NAIP6 are responsible for recognizing this compound. Upon binding, NAIP proteins undergo a conformational change that allows them to interact with and activate NLRC4. Activated NLRC4 oligomerizes and recruits ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, leading to the formation of the inflammasome complex. This proximity-induced activation of caspase-1 results in the cleavage and maturation of the pro-inflammatory cytokines IL-1β and IL-18, and can also trigger a form of inflammatory cell death known as pyroptosis. While the core mechanism is similar, the specific NAIP proteins involved in this compound recognition can differ between species.
Figure 2: NAIP/NLRC4 inflammasome pathway.
Differential Cytokine Induction
Studies have shown that gram-positive and gram-negative bacteria elicit distinct patterns of cytokine production from human mononuclear cells[8][9]. Generally, gram-positive bacteria are potent inducers of IL-12 and IFN-γ, which are key for cell-mediated immunity. In contrast, gram-negative bacteria tend to induce higher levels of IL-6, IL-8, and IL-10[8][9]. While these studies used whole bacteria, the differential activation of TLRs and other pattern recognition receptors by various cell wall components likely contributes to these distinct cytokine profiles. Purified this compound from gram-negative bacteria is a known potent inducer of TNF-α and IL-1β[10]. Further research is needed for a direct quantitative comparison of cytokine profiles induced by purified flagellins from both bacterial types.
| Cytokine | Predominant Inducer |
| IL-12 | Gram-Positive Bacteria |
| IFN-γ | Gram-Positive Bacteria |
| TNF-α | Gram-Positive Bacteria (whole), Gram-Negative this compound (purified) |
| IL-1β | Similar induction by both |
| IL-6 | Gram-Negative Bacteria |
| IL-8 | Gram-Negative Bacteria |
| IL-10 | Gram-Negative Bacteria |
Table 2: General Patterns of Cytokine Induction by Gram-Positive vs. Gram-Negative Bacteria. Data is based on studies using whole bacteria and may not solely reflect the contribution of this compound[8][9].
Experimental Protocols
Precise and reproducible experimental methods are essential for studying the differences in this compound. Below are detailed protocols for key experimental procedures.
Figure 3: General experimental workflow.
This compound Purification
This protocol is a generalized method and may require optimization depending on the bacterial species.
Materials:
-
Bacterial culture (e.g., E. coli or B. subtilis)
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS)
-
High-speed blender or sonicator
-
Centrifuge and ultracentrifuge with appropriate rotors
-
0.1 M Glycine-HCl, pH 2.0
-
1 M NaOH
-
(NH4)2SO4
-
Dialysis tubing
-
Anion-exchange chromatography column and buffers
-
SDS-PAGE reagents
-
BCA or Bradford protein assay reagents
Methodology:
-
Bacterial Culture: Inoculate a large volume of LB broth with the desired bacterial strain and grow with shaking at 37°C overnight to stationary phase.
-
Cell Harvesting: Pellet the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Wash the pellet with cold PBS.
-
Flagellar Shearing: Resuspend the bacterial pellet in PBS. Shear the flagella from the cell surface using a high-speed blender for 2 minutes or by sonication.
-
Cell Removal: Remove the bacterial cells by centrifugation at 8,000 x g for 20 minutes at 4°C. The supernatant contains the sheared flagella.
-
Flagellar Pelleting: Pellet the flagella from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Depolymerization: Resuspend the flagellar pellet in 0.1 M glycine-HCl, pH 2.0, and incubate at room temperature for 30 minutes to depolymerize the flagella into this compound monomers.
-
Clarification: Remove any insoluble material by ultracentrifugation at 100,000 x g for 30 minutes at 4°C.
-
Neutralization and Precipitation: Transfer the supernatant to a new tube and neutralize to pH 7.2 with 1 M NaOH. Precipitate the this compound by slowly adding (NH4)2SO4 to 40-60% saturation and incubating overnight at 4°C.
-
Collection and Dialysis: Pellet the precipitated this compound by centrifugation at 20,000 x g for 30 minutes at 4°C. Resuspend the pellet in a minimal volume of PBS and dialyze extensively against PBS at 4°C to remove the ammonium (B1175870) sulfate.
-
Chromatographic Purification: Further purify the dialyzed this compound using anion-exchange chromatography. Elute with a salt gradient and collect fractions.
-
Purity and Concentration Assessment: Analyze the purity of the this compound fractions by SDS-PAGE and Coomassie blue staining. Determine the protein concentration using a BCA or Bradford assay.
TLR5 Activation Assay
This protocol utilizes HEK293 cells stably transfected with a TLR5-responsive reporter gene (e.g., SEAP - secreted embryonic alkaline phosphatase, or luciferase).
Materials:
-
HEK293-TLR5 reporter cell line (e.g., InvivoGen HEK-Blue™ hTLR5)
-
Complete DMEM growth medium
-
Purified this compound from gram-positive and gram-negative bacteria
-
96-well cell culture plates
-
Reporter gene detection reagent (e.g., QUANTI-Blue™, Bright-Glo™)
-
Plate reader (spectrophotometer or luminometer)
Methodology:
-
Cell Seeding: Seed HEK293-TLR5 cells in a 96-well plate at a density of ~5 x 104 cells per well and incubate overnight.
-
Stimulation: Prepare serial dilutions of the purified this compound preparations in growth medium. Remove the old medium from the cells and add 180 µL of fresh medium. Add 20 µL of the this compound dilutions to the respective wells. Include a negative control (medium only) and a positive control (a known TLR5 agonist).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Reporter Gene Assay:
-
For SEAP: Add an aliquot of the cell culture supernatant to the SEAP detection reagent in a new 96-well plate. Incubate according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
For Luciferase: Add the luciferase substrate directly to the cells in the culture plate. Incubate for a few minutes and measure the luminescence.
-
-
Data Analysis: Calculate the fold induction of the reporter gene activity relative to the unstimulated control.
Inflammasome Activation Assay
This protocol describes the detection of inflammasome activation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Complete RPMI-1640 growth medium
-
Lipopolysaccharide (LPS) from E. coli (for priming, optional)
-
Purified this compound from gram-positive and gram-negative bacteria
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM reduced-serum medium
-
24-well cell culture plates
-
ELISA kits for IL-1β
-
Reagents for Western blotting (lysis buffer, antibodies against caspase-1 p20 subunit)
Methodology:
-
Cell Seeding: Seed BMDMs in a 24-well plate at a density of ~5 x 105 cells per well and allow them to adhere overnight.
-
Priming (Optional): For robust IL-1β detection, prime the cells with LPS (100 ng/mL) for 3-4 hours. This upregulates the expression of pro-IL-1β.
-
Transfection:
-
Dilute the purified this compound in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted this compound and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Wash the primed BMDMs with serum-free medium and add the transfection complexes to the cells.
-
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for IL-1β ELISA.
-
Cell Lysate: Wash the cells with cold PBS and lyse them in a suitable buffer for Western blotting.
-
-
Analysis:
-
ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Western Blot: Separate the cell lysate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for the cleaved (active) p20 subunit of caspase-1.
-
Conclusion
The differences between this compound from gram-positive and gram-negative bacteria extend from the fundamental structure of the flagellum to the nuances of their interaction with the host immune system. While both are potent activators of innate immunity through TLR5 and the NAIP/NLRC4 inflammasome, the structural and genetic variations likely contribute to distinct immunological outcomes. A thorough understanding of these differences, facilitated by the robust experimental protocols outlined in this guide, is paramount for the rational design of this compound-based therapeutics and vaccines. Further research focusing on a direct quantitative comparison of the immunomodulatory properties of purified flagellins from diverse bacterial species will undoubtedly unveil new avenues for therapeutic intervention in infectious and inflammatory diseases.
References
- 1. hag [subtiwiki.uni-goettingen.de]
- 2. hag [2017-11-13 10:17:01] [subtiwiki.uni-goettingen.de]
- 3. uniprot.org [uniprot.org]
- 4. The Bacillus subtilis this compound gene (hag) is transcribed by the sigma 28 form of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amino acids 89–96 of Salmonella this compound: a key site for its adjuvant effect independent of the TLR5 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gram-positive and gram-negative bacteria induce different patterns of cytokine production in human mononuclear cells irrespective of taxonomic relatedness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gram-positive and Gram-negative bacteria elicit different patterns of pro-inflammatory cytokines in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of Cytokine Synthesis by Flagella from Gram-Negative Bacteria May Be Dependent on the Activation or Differentiation State of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of cytokine synthesis by flagella from gram-negative bacteria may be dependent on the activation or differentiation state of human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Flagellin in Bacterial Biofilm Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system. The formation of these complex, surface-associated communities is a multifactorial process, with the initial stages being critically dependent on the motility and adhesive properties of individual bacterial cells. Flagellin, the primary protein component of the bacterial flagellum, plays a dual role in this process. It is not only essential for the flagellar motility that enables bacteria to reach and explore surfaces but also acts as an adhesin, facilitating the initial attachment that precedes biofilm maturation. This technical guide provides an in-depth exploration of the core functions of this compound in biofilm development, detailing the key signaling pathways, experimental methodologies used for its study, and quantitative data illustrating its impact.
The Dual Function of this compound in Biofilm Initiation
The bacterial flagellum, a complex molecular machine, provides the locomotive force for bacteria to navigate their environment. This motility is crucial for the initial transit of bacteria to a surface, a prerequisite for biofilm formation[1]. Beyond its role in locomotion, the flagellum, and specifically its constituent protein this compound (FliC), can also function as an adhesive appendage, mediating the initial, reversible attachment to both biotic and abiotic surfaces[2][3]. This dual functionality positions this compound as a key player in the transition from a planktonic to a sessile, biofilm-associated lifestyle.
Studies across various bacterial species, including Pseudomonas aeruginosa, Escherichia coli, and Salmonella enterica, have demonstrated that mutations in this compound or other flagellar components lead to significant defects in the early stages of biofilm formation[1][4][5]. While non-flagellated mutants can still form biofilms, the process is often delayed and the resulting biofilm architecture can be altered[6].
Signaling Pathways Regulating this compound and Biofilm Formation
The transition from a motile, planktonic existence to a sessile, biofilm-forming state is tightly regulated by complex signaling networks. A key intracellular second messenger involved in this switch is bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP). High intracellular levels of c-di-GMP generally promote biofilm formation by stimulating the production of extracellular polymeric substances (EPS) and adhesins, while simultaneously repressing flagellar synthesis and motility. Conversely, low levels of c-di-GMP favor the planktonic state[3][7][8].
The FleQ Regulatory Hub in Pseudomonas aeruginosa
In Pseudomonas aeruginosa, a master regulator at the heart of this transition is the transcriptional regulator FleQ. FleQ, in conjunction with the ATPase FleN, controls the expression of genes involved in both flagellar synthesis and the production of biofilm matrix components. The activity of FleQ is modulated by c-di-GMP levels[9][10][11].
-
Low c-di-GMP conditions: FleQ, in its ATP-bound state, acts as a transcriptional activator for flagellar genes, promoting motility. Simultaneously, it represses the expression of genes for the Pel and Psl exopolysaccharides, key components of the P. aeruginosa biofilm matrix[11][12][13].
-
High c-di-GMP conditions: The binding of c-di-GMP to FleQ induces a conformational change that inhibits its ATPase activity. This leads to the repression of flagellar gene expression and the de-repression and activation of the pel and psl operons, shifting the cell's resources towards biofilm formation[10][11][13].
Flagellar Regulatory Hierarchy in Vibrio cholerae
In Vibrio cholerae, the expression of flagellar genes is organized in a four-tiered transcriptional hierarchy. The master regulator FlrA, a σ54-dependent transcriptional activator, initiates the cascade. This hierarchy not only controls the assembly of the flagellum but also influences the expression of virulence factors and genes involved in biofilm formation[14]. The transition to a biofilm lifestyle is also governed by c-di-GMP, which inversely regulates motility and the production of the Vibrio polysaccharide (VPS), a major component of the V. cholerae biofilm matrix[8][15].
Quantitative Analysis of this compound's Role in Biofilm Formation
The impact of this compound on biofilm formation can be quantified using various in vitro assays. The crystal violet microtiter plate assay is a common method to assess the total biofilm biomass. Flow cell systems coupled with confocal laser scanning microscopy (CLSM) and image analysis software like COMSTAT allow for a more detailed, three-dimensional analysis of biofilm architecture.
Studies have consistently shown that mutants lacking this compound (e.g., ΔfliC or ΔflaA) exhibit a reduced capacity for biofilm formation compared to their wild-type counterparts.
| Bacterial Species | Mutant | Assay Method | Quantitative Finding | Reference |
| Edwardsiella tarda | ΔfliC | Crystal Violet | 27% reduction in biofilm formation compared to wild-type. | [16] |
| Escherichia coli BW25113 | ΔfliA | Crystal Violet (OD595) | Wild-type: 0.343 ± 0.056; ΔfliA: 0.227 ± 0.04 (a significant reduction). | [10] |
| Vibrio cholerae O139 | flaA mutant | Crystal Violet | Flagellar mutants formed detectable biofilms, but with a different developmental pathway and altered structure compared to wild-type. | [17] |
| Pseudomonas aeruginosa | ΔfliC | Microfluidics | Non-motile mutants showed reduced surface attachment and up to a 10-fold decrease in biofilm cell density under flow conditions. | [2][18] |
Experimental Protocols
Crystal Violet Biofilm Assay
This assay provides a quantitative measure of biofilm biomass attached to a surface.
Detailed Methodology:
-
Inoculation: Inoculate a 5 mL liquid culture (e.g., Tryptic Soy Broth or Luria-Bertani broth) with a single bacterial colony and grow overnight at the optimal temperature with shaking[18][19].
-
Dilution and Plating: Dilute the overnight culture 1:100 in fresh medium. Add 200 µL of the diluted culture to each well of a 96-well flat-bottom microtiter plate[19].
-
Incubation: Cover the plate and incubate under static conditions for 24 to 48 hours at the appropriate temperature to allow for biofilm formation[19].
-
Washing: Carefully decant the medium and planktonic cells from the wells. Wash the wells gently three times with 200 µL of phosphate-buffered saline (PBS) to remove any remaining non-adherent cells[20].
-
Staining: Add 200 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes[18][20].
-
Excess Stain Removal: Decant the crystal violet solution and wash the wells thoroughly with water until the wash water runs clear[18][20].
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the crystal violet that has stained the biofilm[19][20].
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength between 570 and 595 nm using a plate reader[19]. The absorbance is directly proportional to the amount of biofilm biomass.
Flow Cell Biofilm Analysis
Flow cell systems allow for the cultivation of biofilms under controlled hydrodynamic conditions and their real-time observation using microscopy.
Detailed Methodology:
-
System Assembly and Sterilization: Assemble the flow cell system, which typically consists of a medium reservoir, a peristaltic pump, bubble traps, the flow cell chamber with a glass coverslip as the substratum, and a waste container[20][21]. Sterilize the entire system by pumping a disinfectant (e.g., 0.5% hypochlorite) through the tubing and channels, followed by extensive rinsing with sterile distilled water[20].
-
Inoculation: Introduce a diluted overnight culture of the bacterial strain into the flow cell channels using a syringe. Stop the flow and allow the bacteria to attach to the coverslip surface for a defined period (e.g., 1-2 hours)[20].
-
Biofilm Growth: Resume the flow of fresh, sterile medium at a constant, low flow rate. Grow the biofilm for the desired period, which can range from hours to days, at a controlled temperature[20].
-
Microscopy and Image Acquisition: Mount the flow cell on the stage of a confocal laser scanning microscope (CLSM). If the bacterial strain does not express a fluorescent protein, stain the biofilm with a fluorescent dye (e.g., SYTO 9 for live cells). Acquire a series of z-stack images at multiple positions within the biofilm[2][7].
-
Image Analysis: Use image analysis software such as COMSTAT to reconstruct 3D images of the biofilm and to quantify various structural parameters, including biomass, average and maximum thickness, surface area to volume ratio, and roughness coefficient[7][20].
Conclusion and Future Directions
This compound is a multifaceted protein that is integral to the initial stages of biofilm formation in a wide range of bacteria. Its roles in both motility and adhesion underscore its importance as a target for the development of novel anti-biofilm strategies. By disrupting flagellar function, it may be possible to prevent the initial attachment of bacteria to surfaces, thereby inhibiting the entire biofilm formation cascade. The signaling pathways that regulate the switch between motile and sessile lifestyles, particularly the c-di-GMP and FleQ systems, also present promising targets for therapeutic intervention. A deeper understanding of these intricate regulatory networks and the precise role of this compound in different bacterial species will be crucial for the rational design of drugs that can effectively combat biofilm-associated infections and contamination. Future research should focus on further elucidating the specific molecular interactions between this compound and host or environmental surfaces, as well as the development of high-throughput screening methods to identify inhibitors of flagellar synthesis and function.
References
- 1. FliC, a this compound Protein, Is Essential for the Growth and Virulence of Fish Pathogen Edwardsiella tarda | PLOS One [journals.plos.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. The absence of a flagellum leads to altered colony morphology, biofilm development and virulence in Vibrio cholerae O139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) The Absence of a Flagellum Leads to Altered Colony [research.amanote.com]
- 6. The absence of a flagellum leads to altered colony morphology, biofilm development and virulence in Vibrio cholerae O139. | Profiles RNS [connect.rtrn.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biofilm formation by Pseudomonas aeruginosa wild type, flagella and type IV pili mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FliC, a this compound protein, is essential for the growth and virulence of fish pathogen Edwardsiella tarda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FliC, a this compound Protein, Is Essential for the Growth and Virulence of Fish Pathogen Edwardsiella tarda | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. scienceopen.com [scienceopen.com]
- 15. Statistical Analysis of Pseudomonas aeruginosa Biofilm Development: Impact of Mutations in Genes Involved in Twitching Motility, Cell-to-Cell Signaling, and Stationary-Phase Sigma Factor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Living in the matrix: assembly and control of Vibrio cholerae biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Flagellum-driven motility enhances Pseudomonas aeruginosa biofilm formation by altering cell orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Genotypic and Phenotypic Characteristics Associated with Biofilm Formation by Human Clinical Escherichia coli Isolates of Different Pathotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The absence of a flagellum leads to altered colony morphology, biofilm development and virulence in Vibrio cholerae O139 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vibrio cholerae biofilm growth program and architecture revealed by single-cell live imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Evolution of Flagellin Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flagellin, the primary protein component of the bacterial flagellum, has journeyed from being recognized solely as a constituent of a fascinating nanomachine responsible for motility to a potent modulator of the innate immune system. This technical guide provides an in-depth exploration of the history of this compound research, detailing key discoveries, experimental methodologies, and the signaling pathways it governs. Understanding the multifaceted nature of this compound is critical for researchers in microbiology, immunology, and for professionals involved in the development of novel vaccines and therapeutics.
A Historical Timeline of this compound Research
The study of this compound is intrinsically linked to the observation of bacterial motility, which dates back to the 17th century. The subsequent centuries saw a gradual unraveling of the structure and function of the bacterial flagellum, culminating in the modern understanding of this compound as a key Pathogen-Associated Molecular Pattern (PAMP).
-
1676: Antony van Leeuwenhoek provides the first recorded observation of bacteria and their motility, noting their "pleasant" motion.[1]
-
Early 1960s: Structural studies using electron microscopy reveal that flagellar filaments are hollow tubes.[1]
-
1969-1970: Tetsuo Iino and others provide convincing evidence that new this compound monomers are added to the growing filament at its distal end, traveling through the hollow central channel.[1]
-
1983: Barry Marshall and Robin Warren identify Helicobacter pylori, a flagellated bacterium, as the causative agent of gastric ulcers.[2] Their work, which earned them the Nobel Prize in Physiology or Medicine in 2005, highlighted the critical role of flagella-mediated motility in pathogenesis.[2]
-
1998: A pivotal study by Ciacci-Woolwine et al. reports that this compound (specifically FliC from Gram-negative bacteria) is a powerful inducer of cytokine production in human immune cells, with activity in the subnanomolar range.[3]
-
Late 1990s - Early 2000s: Research rapidly establishes that the innate immune system recognizes extracellular this compound through a specific receptor: Toll-like receptor 5 (TLR5).[3][4][5] This discovery solidifies this compound's status as a major PAMP.
-
2017: A new class of "enzymatic flagellins" is discovered, revealing that flagella can possess proteolytic activity, expanding their known functional roles beyond motility and adhesion.[6]
-
2023: Sara Clasen wins the NOSTER & Science Microbiome Prize for her research on "silent flagellins" from commensal gut bacteria. These flagellins bind to TLR5 but do not strongly activate it, suggesting a mechanism for immune tolerance to the host's own microbiota.[7]
Structure and Assembly of the Flagellar Filament
The bacterial flagellum is a complex nanomachine composed of three main parts: the basal body (the motor), the hook (a universal joint), and the filament (the propeller).[8] The filament, which can be several micrometers long, is a helical, hollow tube approximately 20 nm in diameter, formed by the polymerization of up to 20,000 this compound subunits.[6][9]
The this compound monomer itself is a protein with an average mass of about 40,000 daltons.[4] It is structurally organized into four domains: D0, D1, D2, and D3.[10][11]
-
D0 and D1 Domains: These N- and C-terminal domains are highly conserved across bacterial species.[5][10] They form the inner core of the filament and are responsible for this compound's ability to polymerize.[4][11] The TLR5 recognition site is located within the D1 domain.[5][12]
-
D2 and D3 Domains: These central domains are hypervariable and form the outer, exposed surface of the filament.[10] This variability is a mechanism for antigenic diversification, allowing bacteria to evade the host adaptive immune response.[6]
The assembly process is a remarkable example of protein self-assembly and export. This compound monomers are synthesized in the cytoplasm and transported in an unfolded state through the narrow central channel of the growing flagellum by a specialized Type III Secretion System (T3SS).[1][4][13] Upon reaching the distal end, they are incorporated into the filament, a process aided by a capping protein.[8]
This compound as a Modulator of Innate Immunity
The recognition of this compound by the innate immune system is a critical event in the host's defense against bacterial infection. This interaction is primarily mediated by Toll-like receptor 5 (TLR5).
The TLR5 Signaling Pathway
TLR5 is a pattern recognition receptor (PRR) expressed on the surface of various cells, including epithelial cells and immune cells like macrophages and dendritic cells. The binding of this compound to TLR5 initiates a signaling cascade that leads to the activation of pro-inflammatory responses.
Key steps in the TLR5 signaling pathway:
-
Recognition: The conserved D1 domain of a this compound monomer binds to the ectodomain of a TLR5 receptor.[5][14]
-
Dimerization: This binding event induces the dimerization of two TLR5 molecules, forming a 2:2 complex with two this compound molecules.[14] The D0 domain is also required for maximal signaling.[5][14]
-
Recruitment of MyD88: The dimerization brings the intracellular Toll/Interleukin-1 receptor (TIR) domains of the TLR5s into close proximity, creating a scaffold for the recruitment of the adaptor protein MyD88.[11]
-
Kinase Cascade: MyD88 recruits and activates IL-1R–associated kinase (IRAK) family members, leading to the activation of the E3 ubiquitin ligase TRAF6.
-
NF-κB and MAPK Activation: TRAF6 activates the IKK complex and MAP kinases (MAPKs).
-
Gene Expression: The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the translocation of the transcription factor NF-κB into the nucleus. Activated MAPKs also lead to the activation of other transcription factors, such as AP-1.
-
Pro-inflammatory Response: These transcription factors drive the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other immune mediators, orchestrating the innate immune response to the bacterial infection.[3][12]
Caption: The TLR5 signaling pathway initiated by this compound binding.
Key Experimental Protocols
The following sections outline the general methodologies for foundational experiments in this compound research. Specific buffer compositions and incubation times may vary based on the bacterial species and experimental system.
This compound Purification
Purification of this compound is a prerequisite for studying its structure and function. A common method involves mechanical shearing to detach flagella, followed by differential centrifugation and depolymerization.
Caption: A typical workflow for the purification of this compound.
Methodology:
-
Bacterial Growth: Grow a flagellated bacterial strain (e.g., Salmonella enterica serovar Typhimurium) in a suitable liquid medium to a high density.
-
Cell Harvesting: Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes).
-
Flagella Shearing: Resuspend the cell pellet in a buffer (e.g., PBS) and subject it to high mechanical shear using a blender or vigorous vortexing to detach the flagellar filaments from the cell bodies.
-
Cell Removal: Remove the bacterial cells by another round of centrifugation. The supernatant now contains the sheared flagella.
-
Flagella Pelleting: Pellet the flagellar filaments from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Depolymerization: Resuspend the flagella pellet. Depolymerize the filaments into soluble this compound monomers by either heat treatment (e.g., 65°C for 15 minutes) or by shifting the pH to an acidic range (e.g., pH 2.0) followed by neutralization.
-
Clarification: Centrifuge the solution to remove any insoluble debris. The resulting supernatant contains purified this compound monomers.
-
Purity Assessment: Verify the purity and identity of the this compound using SDS-PAGE, where this compound will appear as a single band at its characteristic molecular weight (e.g., ~51 kDa for S. Typhimurium FliC), and confirm with Western blotting using an anti-flagellin antibody.
In Vitro Cell Stimulation Assay
This assay is used to quantify the immunostimulatory activity of this compound by measuring cytokine production from immune cells.
Methodology:
-
Cell Culture: Culture a TLR5-expressing cell line (e.g., human embryonic kidney 293 (HEK293) cells stably transfected with a TLR5 expression vector, or a monocytic cell line like THP-1) in 96-well plates.
-
Stimulation: Treat the cells with serial dilutions of purified this compound. Include a negative control (medium alone) and a positive control (e.g., a known TLR5 agonist). Typical this compound concentrations can range from 0.1 to 1000 ng/mL.[14]
-
Incubation: Incubate the plates for a set period (e.g., 4 to 24 hours) to allow for cell response and cytokine secretion.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of a specific cytokine (e.g., Interleukin-8 (IL-8) or TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the cytokine concentration against the this compound concentration to generate a dose-response curve.
Quantitative Data in this compound Research
Quantitative data is essential for comparing the properties and activities of this compound from different sources and for understanding its interaction with the immune system.
| Parameter | Organism/System | Value | Reference |
| Protein Properties | |||
| Average Molecular Weight | General | ~40,000 Da | [4] |
| Filament Length | E. coli / Salmonella | ~10 µm | [6] |
| Filament Diameter | E. coli / Salmonella | ~20 nm | [6] |
| Monomers per Filament | E. coli / Salmonella | ~20,000 | [6] |
| Immune Stimulation | |||
| Cell Line Stimulation (IL-8) | Human Myeloid (RTS-11) | 100 ng/mL (YRF) | [14] |
| Cell Line Stimulation (LPS) | E. coli 0111:B4 | 5 µg/mL | [14] |
| Cell Line Stimulation (PGN) | S. aureus | 5 µg/mL | [14] |
| Therapeutic Studies | |||
| Sepsis Treatment Dose (Mice) | S. Typhimurium FliC | 5-10 µg (post-CLP) | [15] |
| TLR5 Inhibition (Mice) | Recombinant Mouse TLR5 Fc | 50 µg (pre-CLP) | [15] |
Conclusion and Future Directions
From a component of bacterial locomotion to a key activator of innate immunity and a promising vaccine adjuvant, the study of this compound has yielded profound insights into host-microbe interactions.[16] Current research continues to explore its therapeutic potential, from its use in anti-cancer therapies to its role in modulating the gut microbiome.[7][16] The discovery of diverse this compound types, such as enzymatic and silent flagellins, opens new avenues for research.[6][7] A deeper understanding of the structural basis for TLR5 activation and the differential responses to pathogenic versus commensal flagellins will be crucial for developing targeted immunomodulatory drugs and next-generation vaccines. The integration of structural biology, immunology, and microbiome research will undoubtedly continue to expand the rich and complex story of this compound.[11]
References
- 1. The Bacterial Flagellum: Reversible Rotary Propellor and Type III Export Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 3. This compound as an Adjuvant: Cellular Mechanisms and Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Structural engineering of this compound as vaccine adjuvant: quest for the minimal domain of this compound for TLR5 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a proteolytic this compound family in diverse bacterial phyla that assembles enzymatically active flagella - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prize winner reveals how commensal-derived “silent” flagellins evade innate immunity | EurekAlert! [eurekalert.org]
- 8. Structure, Function and Assembly of Flagellar Axial Proteins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Understanding Flagella: Structure, Function, and Diversity - GeeksforGeeks [geeksforgeeks.org]
- 10. researchgate.net [researchgate.net]
- 11. Balancing harm and harmony: Evolutionary dynamics between gut microbiota-derived this compound and TLR5-mediated host immunity and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces antibody responses through a TLR5- and inflammasome-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Studies on the Use of this compound as an Immunostimulant and Vaccine Adjuvant in Fish Aquaculture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound attenuates experimental sepsis in a macrophage-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Immunization Modestly Extends Life Span After Late-Life Administration in Mice – Fight Aging! [fightaging.org]
An In-depth Technical Guide to Flagellin Gene Regulation and Phase Variation in Salmonella
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salmonella enterica, a significant foodborne pathogen, employs a sophisticated mechanism of phase variation to alternately express two distinct flagellin proteins, FliC and FljB. This antigenic switching allows the bacterium to evade the host's adaptive immune response, contributing to its virulence and persistence. The process is governed by a site-specific DNA inversion event within the bacterial chromosome, controlled by the Hin recombinase. This document provides a comprehensive technical overview of the molecular genetics underpinning Salmonella this compound gene regulation, the mechanism of phase variation, quantitative data associated with the system, and detailed protocols for its experimental analysis.
The Molecular Mechanism of Flagellar Phase Variation
The core of flagellar phase variation is a genetic switch composed of an invertible DNA segment known as the H (or H2) region. This segment, approximately 996 base pairs in length, contains the promoter for the fljBA operon.[1]
-
Phase 2 Expression (ON State): When the H segment is in one orientation (the "ON" state), a promoter within it drives the transcription of the fljBA operon.[1] This leads to the production of two proteins:
-
FljB: The phase 2 this compound protein, which is assembled into the flagellar filament.
-
FljA: A repressor protein that specifically inhibits the expression of the fliC gene.[2]
-
-
Phase 1 Expression (OFF State): When the H segment is in the opposite orientation (the "OFF" state), the promoter is disconnected from the fljBA operon, and these genes are not transcribed.[1] In the absence of the FljA repressor, the fliC gene, located elsewhere on the chromosome, is expressed, leading to the production of FliC, the phase 1 this compound.
This entire switching process is a stochastic event, occurring at a low frequency within the bacterial population.[2]
The Hin-Mediated DNA Inversion Machinery
The inversion of the H segment is a site-specific recombination event catalyzed by a family of enzymes known as serine recombinases.[3]
-
Hin Recombinase: The key enzyme, encoded by the hin gene, which is itself located within the invertible H segment.[2][3] Hin binds as a homodimer to two recombination sites.[3]
-
hix Sites: The H segment is flanked by two 26-base pair imperfect inverted repeat sequences, hixL (left) and hixR (right), which are the recognition and binding sites for the Hin recombinase.[4][5]
-
Recombinational Enhancer & Fis Protein: Efficient inversion requires a 65-bp recombinational enhancer sequence located within the hin gene.[5] This enhancer contains binding sites for the host-encoded Fis (Factor for Inversion Stimulation) protein.[3][6] The Fis protein binds to the enhancer and, in conjunction with the DNA-bending protein HU, helps assemble a complex nucleoprotein structure called an invertasome.[3][6]
-
The Invertasome: This complex brings the hixL and hixR sites together, allowing the Hin tetramer to cleave the DNA at both sites, rotate one segment 180 degrees relative to the other, and re-ligate the DNA strands, thereby inverting the H segment.[3][6]
Regulation of fliC by the FljA Repressor
Historically, FljA was considered a simple transcriptional repressor of fliC. However, recent evidence has revealed a more nuanced, post-transcriptional mechanism of action.[2][4][7] While FljA does cause a modest decrease in fliC transcription (approximately 5-fold), its primary and much stronger effect is at the level of translation (up to 200-fold inhibition).[4][7][8]
The proposed mechanism is that the FljA protein binds directly to the 5' untranslated region (5'-UTR) of the fliC mRNA.[4][7] This interaction is thought to inhibit translation initiation and may also facilitate the degradation of the fliC mRNA transcript, ensuring a robust shutdown of Phase 1 this compound synthesis when the cell is in Phase 2.[2][9]
Quantitative Analysis of Phase Variation
The dynamics of the flagellar phase switch can be characterized by several quantitative parameters. These values are crucial for modeling bacterial population dynamics and understanding immune evasion strategies.
| Parameter | Value / Observation | Organism / Condition | Reference |
| Switching Frequency | 10⁻³ to 10⁻⁵ per cell per generation | S. enterica (general) | [2][10] |
| From FljB (Phase 2) to FliC (Phase 1) | S. enterica serovar Typhimurium | [11] | |
| 3.6 x 10⁻² switched/total colonies | Wild-type strain | [11] | |
| From FliC (Phase 1) to FljB (Phase 2) | S. enterica serovar Typhimurium | [11] | |
| 1.1 x 10⁻² switched/total colonies | Wild-type strain | [11] | |
| Hin-hix Binding Affinity | ~10-fold higher affinity for intact hix site compared to isolated DNA binding domains. | In vitro analysis | [1] |
| Critical bases for binding identified within an 8-bp sequence in each half-site. | In vitro / In vivo | [4][12] | |
| FljA-mediated Repression | ~5-fold reduction in fliC transcription | fliC-lacZ transcriptional fusion | [4][7][8] |
| ~200-fold reduction in fliC translation | fliC-lacZ translational fusion | [4][7][8] | |
| Half-life of fliC mRNA is significantly shorter in the presence of FljA. | Northern blot analysis | [9] |
Experimental Protocols
Analyzing flagellar phase variation requires a combination of genetic, microbiological, and biochemical techniques. Below are detailed methodologies for key experiments.
Construction of Phase-Locked Mutants
Phase-locked mutants, which are incapable of switching this compound types, are essential tools. They are typically constructed by deleting the hin gene, which locks the H segment in its current orientation. The lambda-red recombinase system is a common method for creating such targeted gene deletions in Salmonella.
Methodology: hin Deletion using Lambda-Red Recombinase
-
Primer Design: Design PCR primers (typically 70-80 nt) to amplify an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance, kan). The 5' ends of the primers must contain 50-60 nt of homology to the regions immediately upstream and downstream of the hin gene coding sequence.
-
Amplification of Resistance Cassette: Perform PCR using the designed primers and a template plasmid carrying the kan gene (e.g., pKD4) to generate a linear DNA fragment consisting of the kan gene flanked by hin homology regions.
-
Preparation of Electrocompetent Cells: Grow the target Salmonella strain carrying the pKD46 plasmid (which expresses the lambda-red recombinase genes under an arabinose-inducible promoter) at 30°C in SOB medium containing ampicillin (B1664943). Induce expression of the recombinase by adding L-arabinose. Prepare electrocompetent cells by washing repeatedly with ice-cold sterile 10% glycerol.
-
Electroporation: Electroporate the purified linear PCR product from step 2 into the induced, electrocompetent Salmonella cells.
-
Selection and Recovery: Plate the electroporated cells onto LB agar (B569324) containing kanamycin and incubate at 37°C. Kanamycin-resistant colonies have likely undergone homologous recombination, replacing the hin gene with the kan cassette.
-
Verification: Verify the correct replacement of the hin gene by PCR using primers that flank the hin locus. The PCR product from a successful mutant will be larger (or smaller, depending on the cassette) than the wild-type product. Further verification can be done by DNA sequencing.
-
Curing of Helper Plasmid: Cure the temperature-sensitive pKD46 plasmid by streaking the confirmed mutant on LB agar without ampicillin and incubating at 42°C.
Quantitative Motility Assay for Switching Rate
This assay quantifies the rate of switching from one phase to the other by immobilizing the parent phase with specific antibodies and counting the colonies that escape by switching.
Methodology:
-
Isolate a Pure Phase Culture: Streak the wild-type Salmonella strain on a motility agar plate (e.g., LB with 0.3% agar) containing antiserum against one of the this compound types (e.g., anti-FliC). Motile bacteria that have switched to express FljB will swarm outwards. Pick a colony from the edge of the swarm to obtain a culture enriched for the FljB phase.
-
Culture Growth: Inoculate a single colony from step 1 into LB broth and grow with shaking at 37°C to mid-log phase (OD₆₀₀ ≈ 0.2-0.3). This ensures the population is actively dividing.
-
Plating for Total and Switched Colonies: Make serial dilutions of the culture in sterile saline. Plate appropriate dilutions onto standard LB agar plates to determine the total number of colony-forming units (CFU).
-
Antibody Overlay: After incubation and colony formation, overlay the plates with 10 mL of soft motility agar (0.35% agar in LB) containing the antiserum against the initial phase (in this example, anti-FljB, typically at a 1:250 dilution).[11]
-
Incubation and Counting: Allow the overlay to solidify, then incubate at 37°C for 1-2 hours.[11] Colonies that have switched to the other phase (FliC) will be motile in the antibody-containing overlay and will form a visible halo or swarm around the original colony.
-
Calculation: Calculate the switching frequency as the number of "switched" colonies (those with halos) divided by the total number of colonies counted on a plate without the overlay from the same dilution.[11]
In Vitro DNA Inversion Assay
This biochemical assay directly measures the recombination activity of purified Hin protein on a DNA substrate.
Methodology:
-
Protein Purification: Overexpress and purify His-tagged Hin, Fis, and HU proteins from E. coli using standard affinity chromatography techniques (e.g., Ni-NTA).
-
Substrate Preparation: Prepare a supercoiled plasmid DNA substrate that contains both the hixL and hixR sites in their native orientation, separated by a DNA segment, and also includes the recombinational enhancer sequence.
-
Reaction Setup: Set up the reaction mixture in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.5 mM DTT). Add the supercoiled DNA substrate, purified Hin, Fis, and HU proteins.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Analysis: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K). Analyze the DNA products by agarose (B213101) gel electrophoresis. The inversion event can be detected by restriction enzyme digestion. Choose a restriction enzyme that has sites flanking the invertible segment, such that the fragment sizes will differ between the original and inverted substrate. The percentage of inversion can be quantified by densitometry of the gel bands.
Electrophoretic Mobility Shift Assay (EMSA) for FljA-mRNA Binding
This assay provides direct evidence of the physical interaction between the FljA repressor protein and the fliC mRNA.
Methodology:
-
Protein Purification: Overexpress and purify His-tagged FljA protein.
-
RNA Probe Synthesis: Synthesize a short RNA probe corresponding to the 5'-UTR and the start of the coding sequence of the fliC gene. The probe must be labeled, typically with a non-radioactive tag like biotin (B1667282) or a fluorescent dye (e.g., fluorescein) at the 3' or 5' end.
-
Binding Reaction: Incubate the labeled fliC RNA probe with increasing concentrations of purified FljA protein in an appropriate RNA-binding buffer. Include a non-specific competitor RNA (like poly(dI-dC)) to prevent non-specific binding.
-
Control Reactions: Include a lane with the labeled probe only (no protein) and a competition lane where a large excess of unlabeled, specific fliC RNA is added to the binding reaction to demonstrate specificity.
-
Electrophoresis: Separate the binding reactions on a native (non-denaturing) polyacrylamide gel. The gel matrix separates molecules based on size and charge.
-
Detection: Transfer the RNA from the gel to a nylon membrane and detect the labeled probe using a method appropriate for the tag (e.g., streptavidin-HRP for biotin). An RNA-protein complex will migrate more slowly through the gel than the free RNA probe, resulting in a "shifted" band. The intensity of the shifted band will increase with higher concentrations of FljA.
Implications for Drug Development
The flagellar phase variation system is intricately linked to Salmonella's ability to evade the immune system. As such, it represents a potential target for novel anti-virulence therapies.
-
Inhibiting the Switch: Small molecules that inhibit the catalytic activity of the Hin recombinase or disrupt the formation of the invertasome could "lock" the bacterial population into a single antigenic state. This would make the population more susceptible to clearance by a targeted adaptive immune response or vaccination.
-
Targeting the Repressor: Compounds that block the FljA-mRNA interaction could de-repress fliC expression, potentially disrupting the coordinated expression of virulence factors or creating a bacterium that expresses both this compound types simultaneously, presenting a more consistent target for the immune system.
Understanding the detailed molecular mechanisms and possessing robust experimental assays are critical first steps in screening for and validating compounds that target this important virulence mechanism.
References
- 1. Site-specific DNA Inversion by Serine Recombinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of symmetrical recombination site hixC on Hin recombinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional and Translational Control of the Salmonella fliC Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase variation in Salmonella: analysis of Hin recombinase and hix recombination site interaction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FljA-Mediated Posttranscriptional Control of Phase 1 this compound Expression in Flagellar Phase Variation of Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mathematical model of flagella gene expression dynamics in Salmonella enterica serovar typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Flagellar Motility Is Critical for Salmonella enterica Serovar Typhimurium Biofilm Development [frontiersin.org]
- 8. simpios.eu [simpios.eu]
- 9. FljA-mediated posttranscriptional control of phase 1 this compound expression in flagellar phase variation of Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salmonella Regulator STM0347 Mediates Flagellar Phase Variation via Hin Invertase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flagellar Phase Variation of Salmonella enterica Serovar Typhimurium Contributes to Virulence in the Murine Typhoid Infection Model but Does Not Influence Salmonella-Induced Enteropathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA-binding properties of the Hin recombinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Structural Domains of Flagellin and Their Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flagellin, the primary protein component of the bacterial flagellum, is a potent activator of the innate immune system and a critical factor in bacterial motility. Its multifaceted nature makes it a subject of intense research for its roles in pathogenesis and as a potential therapeutic agent, particularly as a vaccine adjuvant. This technical guide provides an in-depth exploration of the structural domains of this compound, their respective functions, the signaling pathways they initiate, and the experimental protocols used to elucidate these characteristics.
Structural Domains of this compound
This compound is a globular protein that polymerizes to form the helical filament of the bacterial flagellum. The monomeric form of this compound from Salmonella typhimurium (strain SJW1103), a commonly studied model, is composed of 494 amino acids with a molecular mass of approximately 50 kDa.[1] The protein is organized into four distinct domains: D0, D1, D2, and D3. The N- and C-terminal regions of the polypeptide chain fold together to form the D0 and D1 domains, which constitute the core of the flagellar filament. The more variable D2 and D3 domains are exposed on the filament's surface.[1]
Quantitative Data of this compound Domains
The following table summarizes the structural and binding characteristics of the domains of Salmonella typhimurium this compound (FliC). The molecular weights are calculated based on the amino acid residue ranges.
| Domain | Amino Acid Residues | Molecular Weight (kDa) | Key Functions |
| D0 | N-terminus: 1-59; C-terminus: 457-494 | ~10.2 | Filament polymerization, TLR5 signaling stabilization, NLRC4 activation |
| D1 | N-terminus: 60-170; C-terminus: 405-456 | ~18.3 | Primary TLR5 binding, filament polymerization |
| D2 | 171-284 | ~12.1 | Hypervariable region, contributes to antigenicity |
| D3 | 285-404 | ~12.8 | Outermost domain, contributes to antigenicity and filament stability |
| Full-Length FliC | 1-494 | ~50 | Motility, TLR5 and NLRC4 activation |
Binding Affinity of this compound to TLR5
| Ligand | Receptor | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Dissociation Constant (K_D) (nM) |
| S. typhimurium FliC | Human TLR5 | 1.883 x 10⁴ | 1.100 x 10⁻² | 584 |
Note: The K_D value was calculated from the provided k_a and k_d values (K_D = k_d / k_a).[2]
Functions of this compound Domains
Role in Flagellar Assembly and Motility
The primary function of this compound is to polymerize into the long, helical filament that acts as a propeller for bacterial locomotion. This self-assembly process is a complex and highly regulated event.
-
D0 and D1 Domains: These highly conserved domains form the inner core of the flagellar filament.[3] The N- and C-terminal α-helices of these domains from adjacent this compound subunits interact to form a stable, hollow channel through which new this compound monomers are transported to the growing tip of the filament.[3] The structural integrity provided by these domains is essential for the polymerization process and the overall stability of the flagellum.
-
D2 and D3 Domains: These domains are located on the outer surface of the filament and are hypervariable in their amino acid sequence across different bacterial species.[3] This variability contributes to the antigenic diversity of flagella, allowing bacteria to evade the host immune response. While not essential for polymerization in all species, the D3 domain in some bacteria, like E. coli, contributes to the stability of the flagellar filament.
Role in Innate Immune Recognition
This compound is a potent pathogen-associated molecular pattern (PAMP) that is recognized by two key receptors of the innate immune system: Toll-like receptor 5 (TLR5) on the cell surface and the intracellular NAIP/NLRC4 (NLR family CARD domain-containing protein 4) inflammasome.
-
TLR5 Recognition: TLR5 is a pattern recognition receptor expressed on the surface of various immune and epithelial cells. It recognizes monomeric this compound that is released by bacteria.
-
D1 Domain: The D1 domain contains the primary binding site for TLR5.[4] Specific conserved residues within this domain are crucial for the high-affinity interaction with the leucine-rich repeat (LRR) region of TLR5.[5]
-
D0 Domain: While the D1 domain is the primary binding site, the D0 domain plays a critical role in stabilizing the TLR5 signaling complex. It is thought to facilitate the dimerization of two TLR5-flagellin complexes, a necessary step for the initiation of downstream signaling.[6]
-
-
NLRC4 Inflammasome Activation: The NAIP/NLRC4 inflammasome is a cytosolic multiprotein complex that detects intracellular this compound, often delivered into the host cell cytoplasm by bacterial secretion systems.
-
D0 Domain: The C-terminal region of the D0 domain is recognized by NAIP5 (in mice) or human NAIP, which then recruits and activates NLRC4. This leads to the assembly of the inflammasome complex, activation of caspase-1, and subsequent pro-inflammatory responses, including the maturation and secretion of IL-1β and IL-18, and a form of programmed cell death called pyroptosis.
-
Signaling Pathways
The recognition of this compound by TLR5 and the NLRC4 inflammasome triggers distinct signaling cascades that lead to the production of inflammatory mediators and the orchestration of an immune response.
TLR5 Signaling Pathway
Upon binding of this compound to TLR5, the receptor dimerizes, bringing their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity. This initiates a signaling cascade that is dependent on the adaptor protein MyD88.
NLRC4 Inflammasome Activation Pathway
The activation of the NLRC4 inflammasome is a multi-step process initiated by the detection of cytosolic this compound by NAIP proteins.
Experimental Protocols
The characterization of this compound's structure and function relies on a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Purification of this compound from Salmonella
This protocol describes a scalable method for purifying this compound monomers from bacterial culture supernatants.[7]
-
Bacterial Culture:
-
Inoculate a suitable Salmonella enterica serovar Typhimurium strain (e.g., one expressing only FliC) into Luria-Bertani (LB) broth.
-
Grow the culture in a fermenter with controlled pH, temperature, and aeration to achieve high cell density.
-
-
Harvesting and Clarification:
-
Centrifuge the culture at 10,000 x g for 30 minutes at 4°C to pellet the bacterial cells.
-
Collect the supernatant, which contains secreted this compound filaments.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria and cellular debris.
-
-
Cation Exchange Chromatography:
-
Equilibrate a cation exchange chromatography column (e.g., Sartobind S) with a low pH buffer (e.g., 50 mM acetic acid, pH 3.4).
-
Load the clarified supernatant onto the column.
-
Wash the column extensively with the equilibration buffer to remove unbound proteins.
-
Elute the bound this compound by increasing the pH (e.g., with 20 mM Tris, pH 8.0).
-
-
Anion Exchange Chromatography (Polishing Step):
-
Equilibrate an anion exchange column with a suitable buffer.
-
Load the eluate from the cation exchange step.
-
Wash the column and elute the purified this compound using a salt gradient.
-
-
Monomerization:
-
Adjust the pH of the purified this compound solution to 2.0 with HCl and incubate for 30 minutes at room temperature to depolymerize the filaments into monomers.
-
Neutralize the solution to pH 7.4 with NaOH.
-
-
Concentration and Buffer Exchange:
-
Use tangential flow filtration to concentrate the this compound solution and exchange the buffer to a desired storage buffer (e.g., PBS).
-
-
Quality Control:
-
Assess purity by SDS-PAGE and confirm identity by Western blot using an anti-flagellin antibody.
-
Measure protein concentration using a Bradford or BCA assay.
-
X-ray Crystallography of this compound
This protocol outlines the general steps for determining the three-dimensional structure of a this compound domain.[8]
-
Protein Preparation:
-
Express and purify the this compound domain of interest (e.g., a construct containing the D1 and D2 domains) to >95% purity.
-
Concentrate the protein to 5-20 mg/mL in a low ionic strength buffer.
-
-
Crystallization Screening:
-
Use sparse matrix screening kits (e.g., Hampton Research, Qiagen) to screen a wide range of crystallization conditions.
-
Set up sitting-drop or hanging-drop vapor diffusion experiments by mixing the protein solution with the screen solutions in a 1:1 ratio.
-
-
Optimization of Crystallization Conditions:
-
Once initial crystals are obtained, optimize the conditions by systematically varying the precipitant concentration, pH, and temperature.
-
Consider using additives or micro-seeding to improve crystal quality.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using molecular replacement if a homologous structure is available, or by experimental phasing methods.
-
Build an atomic model into the electron density map and refine the structure to obtain the final coordinates.
-
Cryo-Electron Microscopy of Flagellar Filaments
This protocol describes a workflow for determining the structure of flagellar filaments using single-particle analysis in cryo-EM.
-
Sample Preparation:
-
Purify intact flagellar filaments as described in a relevant protocol.
-
Apply a small volume of the filament solution to a glow-discharged cryo-EM grid.
-
Blot the grid to create a thin film of the solution and plunge-freeze it in liquid ethane.
-
-
Cryo-EM Data Collection:
-
Screen the frozen grids for areas with a good distribution of filaments in the ice.
-
Collect a large dataset of high-resolution images using an automated data collection software on a transmission electron microscope equipped with a direct electron detector.
-
-
Image Processing and Helical Reconstruction:
-
Perform motion correction and contrast transfer function (CTF) estimation for the collected images.
-
Pick helical segments from the filaments using a helical picking tool.
-
Perform 2D classification to select for high-quality segments.
-
Generate an initial 3D model and perform 3D classification and refinement using a helical reconstruction software package (e.g., RELION, cryoSPARC).
-
-
Model Building and Refinement:
-
Build an atomic model of the this compound subunit into the refined cryo-EM density map.
-
Refine the model against the map to obtain the final structure of the flagellar filament.
-
Site-Directed Mutagenesis of this compound (QuikChange Method)
This protocol allows for the introduction of specific mutations into the this compound gene to study the function of individual amino acid residues.[3]
-
Primer Design:
-
Design a pair of complementary mutagenic primers containing the desired mutation. The mutation should be in the center of the primers, with 10-15 bases of complementary sequence on each side.
-
-
PCR Amplification:
-
Set up a PCR reaction containing a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type this compound gene as a template, and the mutagenic primers.
-
Perform thermal cycling to amplify the entire plasmid, incorporating the mutation.
-
-
Digestion of Parental DNA:
-
Digest the PCR product with the DpnI restriction enzyme, which specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
-
Selection and Verification:
-
Plate the transformed cells on an appropriate antibiotic selection plate.
-
Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the interaction between this compound and TLR5 using co-immunoprecipitation.
Conclusion
The modular domain structure of this compound underpins its dual role as a crucial component of bacterial motility and a potent elicitor of innate immunity. A thorough understanding of the specific functions of each domain, the signaling pathways they trigger, and the experimental methods used to study them is paramount for researchers in microbiology, immunology, and drug development. This guide provides a comprehensive foundation for further investigation into the intricate biology of this compound and its potential applications in medicine and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural and Functional Comparison of Salmonella Flagellar Filaments Composed of FljB and FliC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR5 functions as an endocytic receptor to enhance this compound-specific adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acids 89–96 of Salmonella typhimurium this compound represent the major domain responsible for TLR5-independent adjuvanticity in the humoral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Domain structures of the MS ring component protein (FliF) of the flagellar basal body of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predicting Protein Molecular Weight Based on the Amino acid Sequence | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Peptide and Protein Molecular Weight Calculator | AAT Bioquest [aatbio.com]
The Core Mechanism of Flagellin Polymerization into Filaments: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bacterial flagellum, a remarkable nanomachine responsible for motility, is a testament to the principles of self-assembly in biological systems. At its heart lies the intricate process of flagellin polymerization, where thousands of monomeric this compound subunits are precisely assembled into a long, helical filament. This guide provides a detailed exploration of the core mechanisms governing this process, offering insights for researchers in microbiology, structural biology, and those involved in the development of novel therapeutics targeting bacterial motility.
The this compound Monomer: A Conformationally Dynamic Subunit
The this compound protein (FliC) is the fundamental building block of the filament. In its monomeric state within the bacterial cytoplasm, this compound exists in a partially unstructured conformation. Notably, the N- and C-terminal regions of the protein are intrinsically disordered.[1][2] This disordered state is crucial for preventing premature polymerization within the crowded cytoplasm.[2][3] The central core of the this compound monomer is composed of several domains (D0, D1, D2, and D3), with the terminal disordered regions belonging to the highly conserved D0 domain.[4][5] Upon polymerization, these disordered termini undergo a significant conformational change, becoming structured and forming the inner core of the filament.[1][6]
The Role of Chaperones and the Type III Secretion System in Export
To prevent premature aggregation and ensure efficient export, newly synthesized this compound monomers are bound by a specific chaperone protein, FliS.[2][3] FliS acts as a "bodyguard," binding to the C-terminal domain of FliC and inhibiting its polymerization in the cytosol.[1][2][3] Evidence suggests that a dimer of FliS binds to a single monomer of FliC.[1][2] This chaperone-substrate complex is then targeted to the flagellar-specific Type III Secretion System (T3SS), a sophisticated protein export apparatus located at the base of the flagellum.[7][8] The T3SS utilizes the proton motive force to actively transport unfolded this compound monomers through a narrow central channel, approximately 2 nm in diameter, that runs the length of the growing flagellar structure.[7][9]
Polymerization at the Distal End: A Capping-Assisted Assembly
This compound monomers traverse the length of the filament and emerge at the distal end, where polymerization occurs. This process is not spontaneous but is orchestrated by a capping protein complex known as HAP2, or FliD.[6][10][11] The FliD pentameric cap sits (B43327) at the tip of the growing filament and plays a multifaceted role.[10][11] It prevents the diffusion of newly arrived this compound monomers away from the assembly site and is thought to induce a conformational change in the this compound subunits that is necessary for their incorporation into the filament.[3][10] The interaction between the FliD cap and the filament end is dynamic, allowing for the sequential insertion of new this compound subunits.[10]
The filament itself is a helical assembly of 11 protofilaments. The polymerization process involves the head-to-tail interaction of the now-structured terminal domains of the incoming this compound monomer with the subunits at the growing end of the filament. This ordered addition of subunits drives the elongation of the flagellar filament.
Quantitative Data on this compound Polymerization
The following table summarizes key quantitative parameters associated with this compound polymerization, providing a comparative overview for researchers.
| Parameter | Value | Species/Conditions | Reference |
| Initial Filament Growth Rate | ~100 nm/min (equivalent to ~3.5 flagellins/s or ~1,700 amino acids/s) | Salmonella enterica | [12][13] |
| Theoretical this compound Injection Rate (kon) | 30 s-1 (equivalent to ~15,000 amino acids/s) | S. enterica | [13][14] |
| Experimentally Validated Max. Secretion Rate | ~10,000 amino acids/s | S. enterica | [12][14] |
| FliS:FliC Stoichiometry for Polymerization Inhibition | 2:1 (molar ratio) | Salmonella typhimurium | [1] |
| FliS-FliC Binding Affinity | Nanomolar range | Salmonella | [15] |
| Filament Diameter | ~20 nm (outer), ~2 nm (inner channel) | General | [9][16] |
| Filament Length | 5 - 20 µm | General | [9][16] |
| Minimal Filament Length for Motility | ~2.5 µm | S. enterica | [12][14] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the mechanism of this compound polymerization.
This compound Purification
A scalable and robust method for purifying this compound monomers is essential for in vitro studies. One effective strategy involves:
-
Bacterial Culture and Flagella Shearing: Grow flagellated bacteria (e.g., Salmonella enterica) in liquid culture. Harvest the cells and mechanically shear the flagella from the cell surface by vigorous shaking or blending.[17][18]
-
Differential Centrifugation: Separate the bacterial cells from the flagellar filaments in the supernatant by centrifugation.
-
Ultracentrifugation: Pellet the flagellar filaments from the supernatant by ultracentrifugation.
-
Depolymerization: Resuspend the filament pellet and induce depolymerization into monomeric this compound by heat treatment (e.g., 65°C) or by adjusting the pH to acidic conditions (e.g., pH 2).[19][20]
-
Chromatography: Further purify the monomeric this compound using ion-exchange chromatography to remove contaminants such as LPS.[17]
In Vitro this compound Polymerization Assay
This assay allows for the controlled study of filament growth dynamics:
-
Preparation of "Seeds": Prepare short flagellar fragments to act as nucleation points for polymerization. This can be achieved by sonication of purified flagellar filaments.[1]
-
Initiation of Polymerization: Mix purified monomeric this compound with the flagellar "seeds" in a suitable buffer (e.g., Tris-HCl with NaCl).
-
Monitoring Polymerization: The extent of polymerization can be monitored by several methods:
-
Light Scattering: An increase in light scattering indicates the formation of larger polymeric structures.
-
Sedimentation Assay: Separate polymerized filaments from monomers by ultracentrifugation and quantify the amount of protein in the pellet and supernatant using SDS-PAGE.[1]
-
Electron Microscopy: Visualize the growing filaments directly using negative stain transmission electron microscopy.[1]
-
Structural Analysis Techniques
Cryo-Electron Microscopy (Cryo-EM): This technique has been instrumental in determining the high-resolution structure of the flagellar filament.
-
Sample Preparation: Apply purified flagellar filaments to an EM grid and rapidly freeze in liquid ethane (B1197151) to vitrify the sample.[4][21]
-
Data Collection: Collect images of the frozen filaments using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Use helical reconstruction software to process the images and generate a 3D density map of the filament.[4][21]
-
Model Building: Build an atomic model of the this compound subunit and the filament assembly into the cryo-EM density map.[4][21]
X-ray Crystallography: This method provides atomic-resolution structures of the this compound monomer (typically with the disordered termini removed to facilitate crystallization).
-
Protein Expression and Purification: Overexpress a truncated version of this compound (lacking the D0 domain) in a suitable expression system (e.g., E. coli). Purify the protein to homogeneity.[12][22]
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods.[12][22]
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the protein crystals and use this data to solve the three-dimensional structure of the this compound monomer.[12][22]
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of this compound polymerization.
References
- 1. This compound Polymerisation Control by a Cytosolic Export Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Purification and Cryo-Electron Microscopy Analysis of Bacterial Appendages | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Plugging interactions of HAP2 pentamer into the distal end of flagellar filament revealed by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Export via the Type III Secretion System of the Bacterial Flagellum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. A kinetic study of in vitro polymerization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure, Function and Assembly of Flagellar Axial Proteins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Domain movements of HAP2 in the cap–filament complex formation and growth process of the bacterial flagellum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification, crystallization and X-ray crystallographic studies of this compound from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryo-EM of Bacterial Pili and Archaeal Flagellar Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacterial motility depends on a critical flagellum length and energy-optimized assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Multiple Roles of Flagellar Export Chaperones for Efficient and Robust Flagellar Filament Formation in Salmonella [frontiersin.org]
- 16. Components of the Salmonella Flagellar Export Apparatus and Classification of Export Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A scalable method for biochemical purification of Salmonella this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Physical Extraction and Fast Protein Liquid Chromatography for Purifying Flagella Filament From Uropathogenic Escherichia coli for Immune Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Introducing a cost-effective method for purification of bioactive this compound from several flagellated gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Purification, crystallization and X-ray crystallographic studies of this compound from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dance of Defense: A Technical Guide to Flagellin's Interaction with Host Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flagellin, the principal structural component of bacterial flagella, is a potent activator of the innate immune system in host epithelial cells.[1][2] This interaction is a critical determinant in the host's response to bacterial colonization and infection, initiating a complex cascade of signaling events that can lead to both protective inflammation and pathological damage. This technical guide provides an in-depth examination of the molecular mechanisms governing the interplay between this compound and epithelial cells, with a focus on the core signaling pathways, experimental methodologies to study these interactions, and a summary of key quantitative data. Visualizations of these complex pathways are provided to facilitate a deeper understanding of the intricate cellular conversations that dictate the outcome of this host-pathogen interaction.
Introduction: this compound as a Key Pathogen-Associated Molecular Pattern (PAMP)
Bacterial this compound is recognized by the host's innate immune system as a Pathogen-Associated Molecular Pattern (PAMP).[3][4] PAMPs are conserved molecular motifs characteristic of microorganisms but absent in the host, allowing for the specific detection of non-self entities.[3][4] The recognition of PAMPs is mediated by Pattern Recognition Receptors (PRRs) expressed by host cells, including epithelial cells.[3][4][5] this compound primarily interacts with two key PRRs in epithelial cells: the cell surface Toll-like Receptor 5 (TLR5) and the cytosolic NOD-like Receptor family CARD domain containing 4 (NLRC4).[1][2][6] This recognition triggers downstream signaling cascades that orchestrate the innate immune response.
Core Signaling Pathways
The interaction of this compound with epithelial cells initiates two major signaling pathways, each with distinct subcellular localization and downstream consequences.
The Extracellular Sentinel: TLR5 Signaling
Toll-like Receptor 5 (TLR5) is a transmembrane protein that recognizes extracellular this compound.[1][2] In intestinal epithelial cells, TLR5 is predominantly expressed on the basolateral surface, meaning that bacteria must breach the epithelial barrier or translocate this compound for recognition to occur.[1][7][8] However, in airway epithelial cells, TLR5 can be found on the apical surface.[9][10][11]
Upon binding to this compound, TLR5 recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6).[8][10] Ultimately, this leads to the activation of the transcription factor NF-κB (nuclear factor-kappa B) and mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK.[12][13][14] These transcription factors then drive the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines.[1][9]
The Intracellular Guardian: NLRC4 Inflammasome Activation
When this compound gains access to the cytoplasm of epithelial cells, it is detected by the NOD-like Receptor (NLR) family member, NLRC4.[6] This recognition event triggers the assembly of a multi-protein complex known as the inflammasome.[6][15] The NLRC4 inflammasome also involves NAIP (NLR family, apoptosis inhibitory protein) as the direct sensor of this compound.[16][17]
Upon this compound binding, NAIP proteins recruit NLRC4, leading to its oligomerization.[16] This activated NLRC4 scaffold then recruits and activates pro-caspase-1.[6][16] Active caspase-1 has two major functions: it cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms, and it induces a pro-inflammatory form of programmed cell death called pyroptosis by cleaving gasdermin D.[6][15]
Quantitative Data on this compound-Epithelial Cell Interactions
The following tables summarize key quantitative data from studies investigating the effects of this compound on epithelial cells.
Table 1: this compound-Induced Cytokine and Chemokine Secretion
| Cell Line/Model | This compound Source | This compound Concentration | Cytokine/Chemokine | Fold Induction/Concentration | Time Point | Reference |
| T84 (human intestinal) | S. typhimurium | 100 ng/mL | IL-8 | ~10-fold increase | 6 h | [7] |
| Caco-2 (human intestinal) | S. enteritidis | 10-1000 ng/mL | CCL20 mRNA | Dose-dependent increase | 2.5 h | [18] |
| Caco-2 (human intestinal) | S. enteritidis | 10-1000 ng/mL | IL-8 mRNA | Dose-dependent increase | 2.5 h | [18] |
| BEAS-2B (human bronchial) | P. aeruginosa | 100 ng/mL | IL-6 | ~1500 pg/mL | 24 h | [13] |
| BEAS-2B (human bronchial) | P. aeruginosa | 100 ng/mL | IL-8 | ~2500 pg/mL | 24 h | [13] |
| Primary Human Bronchial Epithelial Cells | S. typhimurium | 10⁻⁷ g/mL | IL-8 | ~3-fold increase | Not specified | [19] |
| Caco-2 (human intestinal) | Recombinant | 100 ng/mL | IL-8 | ~4000 pg/mL | 6 h | [20] |
| Caco-2 (human intestinal) | Recombinant | 100 ng/mL | MCP-1 | ~1500 pg/mL | 6 h | [20] |
Table 2: Signaling Pathway Activation Kinetics
| Cell Line | Stimulus | Pathway Component | Peak Activation | Time to Peak | Reference |
| T84 | This compound (100 ng/mL) | IκBα phosphorylation | Not specified | 15-30 min | [7] |
| T84 | TNF-α (10 ng/mL) | IκBα phosphorylation | Not specified | 5-15 min | [7] |
| HT29 | S. typhimurium infection | ERK1/2 phosphorylation | Not specified | 30-60 min | [14] |
| HT29 | S. typhimurium infection | p38 phosphorylation | Not specified | 30-60 min | [14] |
| HT29 | S. typhimurium infection | JNK activation | Not specified | 30-60 min | [14] |
| HT29 | S. typhimurium infection | IKK activation | Not specified | 30-60 min | [14] |
| 16HBE14o- | S. typhimurium this compound (10⁻⁷ g/ml) | p38 phosphorylation | ~2.5-fold | 30 min | [19] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are outlines of key experimental protocols.
Cell Culture and Polarization of Epithelial Monolayers
-
Cell Lines: T84 and Caco-2 human colon carcinoma cell lines are frequently used models for intestinal epithelium. BEAS-2B and primary human bronchial epithelial (NHBE) cells are common models for airway epithelium.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F12 for T84, DMEM for Caco-2, LHC-9 for NHBE) supplemented with fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Polarization: To mimic the in vivo barrier function of epithelia, cells are grown on permeable supports (e.g., Transwell inserts). The formation of a polarized monolayer with functional tight junctions is monitored by measuring the transepithelial electrical resistance (TEER).
This compound Stimulation Assays
-
Purification of this compound: this compound is purified from bacterial culture supernatants or by depolymerizing flagellar filaments. Recombinant this compound is also widely used.
-
Stimulation: Polarized epithelial monolayers are stimulated by adding purified this compound to either the apical or basolateral compartment of the Transwell inserts. For non-polarized cells, this compound is added directly to the culture medium.
-
Bacterial Infection: As an alternative to purified this compound, epithelial cells can be infected with wild-type and this compound-deficient mutant bacteria to assess the specific contribution of this compound to the cellular response.
Measurement of Cellular Responses
-
Cytokine and Chemokine Secretion: The concentration of secreted proteins in the culture supernatant is typically quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Gene Expression Analysis: Changes in the mRNA levels of target genes are measured by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Signaling Pathway Activation: The activation of signaling proteins, such as the phosphorylation of MAPKs and IκBα, is assessed by Western blotting using phospho-specific antibodies.
-
NF-κB Activation: The nuclear translocation of NF-κB can be visualized by immunofluorescence microscopy or quantified by assays that measure NF-κB DNA binding activity in nuclear extracts.
Interplay Between Inflammatory and Apoptotic Pathways
The interaction of this compound with epithelial cells not only triggers pro-inflammatory responses but also activates apoptotic pathways.[1] this compound can induce both extrinsic (caspase-8-dependent) and intrinsic caspase activation pathways.[1][21] However, the concomitant activation of pro-survival pathways, such as NF-κB and PI3K/Akt, by this compound can protect epithelial cells from apoptosis.[1][21] This dual role of this compound highlights the intricate balance between host defense and tissue damage during bacterial infection. The inhibition of these pro-survival pathways can unmask the pro-apoptotic potential of this compound.[1][21]
Implications for Drug Development
The detailed understanding of this compound-epithelial cell interactions opens up several avenues for therapeutic intervention. Modulating the TLR5 and NLRC4 signaling pathways could be a strategy to either enhance protective immunity or dampen excessive inflammation. For instance, TLR5 agonists are being explored as vaccine adjuvants due to their ability to potently activate the innate immune system. Conversely, antagonists of these pathways could be beneficial in inflammatory conditions driven by bacterial this compound.
Conclusion
The interaction between this compound and host epithelial cells is a multifaceted process that is central to the innate immune response to bacterial pathogens. The activation of TLR5 and NLRC4 signaling pathways leads to a robust inflammatory response characterized by the production of cytokines and chemokines, as well as the induction of programmed cell death. A thorough understanding of the molecular details of these interactions, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel therapeutic strategies to combat bacterial infections and inflammatory diseases. The quantitative data and pathway visualizations provided herein serve as a valuable resource for researchers and drug development professionals dedicated to unraveling the complexities of host-pathogen interactions.
References
- 1. This compound/TLR5 responses in epithelia reveal intertwined activation of inflammatory and apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. An Overview of Pathogen Recognition Receptors for Innate Immunity in Dental Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRC4 expression in intestinal epithelial cells mediates protection against an enteric pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound/TLR5 responses in epithelia reveal intertwined activation of inflammatory and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. atsjournals.org [atsjournals.org]
- 10. journals.asm.org [journals.asm.org]
- 11. atsjournals.org [atsjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound acting via TLR5 is the major activator of key signaling pathways leading to NF-κB and proinflammatory gene program activation in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. The NLRC4 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NAIP-NLRC4 inflammasomes coordinate intestinal epithelial cell expulsion with eicosanoid and IL-18 release via activation of Caspase-1 and -8 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. This compound-stimulated Cl− secretion and innate immune responses in airway epithelia: role for p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Over-activation of TLR5 signaling by high-dose this compound induces liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
A Technical Guide to Inflammasome Activation by Cytosolic Bacterial Ligands
An In-depth Examination of the Canonical Flagellin Pathway and the Non-Canonical Lipopolysaccharide Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular mechanisms governing the activation of inflammasomes in response to cytosolic bacterial components. A critical distinction in innate immunity is the sensing of different pathogen-associated molecular patterns (PAMPs) by distinct inflammasome pathways. While cytosolic this compound is the archetypal activator of the canonical NAIP/NLRC4 inflammasome, the non-canonical inflammasome is defined by its activation through direct sensing of cytosolic lipopolysaccharide (LPS) by specific inflammatory caspases. This document will elucidate both pathways, detail their downstream consequences, present quantitative data from key studies, provide comprehensive experimental protocols, and explore the crosstalk and alternative signaling routes that contribute to the host's defense against bacterial invasion.
The Canonical NAIP/NLRC4 Inflammasome: The Primary Sensor for Cytosolic this compound
The detection of bacterial this compound within the host cell cytosol is a primary alarm signal for infection with motile, and often pathogenic, bacteria. This recognition is principally mediated by the canonical NAIP/NLRC4 inflammasome.
Core Signaling Pathway
Activation of this pathway is a multi-step process involving highly specific protein-protein interactions:
-
Ligand Recognition : In mice, specific Neuronal Apoptosis Inhibitory Proteins (NAIPs) function as direct cytosolic immunoreceptors. NAIP5 and NAIP6 are responsible for detecting this compound[1][2]. In humans, a single functional NAIP is capable of sensing this compound as well as components of bacterial type III secretion systems (T3SS), such as the needle and inner rod proteins[3][4]. The recognition of this compound by NAIPs occurs independently of the cell surface Toll-like receptor 5 (TLR5), which senses extracellular this compound[1].
-
NLRC4 Engagement and Inflammasome Assembly : Upon binding to this compound, NAIP undergoes a conformational change that allows it to interact with and activate the NLR family CARD domain-containing protein 4 (NLRC4)[4]. NLRC4 then serves as an adaptor, oligomerizing into a large, wheel-like supramolecular complex[1][5].
-
Caspase-1 Activation : The assembled NAIP/NLRC4 platform recruits pro-caspase-1 through CARD-CARD interactions. Proximity-induced autoproteolysis leads to the activation of caspase-1[1].
-
Effector Functions : Active caspase-1 has two primary substrates:
-
Gasdermin D (GSDMD) : Caspase-1 cleaves GSDMD, releasing its N-terminal domain (GSDMD-N). GSDMD-N oligomerizes and inserts into the plasma membrane, forming pores that disrupt the cell's osmotic balance, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis[6][7].
-
Pro-inflammatory Cytokines : Caspase-1 proteolytically cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, secretable forms. These potent cytokines are then released from the cell, in part through the GSDMD pores, to orchestrate a wider inflammatory response[1][8].
-
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for the Purification of Native Flagellin from Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flagellin, the primary protein component of bacterial flagella, is a potent immunostimulant recognized by the Toll-like receptor 5 (TLR5). This recognition triggers innate immune responses, making purified native this compound a valuable tool in vaccine development as an adjuvant, in immunology research, and for studying bacterial pathogenesis. This document provides a comprehensive protocol for the purification of native this compound from bacterial cultures, ensuring high purity and biological activity. The protocols described herein are compiled from established methodologies and are suitable for producing this compound for research and preclinical applications.
Principle of the Method
The purification of native this compound involves a multi-step process that begins with the cultivation of flagellated bacteria. The flagellar filaments are then mechanically or chemically detached from the bacterial cell surface. Subsequent centrifugation steps separate the flagella from the bacterial cells. The purified flagella are then depolymerized into soluble this compound monomers, typically through heat or pH treatment. Finally, the this compound monomers are purified to homogeneity using a combination of chromatography and filtration techniques. A critical step in the process is the removal of endotoxins (lipopolysaccharide or LPS), which are common contaminants in preparations from Gram-negative bacteria and can confound immunological assays.
Experimental Protocols
Protocol 1: Purification of Native this compound from Salmonella
This protocol is adapted from scalable methods for purifying this compound from Salmonella species.[1][2][3][4]
1. Bacterial Culture and Harvest:
-
Inoculate a suitable liquid medium (e.g., Luria-Bertani broth or a defined medium) with a single colony of a flagellated Salmonella strain (e.g., Salmonella Typhimurium).
-
Incubate the culture overnight at 37°C with shaking (e.g., 150-240 rpm). For larger scale preparations, bioreactors can be used.[2][3]
-
Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C.
2. Flagella Shearing:
-
Resuspend the bacterial pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Mechanically shear the flagella from the bacterial surface by vigorous vortexing for 2-5 minutes or by using a blender.[5]
-
Alternatively, flagella can be detached by adjusting the pH of the bacterial suspension to 2.0 with HCl and stirring for 30 minutes at room temperature.[4][6]
3. Removal of Bacterial Cells:
-
Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Carefully collect the supernatant containing the detached flagella.
4. Flagella Pelletization:
-
Subject the supernatant to ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet the flagellar filaments.
-
Discard the supernatant and resuspend the flagella pellet in a minimal volume of buffer (e.g., PBS).
5. Depolymerization of Flagella:
-
Depolymerize the flagellar filaments into this compound monomers by heating the suspension at 65°C for 15 minutes.[7]
-
Alternatively, acid treatment (pH 2.0) can also be used for depolymerization.[1]
-
After depolymerization, clarify the solution by centrifugation at 15,000 x g for 10 minutes to remove any aggregates.
6. Purification of this compound Monomers:
-
For a scalable approach, this compound can be purified directly from the culture supernatant using chromatography.[1]
-
Cation-Exchange Chromatography: Adjust the pH of the this compound-containing solution to approximately 3.4 and load it onto a cation-exchange column. Elute the bound this compound by increasing the pH (e.g., to pH 8.0).[1]
-
Anion-Exchange Chromatography: The eluate from the cation-exchange step can be further purified using an anion-exchange column to remove remaining contaminants, including endotoxins.[1]
-
Size-Exclusion Chromatography: For higher purity, the this compound solution can be subjected to size-exclusion chromatography to separate this compound monomers based on their size.[8][9]
7. Endotoxin (B1171834) Removal:
-
Endotoxin removal is crucial for immunological applications. Anion-exchange chromatography provides a significant reduction in endotoxin levels.[1][10][11]
-
For even lower endotoxin levels, commercially available endotoxin removal columns or reagents can be used according to the manufacturer's instructions.
8. Quantification and Quality Control:
-
Determine the protein concentration using a standard protein assay such as the Bicinchoninic acid (BCA) assay.
-
Assess the purity of the this compound preparation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A single band at approximately 50-60 kDa is expected for this compound.[6]
-
Confirm the identity of the purified protein by Western blot using an anti-flagellin antibody.[2]
-
The biological activity of the purified this compound can be assessed by its ability to stimulate TLR5-expressing cells to produce pro-inflammatory cytokines (e.g., IL-8).
Protocol 2: Purification of Native this compound from Escherichia coli
This protocol is based on methods developed for the purification of this compound from E. coli.[7][8][12]
1. Bacterial Culture and Harvest:
-
Grow a flagellated E. coli strain in a suitable medium (e.g., Terrific Broth) to late exponential phase.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
2. Spheroplast Formation and Lysis (for intact flagella):
-
To purify intact flagella, spheroplasts can be generated using lysozyme (B549824) and EDTA, followed by lysis with a non-ionic detergent like Triton X-100.[12]
3. Mechanical Shearing (for this compound monomers):
-
Resuspend the bacterial pellet in Tris buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Shear the flagella by blending the suspension for 2-3 minutes.[7]
4. Separation and Depolymerization:
-
Follow steps 3, 4, and 5 from Protocol 1 to separate the flagella from the cells and then depolymerize them into monomers.
5. Chromatographic Purification:
-
Purify the this compound monomers using a combination of ion-exchange and size-exclusion chromatography as described in Protocol 1, step 6.
6. Endotoxin Removal and Quality Control:
-
Perform endotoxin removal and quality control as outlined in Protocol 1, steps 7 and 8.
Data Presentation
Table 1: Summary of Quantitative Data from this compound Purification Protocols
| Parameter | Salmonella sp. (Scalable Method)[1] | Salmonella paratyphi A (Acid Lysis)[6] | E. coli (Recombinant)[13] |
| Starting Material | Fermentation culture supernatant | Wet weight of bacteria | Bacterial culture |
| Purification Method | Sequential cation and anion-exchange chromatography, tangential flow filtration | Acid lysis, ammonium (B1175870) sulfate (B86663) precipitation, weak anion-exchange chromatography | Ni-NTA affinity chromatography (for His-tagged protein) |
| Final Yield | 200–300 mg/L | 4.8 ± 0.5 mg/g | ~2 mg/100 mL |
| Overall Recovery | ~45–50% | Not reported | Not reported |
| Purity | High (single peak in SEC-HPLC) | Homogeneous (single band on SDS-PAGE) | >95% (by SDS-PAGE) |
| Endotoxin Removal | >99.9% | Not specified | Not specified |
| Molecular Weight | ~50-55 kDa | 52 kDa | ~70 kDa (with His-tag) |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of native this compound.
TLR5 Signaling Pathway
References
- 1. A scalable method for biochemical purification of Salmonella this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Method for the isolation of highly purified Salmonella flagellins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneticsmr.org [geneticsmr.org]
- 7. researchgate.net [researchgate.net]
- 8. Physical Extraction and Fast Protein Liquid Chromatography for Purifying Flagella Filament From Uropathogenic Escherichia coli for Immune Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Physical Extraction and Fast Protein Liquid Chromatography for Purifying Flagella Filament From Uropathogenic Escherichia coli for Immune Assay [frontiersin.org]
- 10. sinobiological.com [sinobiological.com]
- 11. acciusa.com [acciusa.com]
- 12. Purification of Intact Flagella from Escherichia coli and Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Recombinant Flagellin Expression and Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flagellin, the primary protein component of the bacterial flagellum, is a potent activator of the innate immune system. It is recognized by Toll-like receptor 5 (TLR5), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immunity.[1][2] This property makes recombinant this compound a valuable tool in immunology research and a promising candidate for vaccine adjuvants and immunotherapeutics. The production of high-purity, biologically active, and endotoxin-free recombinant this compound is therefore critical. These application notes provide an overview of the methods and detailed protocols for the expression and purification of recombinant this compound, primarily using the Escherichia coli expression system.
Application Notes
Expression System Selection
The E. coli expression system is widely favored for producing recombinant proteins due to its rapid growth, cost-effectiveness, and well-established genetic tools.[3]
-
Host Strain: E. coli BL21 (DE3) is a common choice as it carries a chromosomal copy of the T7 RNA polymerase gene, which is required for transcription from the powerful T7 promoter present in many expression vectors.[3][4]
-
Expression Vector: The pET series of vectors (e.g., pET-28a) are frequently used.[4][5] These vectors typically offer a strong T7 promoter, an optional N-terminal or C-terminal polyhistidine (His)-tag for affinity purification, and antibiotic resistance for selection.[6] The gene encoding this compound (e.g., fliC) is cloned into the multiple cloning site of such a vector.[5][7]
Overexpression and Solubility Challenges
High-level expression of foreign proteins in E. coli can lead to the formation of insoluble aggregates known as inclusion bodies (IBs).[7] While this can simplify initial isolation, it necessitates additional denaturation and refolding steps to obtain a biologically active protein.
-
Induction Conditions: Protein expression is typically induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium at a final concentration of around 1 mM when the optical density (OD600) reaches mid-log phase (approx. 0.6).[8][9]
-
Optimizing Solubility: To potentially increase the yield of soluble protein, expression can be performed at lower temperatures (e.g., 16-30°C) for a longer duration (e.g., overnight).[8][10] However, for this compound, expression as inclusion bodies is common.[7]
Purification Strategy
The purification strategy is largely dictated by the presence of an affinity tag and the solubility of the expressed protein. A His-tag is the most common choice for this compound.
-
Lysis: Bacterial cells are harvested and lysed using methods like sonication or chemical lysis buffers.
-
Affinity Chromatography: Nickel-NTA (Nitrilotriacetic acid) affinity chromatography is the standard method for purifying His-tagged proteins.[5][11]
-
Denaturing Conditions: If the protein is in inclusion bodies, the cell pellet is solubilized in a buffer containing a strong denaturant like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (GuHCl).[5][7] The solubilized protein is then loaded onto the Ni-NTA column.
-
Refolding: After purification under denaturing conditions, the protein must be refolded. This is often achieved by stepwise dialysis against buffers with decreasing concentrations of the denaturant.[5]
-
-
Purity Assessment: The purity of the final product is assessed by SDS-PAGE, which should show a single band at the expected molecular weight of this compound (typically 50-60 kDa).[11] Purity levels greater than 95% are commonly reported.[8][12]
Endotoxin (B1171834) Removal
Since this compound is often produced in Gram-negative E. coli, the final product will be contaminated with endotoxins (lipopolysaccharides, LPS), which are potent activators of TLR4. For immunological studies focused on TLR5, endotoxin removal is a critical step to avoid confounding results.[13][14]
-
Methods: Common methods include anion-exchange chromatography and phase separation using detergents like Triton X-114.[15][16]
-
Triton X-114 Phase Separation: This method is highly effective, often reducing endotoxin levels by over 99% with high protein recovery (>90%).[17] The principle relies on the detergent's property to separate into a detergent-rich phase (where endotoxin partitions) and an aqueous phase (where the protein remains) upon a temperature shift.[14]
-
Quantification: Endotoxin levels are measured using the Limulus Amebocyte Lysate (LAL) test. A common target is less than 0.01-0.1 EU per μg of protein.[12]
Biological Activity Verification
The final step is to confirm that the purified, refolded recombinant this compound is biologically active. This involves demonstrating its ability to specifically activate the TLR5 signaling pathway.
-
Cell-Based Assays: Human epithelial cells or monocytic cell lines (like THP-1) can be stimulated with the purified this compound.[18]
-
Readouts: Activation of TLR5 leads to the activation of transcription factors like NF-κB.[2][19] Downstream effects can be measured by:
-
Reporter Gene Assays: Using cell lines with an NF-κB-driven luciferase or SEAP reporter.
-
Cytokine Production: Measuring the secretion of pro-inflammatory cytokines like IL-8 or TNF-α via ELISA.
-
Gene Expression: Quantifying the upregulation of inflammatory gene transcripts (e.g., IL1B, IL8) by RT-qPCR.[18]
-
Typical active concentrations for in vitro stimulation range from 5-50 ng/mL.[12]
-
Data Presentation
Table 1: Comparison of Recombinant this compound Expression & Purification Methods
| Bacterial Source | Expression Vector | Host Strain | Purification Method | Yield | Purity | Reference |
| P. aeruginosa PAO1 | pET-28a | E. coli BL21 (DE3) | Ni-NTA affinity (denaturing) | 58 mg / L | >95% (SDS-PAGE) | [5] |
| S. Typhimurium | pET-32a | E. coli BL21 (DE3) | Ni-NTA spin columns (denaturing) | 2 mg / 100 mL | >95% (SDS-PAGE) | [8] |
| P. aeruginosa | pET-28a | E. coli BL21 (DE3) | HisTrap affinity column | High Yield | High Purity | [4] |
| S. Enteritidis | pET-28a | E. coli BL21 (DE3) | Ni-NTA affinity (denaturing) | Not specified | Confirmed by WB | [11] |
Table 2: Common Endotoxin Removal Methods
| Method | Principle | Typical Protein Recovery | Advantages | Disadvantages | Reference |
| Triton X-114 Phase Separation | Hydrophobic interaction; endotoxin partitions into detergent phase. | >90% | Highly effective (>99% removal), rapid, scalable. | Residual detergent may need removal; temperature cycles can affect sensitive proteins. | [14][17] |
| Anion-Exchange Chromatography | Electrostatic interaction; negatively charged endotoxin binds to a positively charged resin. | >80% | Effective, scalable, no detergents involved. | Protein may also bind to resin, requiring optimization of pH and conductivity. | [14][16] |
| Polymyxin B Affinity Chromatography | High-affinity binding of Polymyxin B to the Lipid A moiety of endotoxin. | Variable | High specificity for endotoxin. | Can be costly; potential for Polymyxin B leaching; may not be as effective as other methods. | [15][17] |
Diagrams and Workflows
Caption: this compound-TLR5 signaling pathway leading to pro-inflammatory gene expression.
Caption: Experimental workflow for recombinant this compound production and purification.
Experimental Protocols
Protocol 1: Recombinant this compound Expression in E. coli
This protocol is adapted from methodologies described for expressing His-tagged this compound in E. coli BL21 (DE3).[8][9]
Materials:
-
E. coli BL21 (DE3) cells containing the pET-fliC expression plasmid.
-
Luria-Bertani (LB) broth and agar (B569324) plates.
-
Appropriate antibiotic (e.g., Kanamycin at 50 µg/mL for pET-28a).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M).
-
Spectrophotometer, incubator shaker.
Method:
-
Streak the transformed E. coli BL21 (DE3) from a glycerol (B35011) stock onto an LB agar plate containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of LB broth with the antibiotic. Grow overnight at 37°C with shaking (approx. 200 rpm).
-
Inoculate 1 L of LB broth (with antibiotic) with the 10 mL overnight culture.
-
Grow the 1 L culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[8]
-
Take a 1 mL sample as the "uninduced" control.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.[9]
-
Continue to incubate the culture for an additional 4-6 hours at 37°C or overnight at a lower temperature (e.g., 30°C) to potentially improve solubility.[8]
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of His-tagged this compound from Inclusion Bodies
This protocol describes purification under denaturing conditions, which is common for overexpressed this compound.[5][7]
Materials:
-
Bacterial cell pellet from Protocol 1.
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM Imidazole, pH 8.0.
-
Solubilization/Binding Buffer: 100 mM NaH2PO4, 10 mM Tris-Cl, 8 M Urea, pH 8.0.
-
Wash Buffer: 100 mM NaH2PO4, 10 mM Tris-Cl, 8 M Urea, pH 6.3.
-
Elution Buffer: 100 mM NaH2PO4, 10 mM Tris-Cl, 8 M Urea, pH 4.5.
-
Ni-NTA agarose (B213101) resin.
-
Dialysis tubing (10 kDa MWCO) and Dialysis Buffer (e.g., PBS, pH 7.4).
Method:
-
Thaw the cell pellet on ice. Resuspend the pellet in Lysis Buffer (approx. 5 mL per gram of wet pellet).
-
Lyse the cells by sonication on ice until the suspension is no longer viscous.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies. Discard the supernatant.
-
Resuspend the inclusion body pellet in Solubilization/Binding Buffer. Stir for 1-2 hours at room temperature to completely solubilize the protein.
-
Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes at room temperature.
-
Add the clarified supernatant to a pre-equilibrated Ni-NTA resin column. Allow the protein to bind for 1 hour with gentle agitation.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the recombinant this compound with 5-10 column volumes of Elution Buffer. Collect fractions.
-
Analyze the eluted fractions by SDS-PAGE to identify those containing the purified protein.
-
Pool the pure fractions and refold the protein by stepwise dialysis against PBS (pH 7.4) at 4°C with decreasing concentrations of urea (e.g., 6M, 4M, 2M, 1M, 0M), changing the buffer every 4-6 hours.
-
After the final dialysis step against PBS, centrifuge the protein solution at 10,000 x g for 20 minutes to remove any precipitated protein.
-
Determine the protein concentration using a Bradford or BCA assay. Store the purified protein at -80°C.
Protocol 3: Endotoxin Removal with Triton X-114
This protocol is based on the phase-separation method, which is highly effective for removing endotoxin from protein solutions.[14][17]
Materials:
-
Purified recombinant this compound solution.
-
Sterile, pyrogen-free glassware and solutions.
-
Triton X-114 (pre-condensed to remove hydrophilic impurities).
-
Ice bath and 37°C water bath.
Method:
-
Chill the protein solution and a stock of 10% Triton X-114 on ice.
-
Add Triton X-114 to the protein sample to a final concentration of 1% (v/v). Mix gently and incubate on ice for 30 minutes with stirring.[14]
-
Transfer the mixture to a 37°C water bath and incubate for 10 minutes to induce phase separation. The solution will become cloudy.[14]
-
Centrifuge the sample at 20,000 x g for 10 minutes at 25°C.[14]
-
Two phases will form: a lower, smaller detergent-rich phase containing endotoxin, and an upper, larger aqueous phase containing the protein.
-
Carefully collect the upper aqueous phase, avoiding the detergent phase.
-
To maximize removal, repeat the cycle (steps 1-6) one to two more times.
-
After the final extraction, residual Triton X-114 can be removed using a hydrophobic resin (e.g., Bio-Beads SM-2) if necessary.
-
Verify the final endotoxin concentration using an LAL assay.
References
- 1. TLR5 functions as an endocytic receptor to enhance this compound-specific adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR5 Signaling in the Regulation of Intestinal Mucosal Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. High Yield Overexpression, Refolding, Purification and Characterization of Pseudomonas aeruginosa Type B-Flagellin: An Improved Method Without Sonication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning, Expression, and Purification of Pseudomonas aeruginosa this compound, and Characterization of the Elicited Anti-Flagellin Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 7. Cloning, expression, purification, and characterization of recombinant this compound isolated from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. izs.it [izs.it]
- 9. brieflands.com [brieflands.com]
- 10. iba-lifesciences.com [iba-lifesciences.com]
- 11. Production of recombinant this compound to develop ELISA-based detection of Salmonella Enteritidis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. You are being redirected... [prosci-inc.com]
- 13. acciusa.com [acciusa.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 16. Factors affecting endotoxin removal from recombinant therapeutic proteins by anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Note: TLR5 Activation Assay Using HEK293 Reporter Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Toll-like receptor 5 (TLR5) is a key component of the innate immune system, responsible for recognizing flagellin, the primary protein constituent of bacterial flagella.[1] This recognition is crucial for initiating a first-line defense against motile bacteria.[1][2] TLR5 is a transmembrane protein that, upon binding to this compound, triggers an intracellular signaling cascade.[1][3] This cascade proceeds primarily through the MyD88-dependent pathway, leading to the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[2][4][5] Activated NF-κB then translocates to the nucleus to induce the expression of various pro-inflammatory cytokines and chemokines.[1]
Due to their human origin and ease of transfection, Human Embryonic Kidney 293 (HEK293) cells are a widely used platform for studying cellular signaling pathways.[6][7] For assaying TLR5 activation, HEK293 cells are engineered to stably express human TLR5 and a reporter gene, such as Secreted Embryonic Alkaline Phosphatase (SEAP) or luciferase, whose expression is controlled by an NF-κB-inducible promoter.[8][9][10] When these reporter cells are stimulated with a TLR5 agonist like this compound, the resulting NF-κB activation drives the expression and secretion of the reporter protein, which can be easily quantified.[9][11] This system provides a robust, sensitive, and high-throughput method for screening TLR5 agonists and inhibitors.
Assay Principle
The TLR5 activation assay in HEK293 reporter cells is based on the functional coupling of receptor activation to the expression of a reporter gene. The workflow begins with the binding of this compound to the extracellular domain of TLR5 expressed on the surface of the HEK293 cells. This binding event induces receptor dimerization and recruits intracellular adaptor proteins, primarily MyD88. This initiates a phosphorylation cascade involving IRAK kinases and TRAF6, culminating in the activation of the IKK complex. The IKK complex phosphorylates the inhibitory protein IκB, targeting it for degradation and releasing NF-κB to translocate into the nucleus. Inside the nucleus, NF-κB binds to its response elements on the promoter of the reporter gene, driving the synthesis and, in the case of SEAP, secretion of the reporter protein into the cell culture medium. The amount of reporter protein is then measured and is directly proportional to the extent of TLR5 activation.
Caption: TLR5 signaling cascade leading to NF-κB activation and reporter gene expression.
Experimental Protocols
This section provides detailed protocols for maintaining the HEK293-hTLR5 reporter cell line and performing the TLR5 activation assay using a SEAP reporter system.
Materials Required
-
HEK-Blue™ hTLR5 Cells (or equivalent HEK293 cells stably expressing human TLR5 and an NF-κB-inducible SEAP reporter)[9]
-
Growth Medium: DMEM, 4.5 g/l glucose, 10% (v/v) heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin.
-
Selection Antibiotics: Add to growth medium as required by the cell line manufacturer (e.g., Blasticidin, Zeocin®).[9][12]
-
Assay Medium: Growth medium without selection antibiotics.
-
TLR5 Agonist: Recombinant this compound (e.g., from S. typhimurium).[11]
-
Phosphate-Buffered Saline (PBS), sterile.
-
96-well flat-bottom cell culture plates (white, opaque plates for luminescence).[8]
-
Luminometer for plate reading.
Protocol 1: Cell Culture and Maintenance
-
Thawing Cells: Rapidly thaw the vial of frozen cells in a 37°C water bath. Transfer the cell suspension to a 15 ml conical tube containing 10 ml of pre-warmed growth medium.[10]
-
Initial Culture: Centrifuge at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10 ml of fresh growth medium containing selection antibiotics. Transfer to a T75 flask.
-
Incubation: Culture cells at 37°C in a humidified incubator with 5% CO₂.[10]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and detach cells using a non-enzymatic cell dissociation solution or trypsin. Resuspend cells in fresh growth medium and seed into new flasks at a recommended split ratio (e.g., 1:4 to 1:6).
Protocol 2: TLR5 Activation Assay
-
Cell Seeding: The day before the assay, harvest and resuspend HEK293-hTLR5 cells in assay medium. Seed 100 µl of the cell suspension into each well of a 96-well plate at a density of 30,000 - 50,000 cells per well.[8][11]
-
Incubation: Incubate the plate overnight at 37°C with 5% CO₂ to allow cells to adhere.[8]
-
Ligand Preparation: Prepare serial dilutions of this compound in assay medium at 2x the final desired concentration. Also, prepare a "no-stimulant" control using only assay medium.
-
Cell Stimulation: Add 100 µl of the prepared this compound dilutions or the control medium to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO₂.[11][15]
Protocol 3: SEAP Detection (Chemiluminescent)
-
Sample Preparation: Following the stimulation incubation, carefully transfer 10-20 µl of the cell culture supernatant from each well to a corresponding well in a white, opaque 96-well plate suitable for luminescence readings.[16]
-
Heat Inactivation (Optional but Recommended): To inactivate endogenous alkaline phosphatases present in the serum, seal the plate and heat it at 65°C for 30 minutes in an incubator or water bath. Allow the plate to cool to room temperature.[14][16]
-
Substrate Addition: Prepare the chemiluminescent SEAP substrate according to the manufacturer's instructions.[13] Add 50-100 µl of the substrate to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.[13]
-
Measurement: Read the luminescence using a plate luminometer. The integration time should be set between 0.5 to 2 seconds per well.
Caption: General experimental workflow for the TLR5 activation assay.
Data Presentation and Analysis
The raw data obtained from the luminometer are typically in Relative Light Units (RLU). The level of TLR5 activation is expressed as "Fold Induction" over the unstimulated control.
Calculation: Fold Induction = (RLU of Stimulated Sample) / (Average RLU of Unstimulated Control)
The results can be summarized in a table and plotted to visualize the dose-response relationship.
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (ng/mL) | Average RLU | Std. Deviation | Fold Induction |
| 0 (Unstimulated) | 1,520 | 110 | 1.0 |
| 0.01 | 4,864 | 350 | 3.2 |
| 0.1 | 25,080 | 1,850 | 16.5 |
| 1 | 95,760 | 6,900 | 63.0 |
| 10 | 188,400 | 13,200 | 124.0 |
| 100 | 211,280 | 15,500 | 139.0 |
| 1000 | 215,600 | 16,100 | 141.8 |
Note: The data presented above are for illustrative purposes only.
From a dose-response curve (Fold Induction vs. Log[this compound Concentration]), key parameters such as the EC₅₀ (half-maximal effective concentration) can be calculated using non-linear regression analysis. This provides a quantitative measure of the agonist's potency. For this compound, EC₅₀ values are typically in the low ng/mL to high pg/mL range.[11]
References
- 1. Toll-like receptor 5 - Wikipedia [en.wikipedia.org]
- 2. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. TLR Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Use of Toll-Like Receptor Assays To Detect and Identify Microbial Contaminants in Biological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. invivogen.com [invivogen.com]
- 10. bosterbio.com [bosterbio.com]
- 11. A conserved TLR5 binding and activation hot spot on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. interchim.fr [interchim.fr]
- 14. content.abcam.com [content.abcam.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. labunlimited.com [labunlimited.com]
Measuring Flagellin-Induced Cytokine Production In Vitro: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flagellin, the principal protein component of bacterial flagella, is a potent activator of the innate immune system. It is recognized by Toll-like receptor 5 (TLR5), a pattern recognition receptor expressed on the surface of various immune cells, including monocytes, macrophages, and dendritic cells, as well as non-immune cells like intestinal epithelial cells.[1][2][3] The interaction between this compound and TLR5 triggers a signaling cascade that leads to the production and secretion of a variety of pro-inflammatory cytokines and chemokines.[1][4] This response is a critical component of the host's first-line defense against bacterial infections.
This document provides detailed protocols for in vitro assays to measure this compound-induced cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs). It also includes an overview of the TLR5 signaling pathway and expected cytokine profiles following this compound stimulation.
TLR5 Signaling Pathway
This compound binding to TLR5 initiates a MyD88-dependent signaling pathway.[1][5][6] This cascade involves the recruitment of adaptor proteins and kinases, ultimately leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of genes encoding pro-inflammatory cytokines.[6][7]
References
- 1. This compound-Stimulated Production of Interferon-β Promotes Anti-Flagellin IgG2c and IgA Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant Domain of this compound Promotes In Vitro a Chemotactic Inflammatory Profile in Human Immune Cells Independently of a Dendritic Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Toll Like Receptor 5 (TLR5) Cascade [reactome.org]
- 4. Molecular Basis for the Activation of Human Innate Immune Response by the this compound Derived from Plant-Pathogenic Bacterium, Acidovorax avenae [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microbial Cell Components Induced Tolerance to this compound-Stimulated Inflammation through Toll-Like Receptor Pathways in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intranasal Administration of Flagellin as a Mucosal Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flagellin, a principal component of bacterial flagella, is a potent immunostimulant and has emerged as a promising mucosal adjuvant for intranasal vaccines.[1][2][3] Its ability to activate the innate immune system through Toll-like receptor 5 (TLR5) makes it particularly effective for enhancing immune responses at mucosal surfaces, the primary entry point for many pathogens.[3][4][5] Intranasal administration of this compound with an antigen has been shown to induce robust antigen-specific systemic and mucosal antibody responses, as well as cellular immunity, leading to enhanced protection against various infectious agents.[4][6][7]
These application notes provide an overview of the mechanisms, key experimental data, and detailed protocols for utilizing this compound as a mucosal adjuvant in preclinical research settings.
Mechanism of Action: TLR5 Signaling
Intranasally administered this compound is recognized by TLR5 expressed on the apical surface of airway epithelial cells and on various immune cells, including dendritic cells (DCs).[4][8][9] This interaction triggers a signaling cascade that results in the activation of the innate immune system.
Key steps in the this compound-TLR5 signaling pathway include:
-
Recognition: this compound binds to TLR5 on the cell surface.[5]
-
Recruitment of MyD88: The TLR5-flagellin complex recruits the adaptor protein MyD88.
-
Activation of NF-κB: This leads to the activation of the transcription factor NF-κB.
-
Pro-inflammatory Cytokine and Chemokine Production: Activated NF-κB induces the expression of various pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines.[1][2]
-
Immune Cell Recruitment and Activation: The released cytokines and chemokines recruit and activate innate immune cells, such as dendritic cells, neutrophils, and monocytes/macrophages, to the site of administration.[4]
-
Enhanced Antigen Presentation: Activated dendritic cells mature and migrate to draining lymph nodes, where they present the co-administered antigen to T cells, initiating an adaptive immune response.[8][9]
-
Induction of Adaptive Immunity: This process leads to the generation of antigen-specific T helper cells (Th1 and Th2), cytotoxic T lymphocytes (CTLs), and B cells, resulting in the production of systemic IgG and mucosal IgA antibodies.[4][10]
References
- 1. Flagellins as Vaccine Adjuvants and Cancer Immunotherapy: Recent Advances and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. Salmonella flagellins are potent adjuvants for intranasally administered whole inactivated influenza vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Over-activation of TLR5 signaling by high-dose this compound induces liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Intranasal administration of a this compound-adjuvanted inactivated influenza vaccine enhances mucosal immune responses to protect mice against lethal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced TLR5-dependent migration and activation of antigen-loaded airway dendritic cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Bacterial this compound, Vibrio vulnificus FlaB, Has a Strong Mucosal Adjuvant Activity To Induce Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing Flagellin-Specific Antibody Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flagellin, the primary protein component of bacterial flagella, is a potent activator of the innate and adaptive immune systems. It is recognized by Toll-like receptor 5 (TLR5), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and the development of robust T cell-dependent antibody responses.[1][2][3][4] The ability of this compound to elicit strong humoral immunity has made it a significant area of interest for vaccine development and as an adjuvant. This document provides detailed protocols and application notes for the assessment of this compound-specific antibody responses, crucial for evaluating the efficacy of this compound-based vaccines and immunotherapies.
This compound Signaling Pathway
This compound initiates an immune response primarily through the activation of TLR5 on the surface of various host cells.[1][2] This interaction triggers a downstream signaling cascade involving the recruitment of the adaptor protein MyD88.[5] This leads to the activation of transcription factors such as NF-κB and AP-1, which in turn induce the expression of pro-inflammatory cytokines and chemokines, orchestrating the subsequent adaptive immune response.[1][5]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound/TLR5 responses in epithelia reveal intertwined activation of inflammatory and apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How this compound and Toll-Like Receptor 5 Contribute to Enteric Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces antibody responses through a TLR5- and inflammasome-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Flagellin in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flagellin, a structural protein component of bacterial flagella, has emerged as a potent immunomodulatory agent with significant potential in cancer immunotherapy.[1][2] As a pathogen-associated molecular pattern (PAMP), this compound is recognized by the host's innate immune system, triggering robust anti-tumor responses.[3] Its ability to activate both innate and adaptive immunity makes it a valuable tool as a vaccine adjuvant and a direct therapeutic agent.[1][2] this compound primarily interacts with two key receptors: Toll-like receptor 5 (TLR5) on the cell surface and the cytosolic NOD-like receptor family CARD domain-containing protein 4 (NLRC4) inflammasome.[2][4] This document provides an overview of the signaling pathways, applications, and detailed protocols for utilizing this compound in cancer immunotherapy research.
Key Signaling Pathways
This compound's immunostimulatory effects are mediated through two principal signaling pathways: the TLR5 pathway and the NLRC4 inflammasome pathway.
Toll-like Receptor 5 (TLR5) Signaling
Extracellular this compound is recognized by TLR5, which is expressed on various immune cells, including dendritic cells (DCs), macrophages, and natural killer (NK) cells, as well as on some cancer cells.[2][3][5][6] The binding of this compound to TLR5 initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB.[7] This, in turn, results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, IL-8, and IL-12.[1][2] These cytokines play a crucial role in activating and recruiting immune cells to the tumor microenvironment, thereby enhancing antigen presentation and promoting the development of tumor-specific T helper 1 (Th1) and cytotoxic T lymphocyte (CTL) responses.[1][2]
NLRC4 Inflammasome Activation
In addition to cell surface recognition, this compound that reaches the cytosol of immune cells, such as macrophages and dendritic cells, is detected by the NAIP5/NLRC4 inflammasome complex.[8][9][10][11] This intracellular recognition triggers the assembly of the NLRC4 inflammasome, which leads to the activation of caspase-1.[9][12] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[3][13] These potent pro-inflammatory cytokines further amplify the immune response, promoting inflammation and cell death (pyroptosis), which contributes to the anti-tumor effect.[3]
Applications in Cancer Immunotherapy
This compound's immunostimulatory properties have been harnessed in various ways to combat cancer.
-
As a Vaccine Adjuvant : this compound is a potent adjuvant that can be co-administered with tumor antigens to enhance their immunogenicity.[7] This approach boosts the generation of tumor-specific CD8+ T cells and IFN-γ production, leading to improved tumor control.[7] this compound has been successfully used with peptide-based vaccines and has shown promise in preclinical models of cervical and genital cancers.[7][14]
-
This compound-Antigen Fusion Proteins : Genetically fusing a tumor antigen to this compound creates a single molecule that acts as both antigen and adjuvant.[15][16][17] This ensures the co-delivery of both components to antigen-presenting cells (APCs), leading to efficient antigen processing and presentation and the induction of robust T-cell responses.[15][16][17] The orientation of the antigen fusion (N- or C-terminus) can influence the type and magnitude of the immune response.[18]
-
Nanoparticle Formulations : Encapsulating this compound within nanoparticles, such as liposomes, offers a targeted delivery strategy.[19][20][21] This approach can enhance the stability of this compound and facilitate its delivery to the tumor microenvironment or draining lymph nodes, thereby maximizing its adjuvant effect while minimizing systemic toxicity.[19][20][21]
-
Direct Anti-Tumor Effects : Interestingly, some studies have shown that this compound can directly inhibit the proliferation of cancer cells that express TLR5, such as certain breast and colon cancer cell lines.[5][22] This suggests a dual mechanism of action where this compound not only stimulates an anti-tumor immune response but also directly targets the tumor cells.[5][22]
-
Combination Therapies : The efficacy of this compound-based immunotherapy can be further enhanced when combined with other cancer treatments. For instance, combining a this compound-adjuvanted vaccine with photothermal therapy and anti-PD-1 checkpoint inhibitors has been shown to synergistically suppress tumor growth, induce long-lasting immune memory, and prevent tumor recurrence in preclinical models.[19][20][21][23]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the use of this compound in cancer immunotherapy.
Table 1: Effect of this compound on Tumor Growth in Preclinical Models
| Cancer Model | This compound Formulation | Treatment Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| Human Breast Cancer (MCF-7 Xenograft) | Purified this compound | Peritumoral injection (1.0 µg every 2 days) | ~62% reduction in tumor volume | Not reported | [24] |
| Human Breast Cancer (MDA-MB-468 Xenograft) | Purified this compound | Intravenous injection (2 µg per week) | Significant reduction in tumor growth | Not reported | [24] |
| HPV-Associated Tumor (TC-1) | V. vulnificus FlaB + E6/E7 peptides | Co-administration | Significantly retarded tumor growth | Significantly prolonged survival | [7] |
| Genital Cancer | This compound + E6/E7 peptides | Intravaginal immunization | Tumor suppression and long-term survival | Increased survival | [14] |
| Melanoma (B16F10) | Flagellum-deficient Salmonella + this compound | Co-administration | Enhanced therapeutic efficacy | Not reported | [6][25] |
Table 2: Immunomodulatory Effects of this compound in Preclinical Studies
| Cancer Model | This compound Formulation | Key Immunological Outcome | Magnitude of Effect | Reference |
| HPV-Associated Tumor (TC-1) | V. vulnificus FlaB + E6/E7 peptides | Increased CTL activity and Ag-specific IFN-γ production | Potentiated responses in draining lymph nodes and spleen | [7] |
| Genital Cancer | This compound + E6/E7 peptides | Increased antigen-specific IFN-γ production | Detected in draining lymph nodes and spleen | [14] |
| Breast Cancer (DD-Her2/neu) | FlaB-adjuvanted peptide vaccine + PTT + anti-PD-1 | Increased Her2-specific dextramer-positive CD8+ T cells and IFN-γ-producing cells | Significantly increased in the spleen | [19] |
| Yersinia pestis infection model (adjuvant effect) | F1 antigen + this compound | Increased anti-F1 IgG titers | Not significantly different for 1 µg, 5 µg, and 15 µg doses | [26][27] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in cancer immunotherapy research.
Protocol 1: In Vivo Murine Tumor Model and this compound Treatment
This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound.
Materials:
-
Tumor cells (e.g., TC-1, B16F10, DD-Her2/neu)
-
Female C57BL/6 or BALB/c mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer
-
Purified this compound (e.g., from Salmonella typhimurium)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Tumor Cell Preparation: a. Culture tumor cells to 70-80% confluency. b. Harvest cells by trypsinization and wash with complete medium. c. Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL. d. Assess cell viability using trypan blue exclusion (should be >95%).
-
Tumor Implantation: a. Anesthetize mice and shave the flank area. b. Subcutaneously inject 100 µL of the tumor cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: a. Monitor mice daily for tumor growth. b. Once tumors are palpable (typically 5-10 days post-implantation), begin measuring tumor volume every 2-3 days using calipers. c. Tumor volume (mm³) = (length x width²) / 2.
-
This compound Treatment: a. Prepare a stock solution of this compound in sterile PBS. b. For peritumoral administration, inject a specified dose of this compound (e.g., 1-5 µg in 50 µL PBS) around the tumor site.[24] c. For systemic administration, inject a specified dose (e.g., 2 µg in 100 µL PBS) intravenously via the tail vein.[24] d. The treatment schedule will depend on the experimental design (e.g., every 2 days for peritumoral, weekly for systemic).[24]
-
Endpoint Analysis: a. Continue monitoring tumor growth and animal health. b. At the end of the study (or when tumors reach a predetermined size), euthanize the mice. c. Tumors, spleens, and draining lymph nodes can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).
Protocol 2: Preparation and Administration of a this compound-Adjuvanted Peptide Vaccine
This protocol outlines the preparation of a simple peptide vaccine adjuvanted with this compound.
Materials:
-
Tumor-associated antigen (TAA) peptide (e.g., HPV E6/E7 peptides)
-
Purified this compound
-
Sterile PBS
-
Vortex mixer
-
Syringes and needles
Procedure:
-
Vaccine Formulation: a. Reconstitute the TAA peptide and this compound to desired stock concentrations in sterile PBS. b. On the day of immunization, prepare the vaccine formulation by mixing the TAA peptide and this compound. For example, for a 100 µL injection volume, you might mix 10 µg of peptide with 1-5 µg of this compound and bring the final volume to 100 µL with sterile PBS. c. Gently vortex the mixture to ensure homogeneity.
-
Immunization: a. Anesthetize the mice. b. Administer the vaccine via the desired route. For subcutaneous immunization, inject the 100 µL formulation into the flank or base of the tail. For intravaginal immunization, carefully deliver the vaccine into the vaginal cavity.[14] c. A typical immunization schedule involves a primary immunization followed by one or two booster immunizations at 1-2 week intervals.
-
Analysis of Immune Response: a. At a specified time point after the final immunization (e.g., 7-10 days), collect blood for serum antibody analysis (ELISA). b. Spleens and draining lymph nodes can be harvested to assess cellular immune responses (e.g., ELISpot, intracellular cytokine staining followed by flow cytometry, or CTL assays).
Protocol 3: Analysis of Immune Responses
A. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and Antibody Titer
Materials:
-
96-well ELISA plates
-
Coating antibody (for cytokine detection) or antigen (for antibody detection)
-
Blocking buffer (e.g., PBS with 1% BSA or 5% skim milk)
-
Serum samples from immunized mice or cell culture supernatants
-
Detection antibody (conjugated to HRP or biotin)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat wells with capture antibody or antigen overnight at 4°C.
-
Blocking: Wash plates and block with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted serum samples or supernatants and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash plates and add the detection antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: If using a biotinylated detection antibody, add streptavidin-HRP and incubate. Wash plates and add TMB substrate.
-
Reading: Stop the reaction with stop solution and read the absorbance at 450 nm.
B. Flow Cytometry for Immune Cell Phenotyping
Materials:
-
Spleens or lymph nodes from treated mice
-
RPMI-1640 medium
-
70 µm cell strainer
-
Red blood cell lysis buffer (e.g., ACK buffer)
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD11c, CD80, CD86)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension: Prepare single-cell suspensions from spleens or lymph nodes by mechanical dissociation through a cell strainer.
-
Red Blood Cell Lysis (for spleen): Lyse red blood cells using ACK buffer.
-
Cell Staining: Stain cells with a cocktail of fluorescently conjugated antibodies against desired markers for 30 minutes on ice in the dark.
-
Washing: Wash cells with FACS buffer.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo) to quantify different immune cell populations.
Conclusion and Future Prospects
This compound is a versatile and potent immunostimulant with broad applications in cancer immunotherapy.[1] Its ability to activate both TLR5 and NLRC4 pathways makes it an effective adjuvant for cancer vaccines and a promising agent for combination therapies.[2] Current research is exploring the use of engineered this compound variants with enhanced stability and reduced toxicity, as well as novel delivery systems to target this compound to the tumor microenvironment.[19][20][21] As our understanding of the complex interplay between the innate and adaptive immune systems in cancer continues to grow, this compound-based immunotherapies are poised to become an important component of the oncologist's armamentarium. Further preclinical and clinical studies are warranted to fully realize the therapeutic potential of this compound in the fight against cancer.[1]
References
- 1. Flagellins as Vaccine Adjuvants and Cancer Immunotherapy: Recent Advances and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 3. Flagellins as Vaccine Adjuvants and Cancer Immunotherapy: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Salmonella flagella confer anti-tumor immunological effect via activating this compound/TLR5 signalling within tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound enhances tumor-specific CD8⁺ T cell immune responses through TLR5 stimulation in a therapeutic cancer vaccine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound/NLRC4 Pathway Rescues NLRP3-Inflammasome Defect in Dendritic Cells From HIV-Infected Patients: Perspective for New Adjuvant in Immunocompromised Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NLRC4 suppresses melanoma tumor progression independently of inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. "Flagellated" cancer cells propel anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Updating the NLRC4 Inflammasome: from Bacterial Infections to Autoimmunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. This compound is a strong vaginal adjuvant of a therapeutic vaccine for genital cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Fusion Proteins as Adjuvants or Vaccines Induce Specific Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] this compound Fusion Proteins as Adjuvants or Vaccines Induce Specific Immune Responses | Semantic Scholar [semanticscholar.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Immunization with recombinant HPV16-E7d in fusion with this compound as a cancer vaccine: Effect of antigen-adjuvant orientation on the immune response pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. Thermoresistant this compound-adjuvanted cancer vaccine combined with photothermal therapy synergizes with anti-PD-1 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Activation of Toll-like receptor 5 on breast cancer cells by this compound suppresses cell proliferation and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thermoresistant this compound-adjuvanted cancer vaccine combined with photothermal therapy synergizes with anti-PD-1 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Activation of Toll-Like Receptor 5 on Breast Cancer Cells by this compound Suppresses Cell Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Salmonella flagella confer anti-tumor immunological effect via activating this compound/TLR5 signalling within tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. journals.asm.org [journals.asm.org]
Flagellin: A Versatile Tool for Probing Innate Immunity Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Flagellin, the principal protein component of bacterial flagella, is a potent activator of the innate immune system. Recognized as a Pathogen-Associated Molecular Pattern (PAMP), it serves as a powerful tool for dissecting the intricate signaling pathways that govern innate immunity. This document provides detailed application notes and experimental protocols for utilizing this compound to study these pathways, focusing on its interaction with Toll-like Receptor 5 (TLR5) and the NOD-like Receptor family CARD domain containing 4 (NLRC4) inflammasome.
This compound's conserved structure is recognized by two distinct classes of pattern recognition receptors (PRRs). Extracellular or cell-surface this compound is primarily detected by TLR5, a member of the Toll-like receptor family.[1][2] This interaction initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines.[3][4] In contrast, this compound that gains access to the host cell cytosol is sensed by the NLRC4 inflammasome, a multi-protein complex that activates caspase-1 and triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18, as well as a form of programmed cell death known as pyroptosis.[5][6]
The ability of this compound to potently activate both the TLR5 and NLRC4 pathways makes it an invaluable reagent for a wide range of immunological studies. Researchers can use purified this compound to:
-
Investigate the molecular mechanisms of TLR5 and NLRC4 signaling.
-
Characterize the downstream effects of innate immune activation, including cytokine production and cell death.
-
Screen for novel therapeutic agents that modulate these pathways.
-
Evaluate the efficacy of this compound and its derivatives as vaccine adjuvants.[7][8]
These application notes provide a comprehensive guide for researchers, including detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways and workflows.
Key Signaling Pathways
TLR5 Signaling Pathway
Extracellular this compound is recognized by TLR5 on the surface of various immune and non-immune cells.[9] This binding event induces the dimerization of TLR5, which then recruits the adaptor protein MyD88.[3] MyD88, in turn, recruits and activates IRAK (IL-1 receptor-associated kinase) family members, leading to the activation of TRAF6.[3] TRAF6 activation ultimately results in the activation of the IKK complex, which phosphorylates and triggers the degradation of IκBα.[10] The degradation of IκBα releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes, including those encoding cytokines and chemokines.[4] Concurrently, TLR5 signaling can also activate the mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, which contribute to the inflammatory response.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. IL-1 beta ELISA Kits [thermofisher.com]
- 9. This compound acting via TLR5 is the major activator of key signaling pathways leading to NF-κB and proinflammatory gene program activation in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound/NLRC4 Pathway Rescues NLRP3-Inflammasome Defect in Dendritic Cells From HIV-Infected Patients: Perspective for New Adjuvant in Immunocompromised Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. en.bio-protocol.org [en.bio-protocol.org]
Quantitative Analysis of Flagellin in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flagellin, the primary protein component of bacterial flagella, is a potent activator of the innate immune system. It is recognized by host pattern recognition receptors (PRRs), primarily Toll-like receptor 5 (TLR5) on the cell surface and the cytosolic NAIP/NLRC4 (NOD-like receptor family CARD domain containing 4) inflammasome.[1][2][3][4][5][6] The detection of this compound triggers signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, playing a crucial role in host defense against bacterial infections.[7][8][9][10][11][12][13][14] Consequently, the accurate quantification of this compound in various biological samples is of significant interest in immunology, microbiology, and drug development for monitoring bacterial infections, evaluating vaccine efficacy, and understanding inflammatory diseases.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples, focusing on two principal methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound Signaling Pathways
This compound initiates two main signaling pathways upon recognition by host cells: the TLR5-mediated pathway and the NLRC4 inflammasome pathway.
TLR5 Signaling Pathway
Extracellular this compound is recognized by TLR5, a transmembrane receptor expressed on various cells, including epithelial cells and immune cells.[3][15] This interaction triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then induce the expression of genes encoding pro-inflammatory cytokines and chemokines.[7][8][12][13]
Caption: TLR5 signaling pathway initiated by extracellular this compound.
NLRC4 Inflammasome Pathway
Intracellular this compound, often introduced into the host cell cytoplasm via bacterial type III secretion systems, is detected by NAIP proteins (NAIP5 in mice, human NAIP).[6][8] This recognition event leads to the activation and oligomerization of NLRC4, which then recruits and activates caspase-1.[1][2][5] Active caspase-1 is responsible for the cleavage and maturation of the pro-inflammatory cytokines IL-1β and IL-18, and can also induce a form of programmed cell death called pyroptosis.[8]
Caption: NLRC4 inflammasome activation by intracellular this compound.
Quantitative Analysis Methods
The choice of method for this compound quantification depends on the sample type, required sensitivity, and available instrumentation.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, sensitive, and high-throughput method for quantifying this compound in various biological fluids.[16][17][18] Commercial ELISA kits are readily available for the detection of this compound from different bacterial species.[16][19][20][21][22]
Caption: General workflow for a sandwich ELISA.
Proper sample preparation is critical for accurate quantification.
-
Serum: Use a serum separator tube. Allow samples to clot for 2 hours at room temperature or overnight at 4°C before centrifugation at 1,000 x g for 20 minutes. Assay immediately or aliquot and store at -20°C or -80°C.[19]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C.[19]
-
Tissue Homogenates: Rinse tissues in ice-cold PBS to remove excess blood. Weigh the tissue and homogenize in lysis buffer (e.g., 1 mL of buffer per 20-50 mg of tissue). Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[19]
-
Cell Culture Supernatants: Centrifuge cell culture media at 1,500 rpm for 10 minutes to remove cells and debris. Assay immediately or aliquot and store at -20°C or -80°C.
-
Urine: Collect a mid-stream first-morning urine sample in a sterile container. Centrifuge to remove particulate matter. Assay immediately or store at -20°C or -80°C.[19]
-
Saliva: Collect saliva using a collection device. Centrifuge to remove cells and debris. Assay immediately or store at -20°C or -80°C.[19]
The following table summarizes the typical performance of commercially available human this compound ELISA kits.
| Parameter | Value | Reference |
| Detection Range | 0.78 - 50 ng/mL | [16][20][22] |
| Sensitivity | 0.195 ng/mL | [16][20][22] |
| Sample Volume | 50 - 100 µL | [22] |
| Assay Time | 1 - 5 hours | [20][22] |
| Intra-assay Precision | CV% < 8% | [21] |
| Inter-assay Precision | CV% < 10% | [21] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound, particularly in complex matrices.[23][24] This method involves the enzymatic digestion of the protein into peptides, followed by their separation and detection by mass spectrometry.[25]
Caption: General workflow for quantitative proteomics using LC-MS/MS.
-
Protein Extraction: Extract total protein from the biological sample using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the extract using a standard method such as the Bicinchoninic acid (BCA) assay.
-
Reduction and Alkylation: Reduce disulfide bonds in the proteins using dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA) to prevent re-formation.
-
Enzymatic Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
Peptide Desalting: Remove salts and other contaminants from the peptide mixture using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Inject the purified peptides onto a liquid chromatography system coupled to a tandem mass spectrometer. Peptides are separated based on their physicochemical properties and then fragmented in the mass spectrometer to generate characteristic fragmentation patterns.
-
Data Analysis: Identify and quantify this compound-specific peptides by searching the acquired MS/MS spectra against a protein sequence database. The abundance of the protein is inferred from the signal intensity of its constituent peptides.
The following table provides an example of quantitative data that can be obtained from an LC-MS/MS experiment. The values represent the relative abundance of this compound in different sample groups.
| Sample Group | Mean this compound Abundance (Normalized Intensity) | Standard Deviation | p-value (vs. Control) |
| Control | 1.00 | 0.15 | - |
| Treatment A | 2.54 | 0.32 | < 0.01 |
| Treatment B | 0.89 | 0.21 | > 0.05 |
Summary and Conclusion
The quantitative analysis of this compound in biological samples is essential for understanding its role in health and disease. Both ELISA and LC-MS/MS are powerful techniques for this purpose, each with its own advantages. ELISA is a high-throughput and cost-effective method suitable for large-scale screening, while LC-MS/MS provides high specificity and sensitivity, making it ideal for in-depth and confirmatory studies. The detailed protocols and workflows provided in these application notes serve as a guide for researchers to accurately quantify this compound in their samples of interest.
References
- 1. This compound-induced NLRC4 phosphorylation primes the inflammasome for activation by NAIP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Toll-like receptor 5 - Wikipedia [en.wikipedia.org]
- 4. scilit.com [scilit.com]
- 5. biorxiv.org [biorxiv.org]
- 6. The NLRC4 inflammasome receptors for bacterial this compound and type III secretion apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How this compound and Toll-Like Receptor 5 Contribute to Enteric Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactome | Toll Like Receptor 5 (TLR5) Cascade [reactome.org]
- 16. biocompare.com [biocompare.com]
- 17. Analysis of this compound-Specific Adaptive Immunity Reveals Links to Dysbiosis in Patients With Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Human this compound (FLA) Elisa Kit – AFG Scientific [afgsci.com]
- 20. Human this compound ELISA Kit [ABIN6974103] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 21. mybiosource.com [mybiosource.com]
- 22. genebiosystems.com [genebiosystems.com]
- 23. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rsc.org [rsc.org]
- 25. Sequence-Level and Dual-Phase Identification of Salmonella Flagellum Antigens by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Bacterial Flagella: Application Notes and Protocols for Researchers
Introduction
Bacterial flagella are intricate, protein-based appendages crucial for motility, enabling bacteria to navigate diverse environments, respond to chemical stimuli (chemotaxis), and, in some cases, contribute to pathogenesis.[1][2] These filamentous structures, with a diameter of only 10-50 nm, are too fine to be resolved by conventional light microscopy without specialized techniques.[3][4] Visualizing flagella is essential for bacterial identification, characterization of motility, and understanding their role in processes such as biofilm formation and host-pathogen interactions.[1][3][5][6] This document provides detailed application notes and protocols for various techniques to visualize bacterial flagella, catering to researchers, scientists, and drug development professionals.
Comparative Analysis of Visualization Techniques
Choosing the appropriate visualization technique depends on the specific research question, available equipment, and the level of detail required. The following table summarizes the key quantitative and qualitative aspects of the most common methods.
| Technique | Principle | Resolution | Sample State | Throughput | Key Advantages | Key Limitations |
| Flagellar Staining (Light Microscopy) | A mordant is used to increase the diameter of the flagella, which are then stained with a dye like basic fuchsin or pararosaniline, or a silver stain.[3][7][8] | ~200 nm (diffraction-limited)[3] | Fixed | High | Simple, rapid, and accessible with standard light microscopes.[9] Useful for determining the presence and arrangement of flagella (e.g., monotrichous, lophotrichous, peritrichous).[2][3][10] | Can introduce artifacts due to fixation and staining.[9] Does not provide high-resolution structural details. |
| Transmission Electron Microscopy (TEM) | An electron beam is transmitted through an ultrathin specimen. Negative staining with heavy metal salts is commonly used to enhance the contrast of the flagella.[11][12] | High (sub-nanometer) | Fixed | Low | Provides high-resolution images of individual flagella, revealing fine structural details of the filament, hook, and basal body.[13][14] | Requires specialized equipment and extensive sample preparation, which can be time-consuming and may introduce artifacts.[9][15] |
| Scanning Electron Microscopy (SEM) | An electron beam scans the surface of a specimen, providing a three-dimensional image.[12] | High (nanometer scale) | Fixed and coated | Low | Offers detailed topographical information and a 3D perspective of the bacterial surface and flagellar arrangement. | Sample preparation, including dehydration and coating, can damage the delicate flagellar structures.[15] |
| Atomic Force Microscopy (AFM) | A sharp probe scans the surface of the sample, providing a high-resolution topographical map.[5][6] | High (nanometer scale) | Live or Fixed | Low to Medium | Enables nanoscale imaging of flagella on both live and fixed bacteria without the need for staining or coating.[5][6][9] Can be used to quantify flagellar density and dimensions.[5][6] | Imaging in liquid can be challenging.[5] Throughput is lower than light microscopy. |
| Fluorescence Microscopy | Flagella are labeled with fluorescent dyes (fluorochromes) and visualized using a fluorescence microscope.[9][16][17] | ~250 nm (diffraction-limited); <100 nm (super-resolution)[18] | Live or Fixed | High | Allows for the visualization of flagella on live, motile bacteria, enabling the study of their dynamics in real-time.[9][16][19] Specific proteins can be labeled for targeted imaging. | Photobleaching and phototoxicity can be limitations. The resolution of conventional fluorescence microscopy is limited.[17] |
Experimental Protocols
Flagellar Staining for Light Microscopy (Wet Mount Technique)
This protocol is a simple and rapid method for visualizing bacterial flagella using a mordant and stain.[20]
Workflow for Flagellar Staining
Caption: Workflow for the wet mount flagellar staining technique.
Materials:
-
Bacterial culture grown on blood agar for 16-24 hours at room temperature.[20]
-
Microscope slides and coverslips.
-
Sterile inoculating loop.
-
Sterile water.
-
RYU flagella stain (or similar commercial flagella stain).[20]
-
Light microscope with oil immersion objective (100x).
Procedure:
-
Add a small drop of sterile water to a clean microscope slide.[20]
-
Dip a sterile inoculating loop into sterile water.[20]
-
Gently touch the margin of a bacterial colony with the wet loop. This allows motile bacteria to swim into the water droplet on the loop.[20]
-
Touch the loopful of motile cells to the drop of water on the slide. Avoid agitating the loop in the water droplet, as this can shear off the flagella.[20]
-
Cover the faintly turbid drop of water on the slide with a coverslip.[20]
-
Immediately examine the slide under 40x or 50x magnification to confirm the presence of motile cells. If no motility is observed, do not proceed.[20]
-
Allow the slide to sit at room temperature for 5-10 minutes to allow the bacteria to adhere to the slide or coverslip.[20]
-
Gently apply two drops of RYU flagella stain to the edge of the coverslip. The stain will be drawn under the coverslip by capillary action.[20][21]
-
Examine the slide under the oil immersion objective (100x). Flagella will appear as stained, thread-like structures extending from the bacterial cells.[20]
Transmission Electron Microscopy (TEM) - Negative Staining
This protocol is suitable for high-resolution imaging of bacterial flagella.
Workflow for TEM Negative Staining
Caption: Workflow for preparing bacterial flagella for TEM imaging.
Materials:
-
Bacterial culture.
-
Phosphate-buffered saline (PBS).
-
2% glutaraldehyde in 0.1 M cacodylate buffer.[22]
-
Copper-coated Formvar grids.[22]
-
Glow discharge system.
-
2% uranyl acetate.[22]
-
Milli-Q water.
-
Transmission electron microscope.
Procedure:
-
Resuspend the bacterial culture in PBS.[22]
-
Pellet the cells by centrifugation (e.g., 13,200 rpm for 3 minutes).[22]
-
Resuspend the pellet in 2% glutaraldehyde in 0.1 M cacodylate buffer and incubate on ice for 1 hour to fix the cells.[22]
-
Negatively glow discharge the copper-coated Formvar grids to make the surface hydrophilic.[22]
-
Apply the fixed bacterial suspension to the grid.[22]
-
Stain the sample by immersing the grid in 2% uranyl acetate for 20 seconds.[9]
-
Rinse the grid by submerging it three times for 10 seconds each in aliquots of Milli-Q water.[9]
-
Allow the grid to air dry completely.
-
Visualize the sample in a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-100 kV).[9]
Atomic Force Microscopy (AFM)
This protocol describes a simple method for imaging bacterial flagella using AFM in air.[5]
Workflow for AFM Imaging
Caption: Workflow for preparing and imaging bacterial flagella with AFM.
Materials:
-
Bacterial cell suspension.
-
Freshly cleaved mica surface.
-
Rinsing solution (e.g., sterile water or buffer).
-
Atomic force microscope.
Procedure:
-
Deposit a small volume of the bacterial cell suspension onto a freshly cleaved mica surface.[5]
-
Incubate the sample to allow the bacteria to adhere to the surface.
-
Gently rinse the surface to remove non-adherent cells.[5]
-
Dry the sample in air.[5]
-
Image the bacteria-coated sample using an atomic force microscope in air. This method allows for the observation of morphological details and the quantification of flagellar density and dimensions.[5]
Fluorescence Microscopy - NanoOrange Staining
This protocol provides a rapid method for staining flagella on live bacteria.[9]
Workflow for NanoOrange Staining
Caption: Workflow for fluorescently staining bacterial flagella with NanoOrange.
Materials:
-
Live bacterial culture.
-
NanoOrange stock solution.[9]
-
30% polyvinylpyrrolidone.[9]
-
Microscope slides and coverslips.
-
Epifluorescence microscope.
Procedure:
-
Place 10 µl of the live bacterial culture on a microscope slide.[9]
-
Add 0.5 µl of the NanoOrange stock solution to the bacterial culture on the slide.[9]
-
Mix the sample with 10-20 µl of 30% polyvinylpyrrolidone. This helps to reduce convection and allows for storage of the slides.[9]
-
Cover the sample with a coverslip.
-
Observe the stained bacterial cells and flagella using an epifluorescence microscope. Detection can be enhanced using a charge-coupled device (CCD) camera for image capture.[9]
Concluding Remarks
The visualization of bacterial flagella is a fundamental aspect of microbiology with broad applications in research and drug development. The choice of technique should be guided by the specific experimental goals, balancing the need for high-resolution structural detail with the desire to observe dynamic processes in live cells. The protocols provided herein offer a starting point for researchers to successfully visualize these remarkable bacterial appendages.
References
- 1. [Visualization of flagella and its applications in research on flagellar functions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial Flagella Stain Protocol [asm.org]
- 3. asm.org [asm.org]
- 4. Live-Cell Imaging of the Assembly and Ejection Processes of the Bacterial Flagella by Fluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Nanoscale imaging of Bacillus thuringiensis flagella using atomic force microscopy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. Nanoscale imaging of Bacillus thuringiensis flagella using atomic force microscopy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. A Simple, Rapid Method for Demonstrating Bacterial Flagella - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pixl8-cloud-rms.s3.eu-west-2.amazonaws.com [pixl8-cloud-rms.s3.eu-west-2.amazonaws.com]
- 13. Structural differences in the bacterial flagellar motor among bacterial species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3D cryo-EM imaging of bacterial flagella: Novel structural and mechanistic insights into cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Visualizing Flagella while Tracking Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Real-Time Imaging of Fluorescent Flagellar Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. microbenotes.com [microbenotes.com]
- 21. microbiologyinfo.com [microbiologyinfo.com]
- 22. Transmission electron microscopy. [bio-protocol.org]
Application Notes and Protocols: In Vivo Models for Studying Flagellin's Adjuvant Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flagellin, the primary structural protein of bacterial flagella, is a potent activator of the innate immune system and has emerged as a promising vaccine adjuvant.[1][2][3] Its ability to enhance both humoral and cellular immune responses is primarily mediated through the activation of Toll-like receptor 5 (TLR5).[1][4][5] This document provides detailed application notes and protocols for utilizing in vivo models to effectively study and characterize the adjuvant properties of this compound.
In Vivo Models and Routes of Administration
A variety of animal models are employed to evaluate the adjuvant effects of this compound. The choice of model and administration route depends on the specific research question, the target pathogen, and the desired immune outcome.
Table 1: Common In Vivo Models for this compound Adjuvant Studies
| Animal Model | Strain/Species | Typical Route of Administration | Key Advantages | Relevant Studies |
| Mouse | BALB/c, C57BL/6 | Intranasal (i.n.), Intramuscular (i.m.), Subcutaneous (s.c.), Intraperitoneal (i.p.) | Cost-effective, well-characterized immune system, availability of knockout strains (e.g., TLR5-/-, MyD88-/-) to dissect signaling pathways.[4][6] | Studies on influenza, Yersinia pestis, and various recombinant antigens.[2][6][7] |
| Non-human Primate | Cynomolgus Macaque (Macaca fascicularis), African Green Monkey (Chlorocebus aethiops) | Intranasal (i.n.), Intramuscular (i.m.) | High genetic and physiological similarity to humans, predictive of clinical outcomes.[8][9] | Preclinical evaluation of influenza and plague vaccines.[6][10][11][12] |
| Rabbit | New Zealand White | Intranasal (i.n.), Intramuscular (i.m.) | Used for toxicity and safety studies.[1] | Preclinical safety assessment of this compound-adjuvanted vaccines.[1] |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | Intraperitoneal (i.p.) injection | Model for aquaculture vaccine development and studying innate immunity in non-mammalian vertebrates.[13] | Investigating the immunostimulatory effects of this compound from fish pathogens.[13] |
This compound Signaling Pathways
This compound primarily exerts its adjuvant effects through the activation of two main pathways: the TLR5 pathway for extracellular this compound and the NLRC4 inflammasome pathway for intracellular this compound.
TLR5 Signaling Pathway
Extracellular this compound is recognized by TLR5 on the surface of various immune cells, including dendritic cells (DCs), macrophages, and epithelial cells.[4][14] This interaction triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and AP-1.[5][15] These transcription factors then induce the expression of pro-inflammatory cytokines and chemokines, which are crucial for the recruitment and activation of immune cells, thereby shaping the adaptive immune response.[1][5][15]
Caption: TLR5 signaling pathway activated by extracellular this compound.
NLRC4 Inflammasome Pathway
When this compound is present in the cytoplasm, for instance during infection with flagellated intracellular bacteria, it is detected by the NAIP5/NLRC4 (IPAF) inflammasome complex.[1][2][16] This leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[15]
Caption: NLRC4 inflammasome pathway activated by intracellular this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for specific experimental needs.
Protocol 1: Immunization of Mice to Evaluate Humoral and Cellular Responses
Objective: To assess the adjuvant effect of this compound on antigen-specific antibody and T-cell responses.
Materials:
-
Mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
-
Antigen of interest
-
Recombinant this compound (e.g., from Salmonella typhimurium)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for the chosen route of administration
Procedure:
-
Preparation of Immunogens:
-
Group 1 (Control): Antigen alone in PBS.
-
Group 2 (Adjuvant): Antigen mixed with this compound in PBS. A typical dose of this compound is 1-10 µg per mouse.[6]
-
Group 3 (Fusion Protein): Antigen genetically fused to this compound.
-
-
Immunization:
-
Sample Collection:
-
Collect blood samples via tail bleed or retro-orbital sinus puncture at various time points (e.g., pre-immunization, 2 weeks post-prime, 2 weeks post-boost) to analyze serum antibody responses.
-
At the end of the experiment (e.g., 2-4 weeks post-boost), euthanize mice and collect spleens for T-cell analysis and bone marrow for analysis of long-lived plasma cells.[7]
-
Caption: General workflow for in vivo immunization and analysis.
Protocol 2: Evaluation of Protective Efficacy
Objective: To determine if this compound-adjuvanted vaccination protects against a pathogen challenge.
Procedure:
-
Follow the immunization protocol as described above.
-
At a specified time post-boost (e.g., 4 weeks), challenge the immunized mice and a control group of naive mice with a lethal or sub-lethal dose of the target pathogen.
-
Monitor the mice for a defined period (e.g., 14-21 days) for survival, weight loss, and clinical signs of disease.
-
At the end of the monitoring period, or at specific time points post-challenge, euthanize a subset of animals to determine pathogen burden in relevant tissues (e.g., lungs, spleen).
Endpoints for Measuring Adjuvant Effects
A comprehensive evaluation of this compound's adjuvant activity involves measuring a range of immunological endpoints.
Table 2: Key Endpoints and Assays
| Endpoint Category | Specific Endpoint | Assay | Description |
| Humoral Immunity | Antigen-specific IgG, IgA, IgM | ELISA | Measures the quantity of antigen-specific antibodies in serum, mucosal secretions (nasal wash, bronchoalveolar lavage fluid).[6][18] |
| Antibody Isotypes (IgG1, IgG2a/c) | ELISA | The ratio of IgG1 to IgG2a/c can indicate the type of T-helper response (Th2 vs. Th1).[2] | |
| Neutralizing Antibodies | Plaque Reduction Neutralization Test (PRNT), Microneutralization Assay | Measures the functional ability of antibodies to block pathogen infectivity. | |
| Antibody Affinity | ELISA-based avidity assay | Assesses the binding strength of antibodies to the antigen.[11] | |
| Cellular Immunity | Antigen-specific T-cell proliferation | [³H]-thymidine incorporation assay, CFSE dilution assay | Measures the proliferation of T-cells in response to antigen re-stimulation ex vivo. |
| Cytokine Production | ELISpot, Intracellular Cytokine Staining (ICS) with Flow Cytometry, Multiplex bead array | Quantifies the number of cytokine-secreting cells (e.g., IFN-γ, IL-4, IL-17) or the concentration of cytokines in culture supernatants.[7][19] | |
| T-cell Phenotyping | Flow Cytometry | Characterizes T-cell subsets (e.g., CD4+, CD8+, memory T-cells) using cell surface markers. | |
| Innate Immunity | Cytokine/Chemokine Profile | ELISA, Multiplex bead array | Measures early inflammatory responses in serum or tissue homogenates following immunization.[6] |
| Dendritic Cell (DC) Activation | Flow Cytometry | Assesses the upregulation of maturation markers (e.g., CD80, CD86, MHC-II) on DCs in draining lymph nodes.[15] | |
| Protective Efficacy | Survival | Survival curve analysis | Monitors survival rates after pathogen challenge.[6] |
| Morbidity | Body weight measurement, clinical scoring | Assesses disease severity post-challenge.[7] | |
| Pathogen Clearance | Plaque assay, qPCR | Quantifies the pathogen load in target organs.[19] |
Conclusion
This compound is a versatile and potent adjuvant that can be effectively studied using a range of in vivo models.[2][10] The protocols and endpoints described in these application notes provide a robust framework for characterizing the immunomodulatory properties of this compound and for the preclinical development of novel, this compound-adjuvanted vaccines. Careful selection of the animal model, route of administration, and immunological assays is critical for obtaining meaningful and translatable results.
References
- 1. This compound as an Adjuvant: Cellular Mechanisms and Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. TLR5 functions as an endocytic receptor to enhance this compound-specific adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Is an Effective Adjuvant for Immunization against Lethal Respiratory Challenge with Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-expressing virus-like particles exhibit adjuvant effects on promoting IgG isotype-switched long-lasting antibody induction and protection of influenza vaccines in CD4-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Nonhuman primate models of pediatric viral diseases [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Adjuvanting an inactivated influenza vaccine with this compound improves the function and quantity of the long-term antibody response in a nonhuman primate neonate model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adjuvanting an inactivated influenza vaccine with this compound improves the function and quantity of the long-term antibody response in a nonhuman primate neonate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Studies on the Use of this compound as an Immunostimulant and Vaccine Adjuvant in Fish Aquaculture [frontiersin.org]
- 14. This compound induces antibody responses through a TLR5- and inflammasome-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flagellins as Vaccine Adjuvants and Cancer Immunotherapy: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Over-activation of TLR5 signaling by high-dose this compound induces liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mucosal Adjuvant Activity of this compound in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Virus-like particles presenting this compound exhibit unique adjuvant effects on eliciting T helper type 1 humoral and cellular immune responses to poor immunogenic influenza virus M2e protein vaccine [flu.org.cn]
Application Notes and Protocols for Creating Flagellin-Deficient Bacterial Mutants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flagellin, the primary protein component of the bacterial flagellum, is a potent activator of the innate immune system through its interaction with Toll-like receptor 5 (TLR5). The creation of this compound-deficient bacterial mutants is a critical tool for researchers studying bacterial motility, biofilm formation, and pathogenesis. These mutants allow for the decoupling of flagellar motility from the potent immunomodulatory effects of this compound, enabling a more precise investigation of the roles of both motility and this compound in various biological processes. This document provides detailed application notes and protocols for the generation and characterization of this compound-deficient bacterial mutants using three common molecular biology techniques: homologous recombination, CRISPR-Cas9, and transposon mutagenesis.
Methods for Generating this compound-Deficient Mutants: A Comparative Overview
The choice of method for generating this compound-deficient mutants depends on several factors, including the bacterial species, available genetic tools, and the desired precision of the mutation. Below is a summary of the three primary methods.
| Method | Principle | Advantages | Disadvantages |
| Homologous Recombination | Utilizes the cell's natural DNA repair machinery to exchange a target gene (e.g., fliC) with a selectable marker cassette flanked by sequences homologous to the target gene's upstream and downstream regions. | Precise, targeted gene knockout. Can be used to create markerless deletions. | Can be labor-intensive and time-consuming. Efficiency can be low in some bacterial species. |
| CRISPR-Cas9 | An RNA-guided endonuclease (Cas9) creates a double-strand break at a specific genomic location directed by a guide RNA (gRNA). The break is then repaired by the cell, often through non-homologous end joining (NHEJ) which can introduce insertions or deletions (indels) that disrupt the gene, or through homology-directed repair (HDR) using a provided DNA template for precise editing. | Highly efficient and specific. Can be used for multiplexed gene editing. Relatively fast. | Requires efficient transformation protocols for plasmids encoding Cas9 and gRNA. Off-target effects are a potential concern. |
| Transposon Mutagenesis | A transposon, a mobile genetic element, is randomly inserted into the bacterial genome. Insertions within a gene of interest (e.g., a this compound gene) disrupt its function. | High-throughput method for generating a large library of random mutants. Useful for identifying genes involved in a particular phenotype through screening. | Insertions are random, requiring screening to identify mutants with the desired knockout. Can have polar effects on downstream genes in an operon. |
Phenotypic Consequences of this compound Deficiency
The absence of this compound has significant and measurable effects on bacterial physiology and interaction with host systems.
Bacterial Motility
This compound polymerization is essential for the formation of the flagellar filament, the propeller-like structure that drives bacterial motility.
| Bacterial Species | Wild-Type Motility (Swim Agar (B569324) Diameter, mm) | This compound-Deficient Mutant Motility (Swim Agar Diameter, mm) | Reference |
| Escherichia coli | 28.88 | 0 | [1] |
| Salmonella enterica serovar Typhimurium | ~25-30 | 0 | [2] |
| Pseudomonas aeruginosa | Motile | Non-motile | [3] |
Biofilm Formation
The role of flagella in biofilm formation is complex and can vary between bacterial species and environmental conditions.
| Bacterial Species | Wild-Type Biofilm Formation (OD595) | This compound-Deficient Mutant Biofilm Formation (OD595) | Reference |
| Salmonella enterica serovar Typhimurium | 2.47 ± 0.16 | 1.61 ± 0.21 | [2] |
| Escherichia coli | Variable | Delayed initial colonization | [4][5] |
| Pseudomonas aeruginosa | Forms structured biofilms | Forms less structured biofilms with reduced biomass | [3][6] |
Immune Activation via TLR5
This compound is a potent agonist of TLR5, leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines.
| Cell Type | Stimulus | NF-κB Activation (Relative Luciferase Units) | Reference |
| HEK293-TLR5 | Wild-type Burkholderia pseudomallei | ~12 | [7] |
| HEK293-TLR5 | This compound-deficient (ΔfliC) B. pseudomallei | ~2 | [7] |
| HEK293 | Wild-type Salmonella | High | [8] |
| HEK293 | This compound-deficient (fliC-/fljB-) Salmonella | Low | [8] |
| Cell Type | Stimulus | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | Reference |
| Murine Alveolar Macrophages | Wild-type P. aeruginosa (PAK) | ~1000 | ~1500 | [9] |
| Murine Alveolar Macrophages | This compound-deficient (ΔfliC) P. aeruginosa | ~200 | ~500 | [9] |
| Murine Bone Marrow-Derived Dendritic Cells | Purified this compound | Significant increase | Significant increase | [10] |
| Murine Bone Marrow-Derived Dendritic Cells | Unstimulated | Baseline | Baseline | [10] |
Experimental Protocols
Protocol 1: Generating a this compound-Deficient Mutant using Homologous Recombination (λ-Red Recombineering)
This protocol describes the generation of a targeted gene knockout of a this compound gene (e.g., fliC) in E. coli using the λ-Red recombinase system.
Materials:
-
E. coli strain carrying the λ-Red recombinase expression plasmid (e.g., pKD46)
-
Template plasmid containing a selectable marker flanked by FRT sites (e.g., pKD4)
-
Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends complementary to the template plasmid
-
PCR reagents
-
Electroporator and cuvettes
-
Luria-Bertani (LB) agar plates with appropriate antibiotics and L-arabinose
-
Plasmid pCP20 (for marker excision)
Procedure:
-
Primer Design: Design primers (~70 bp) with ~50 bp homology arms corresponding to the regions immediately upstream and downstream of the this compound gene and ~20 bp priming sequences for the antibiotic resistance cassette on the template plasmid.
-
PCR Amplification of the Disruption Cassette: Perform PCR using the designed primers and the template plasmid to amplify the antibiotic resistance cassette flanked by the homology arms.
-
Preparation of Electrocompetent Cells:
-
Inoculate the E. coli strain harboring the λ-Red plasmid into LB broth with the appropriate antibiotic and grow at 30°C to an OD600 of 0.1.
-
Add L-arabinose to a final concentration of 10 mM to induce the expression of the λ-Red recombinase genes.
-
Continue to grow the culture at 30°C to an OD600 of 0.4-0.6.
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet twice with ice-cold sterile 10% glycerol.
-
Resuspend the final pellet in a small volume of ice-cold 10% glycerol.
-
-
Electroporation:
-
Mix the purified PCR product with the electrocompetent cells.
-
Transfer the mixture to a pre-chilled electroporation cuvette.
-
Electroporate the cells according to the manufacturer's instructions.
-
Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours with shaking to allow for expression of the antibiotic resistance gene.
-
-
Selection of Mutants: Plate the transformation mixture onto LB agar plates containing the appropriate antibiotic for the resistance cassette and incubate overnight at 37°C.
-
Verification of Gene Replacement:
-
Perform colony PCR on putative mutant colonies using primers flanking the target gene. The PCR product from the mutant should be larger than the wild-type product due to the insertion of the resistance cassette.
-
Confirm the correct insertion by DNA sequencing of the PCR product.
-
-
(Optional) Marker Excision:
-
Transform the confirmed mutant with the temperature-sensitive plasmid pCP20, which expresses the FLP recombinase.
-
Select for transformants at 30°C on plates containing the appropriate antibiotic for pCP20.
-
To induce FLP recombinase and cure the pCP20 plasmid, streak colonies on non-selective LB agar and incubate at 42°C overnight.
-
Screen for colonies that have lost both antibiotic resistances.
-
Verify the markerless deletion by PCR and DNA sequencing.
-
Protocol 2: Generating a this compound-Deficient Mutant using CRISPR-Cas9
This protocol provides a general workflow for creating a this compound gene knockout in bacteria using a two-plasmid CRISPR-Cas9 system.
Materials:
-
Bacterial strain of interest
-
A plasmid expressing the Cas9 nuclease and the λ-Red recombinase system (if using homology-directed repair).
-
A plasmid for expressing the guide RNA (gRNA) targeting the this compound gene.
-
(Optional) A donor DNA template with homology arms for precise gene deletion or insertion.
-
Reagents for plasmid construction (restriction enzymes, ligase, etc.)
-
Electroporator and cuvettes
-
Appropriate growth media and antibiotics.
Procedure:
-
gRNA Design: Design a 20-nucleotide gRNA sequence that targets a region within the this compound gene, preferably near the 5' end. The target sequence must be immediately followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Plasmid Construction: Clone the designed gRNA sequence into the gRNA expression plasmid.
-
(Optional) Donor DNA Preparation: If performing homology-directed repair, create a donor DNA template. This can be a linear PCR product or a plasmid containing the desired deletion or insertion flanked by homology arms (~500-1000 bp) to the regions surrounding the Cas9 cleavage site.
-
Transformation:
-
Prepare competent cells of the target bacterial strain.
-
Co-transform the cells with the Cas9 expression plasmid and the gRNA expression plasmid (and the donor DNA if applicable).
-
Select for transformants on agar plates containing the appropriate antibiotics for both plasmids.
-
-
Induction of Cas9 and gRNA Expression: Induce the expression of Cas9 and the gRNA according to the specific promoters used in the plasmids (e.g., with an inducer like IPTG or anhydrotetracycline).
-
Screening for Mutants:
-
The introduction of a double-strand break by Cas9 is often lethal in bacteria. Therefore, colonies that grow after induction are likely to have undergone repair that eliminated the Cas9 target site.
-
Screen colonies for the desired mutation by colony PCR and DNA sequencing of the target locus.
-
-
Plasmid Curing: Cure the CRISPR-Cas9 plasmids from the confirmed mutant strain by growing it in non-selective medium.
Protocol 3: Generating a this compound-Deficient Mutant Library using Transposon Mutagenesis
This protocol outlines the generation of a random insertion mutant library to screen for this compound-deficient phenotypes.
Materials:
-
Recipient bacterial strain.
-
Donor bacterial strain (e.g., E. coli) carrying a suicide plasmid with a transposon (e.g., Tn5) containing a selectable marker.
-
Mating plates (e.g., LB agar).
-
Selective agar plates containing an antibiotic to select for recipient cells that have received the transposon and a counter-selective agent to eliminate the donor strain.
Procedure:
-
Bacterial Mating:
-
Grow overnight cultures of the donor and recipient strains.
-
Mix the donor and recipient cultures in a 1:1 ratio.
-
Spot the mixture onto a mating plate and incubate for several hours to allow for conjugation and transposon delivery.
-
-
Selection of Transposon Mutants:
-
Resuspend the bacterial growth from the mating plate in sterile saline or broth.
-
Plate serial dilutions of the suspension onto selective agar plates. These plates should contain an antibiotic that selects for the transposon's resistance marker and should lack any supplement required for the growth of the donor strain (counter-selection).
-
Incubate the plates to obtain individual mutant colonies.
-
-
Screening for this compound-Deficient Mutants:
-
Screen individual colonies for a non-motile phenotype using a motility assay (see Protocol 4).
-
Colonies that are non-motile are putative this compound-deficient mutants.
-
-
Identification of the Transposon Insertion Site:
-
Identify the location of the transposon insertion in the genome of the non-motile mutants. This can be done using methods such as arbitrary PCR, inverse PCR, or sequencing with transposon-specific primers.
-
Confirm that the transposon has inserted into a this compound-related gene.
-
Protocol 4: Phenotypic Characterization of this compound-Deficient Mutants
A. Motility Assay (Swim Agar Plate)
-
Prepare swim agar plates (e.g., LB with 0.3% agar).
-
Inoculate the center of the swim agar plate with a single colony of the wild-type and mutant strains.
-
Incubate the plates at 37°C for 16-24 hours.
-
Measure the diameter of the circular zone of growth. Non-motile mutants will only grow at the point of inoculation.[11][12]
B. Biofilm Formation Assay (Crystal Violet Staining)
-
Grow overnight cultures of wild-type and mutant strains.
-
Dilute the cultures in fresh medium and add them to the wells of a microtiter plate.
-
Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Carefully remove the planktonic cells and wash the wells with phosphate-buffered saline (PBS).
-
Stain the attached biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Quantify the biofilm formation by measuring the absorbance at a specific wavelength (e.g., 595 nm) using a plate reader.[2][13]
C. TLR5 Activation Assay (NF-κB Reporter Assay)
-
Use a reporter cell line that expresses TLR5 and contains a reporter gene (e.g., luciferase) under the control of an NF-κB promoter (e.g., HEK293-TLR5).
-
Seed the reporter cells in a 96-well plate and allow them to adhere.
-
Stimulate the cells with known concentrations of wild-type and this compound-deficient bacteria (or bacterial lysates/supernatants).
-
Incubate for an appropriate time (e.g., 6-24 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's instructions.
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.[7][8]
Visualizations
Signaling Pathway
Caption: TLR5 signaling pathway initiated by this compound.
Experimental Workflow
References
- 1. Restoration of wild-type motility to this compound-knockout Escherichia coli by varying promoter, copy number and induction strength in plasmid-based expression of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flagellar Motility Is Critical for Salmonella enterica Serovar Typhimurium Biofilm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biofilm formation by Pseudomonas aeruginosa wild type, flagella and type IV pili mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Flagellum and Flagellum-Based Motility on Salmonella Enteritidis and Escherichia coli Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flagellar Motility During E. coli Biofilm Formation Provides a Competitive Disadvantage Which Recedes in the Presence of Co-Colonizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flagellum-driven motility enhances Pseudomonas aeruginosa biofilm formation by altering cell orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of NF-κB-dependent Gene Expression by Salmonella Flagellins FliC and FljB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Involvement of Toll-like receptor 5 in the recognition of flagellated bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plate-Based Assay for Swimming Motility in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to Evaluate Bacterial Motility and Its Role in Bacterial–Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in flagellin purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield during flagellin purification.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to a low yield of purified this compound.
Q1: My this compound expression levels are very low or undetectable. What can I do?
Low expression is a frequent initial obstacle. Several factors related to the expression host and induction conditions could be the cause.[1][2]
-
Optimize Induction Conditions: Experiment with different inducer (e.g., IPTG) concentrations, induction times, and temperatures.[2][3] Lowering the temperature (e.g., 18°C, 25°C) and extending the induction time can sometimes improve the yield of soluble protein.[2]
-
Check Plasmid Integrity: Verify the sequence of your expression plasmid to ensure the this compound gene is in the correct frame and free of mutations.[1]
-
Select a Suitable Promoter: For high protein yields, a strong promoter is recommended. However, for proteins prone to aggregation, a weaker or inducible promoter that allows for slower expression might be beneficial.[4]
-
Codon Usage: The presence of rare codons in the target gene can hinder efficient translation in the expression host. Consider codon optimization of your this compound gene for the specific expression system (e.g., E. coli).[4]
Q2: I see a good expression of my target protein, but the yield of soluble this compound is low. Why?
This often indicates that the this compound is forming insoluble aggregates known as inclusion bodies.[1][2][3]
-
Modify Expression Conditions: As with low expression, lowering the induction temperature can slow down protein synthesis, allowing more time for proper folding.[2][5]
-
Use Solubility-Enhancing Tags: Fusion tags such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST) can improve the solubility of the target protein.[2]
-
Co-express Chaperones: Chaperone proteins assist in the correct folding of other proteins. Co-expressing chaperones in your host cells can help prevent the aggregation of this compound.[2]
-
Denaturing Purification: If optimizing expression conditions fails, you may need to purify the this compound from inclusion bodies under denaturing conditions using agents like guanidine (B92328) hydrochloride, followed by a refolding step.[3][6]
Q3: My yield is significantly reduced after the cell lysis step. What could be the problem?
Inefficient cell lysis or degradation of the target protein during this stage can lead to substantial losses.
-
Ensure Efficient Lysis: Confirm that your lysis method (e.g., sonication, French press, chemical lysis) is effectively disrupting the cells. Insufficient lysis will result in a lower amount of released this compound.[1][3]
-
Prevent Protein Degradation: The release of proteases from lysed cells can degrade your target protein.[1][2] Always work at low temperatures (e.g., on ice) and add protease inhibitors to your lysis buffer.[1]
-
Optimize Lysis Buffer: The composition of the lysis buffer is critical. Ensure the pH is appropriate and consider including additives that can enhance protein stability.[1]
Q4: I'm experiencing poor recovery of this compound during the chromatography steps. How can I improve this?
Issues with binding to or elution from the chromatography resin are common causes of low yield during purification.
-
Check Affinity Tags: If using affinity chromatography, ensure that the affinity tag on your this compound is accessible and not sterically hindered.[1][3]
-
Resin Compatibility and Capacity: Verify that the chromatography resin is compatible with your protein and that you are not exceeding its binding capacity.[1]
-
Optimize Binding Conditions: Ensure the pH and ionic strength of your loading buffer are optimal for the binding of this compound to the resin.[7]
-
Optimize Elution Conditions: The elution buffer must be at the correct pH and contain the appropriate concentration of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins, high salt concentration for ion exchange).[1][7] A gradient elution can sometimes improve yield and purity.[1]
-
Column Maintenance: For reusable columns, ensure they are properly cleaned and regenerated according to the manufacturer's instructions to prevent loss of binding capacity.[8]
Data Presentation
The following table summarizes reported yields of this compound from various purification strategies.
| Bacterial Strain | Purification Method | Final Yield | Overall Recovery | Reference |
| Salmonella Typhimurium | Cation- and Anion-Exchange Chromatography, Tangential Flow Filtration | 200–300 mg/L | ~45–50% | [9] |
| Salmonella Paratyphi A | Weak Anion Exchange Chromatography | 4.8 ± 0.5 mg/g wet weight bacteria | Not Reported | |
| Salmonella Paratyphi A | Improved Acid Lysis and Chromatography | 8 ± 0.5 mg/g wet weight bacteria | Not Reported | |
| Various Gram-negative bacteria | Modified simple precipitation method | 150 to 400 µg/mL | Not Reported | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound purification.
Protocol 1: this compound Purification by pH-Induced Depolymerization and Precipitation
This method is based on the principle that flagellar filaments depolymerize into soluble this compound monomers at low pH.
-
Bacterial Culture and Harvest: Grow the flagellated bacterial strain in an appropriate liquid medium with agitation. Note that high agitation can shear flagella from the cell surface.[9][11] Harvest the cells by centrifugation.
-
Flagellar Shearing (Optional but common): Resuspend the bacterial pellet and mechanically shear the flagella from the cell surface by methods such as vigorous vortexing or using a blender.[9][11]
-
Cell Debris Removal: Centrifuge the suspension at low speed to pellet the bacterial cells. The supernatant contains the sheared flagella.
-
Flagella Precipitation: Subject the supernatant to ultracentrifugation to pellet the flagellar filaments.
-
Depolymerization: Resuspend the flagellar pellet in a buffer with a pH of 2.0. This will cause the flagella to depolymerize into soluble this compound monomers.[9][10]
-
Clarification: Centrifuge at high speed to remove any remaining insoluble material.
-
Precipitation of this compound: The soluble this compound in the supernatant can then be precipitated using methods like ammonium (B1175870) sulfate (B86663) saturation.[9][10]
-
Dialysis and Storage: The purified this compound pellet is then typically resuspended in a suitable buffer and dialyzed to remove excess salt.
Protocol 2: this compound Purification using Ion-Exchange Chromatography
This protocol is suitable for purifying this compound from culture supernatants.[9]
-
Preparation of Culture Supernatant: Grow the bacterial culture and clarify the supernatant by centrifugation to remove bacterial cells.
-
Buffer Exchange/Dilution: Dilute the supernatant and adjust the pH and conductivity to be suitable for binding to the chosen ion-exchange resin. For cation exchange, a low pH (e.g., 3.4) is often used.[9]
-
Cation-Exchange Chromatography:
-
Anion-Exchange Chromatography:
-
The eluate from the cation-exchange step can be directly loaded onto a strong anion-exchange column (e.g., Quaternary ammonium - Q).[9]
-
Wash the column to remove any unbound proteins.
-
Elute the this compound using a salt gradient (e.g., increasing NaCl concentration). A concentration of around 150 mM NaCl is often sufficient to elute the bulk of the this compound.[9]
-
-
Final Concentration and Buffer Exchange: The purified this compound can be concentrated and the buffer exchanged using techniques like tangential flow filtration.[9]
Visualizations
The following diagrams illustrate key workflows and concepts in this compound purification.
Caption: A general workflow for recombinant this compound purification.
Caption: Troubleshooting logic for low this compound purification yield.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. neb.com [neb.com]
- 4. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 5. izs.it [izs.it]
- 6. High Yield Overexpression, Refolding, Purification and Characterization of Pseudomonas aeruginosa Type B-Flagellin: An Improved Method Without Sonication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A scalable method for biochemical purification of Salmonella this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introducing a cost-effective method for purification of bioactive this compound from several flagellated gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Flagellin Concentration for In Vitro Cell Stimulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing flagellin to stimulate cells in vitro.
Troubleshooting Guide
Q1: I am not observing any cellular response after this compound stimulation. What are the possible causes?
A1: Several factors could contribute to a lack of cellular response. Consider the following troubleshooting steps:
-
Cell Type and TLR5 Expression: Confirm that your cell line expresses Toll-like Receptor 5 (TLR5), the receptor for this compound.[1][2][3] Some cell lines may have low or absent TLR5 expression.[3] You can verify TLR5 expression via RT-qPCR, flow cytometry, or western blotting. If your cell line is TLR5-negative, consider using a different cell line known to be responsive or transfecting your cells with a TLR5 expression vector.[3]
-
This compound Integrity and Purity: Ensure the this compound you are using is of high quality and has not been degraded. Additionally, it is crucial to use this compound with low endotoxin (B1171834) (LPS) levels, as LPS contamination can lead to non-specific cell activation via TLR4.[4] You can test for LPS contamination using a Limulus Amebocyte Lysate (LAL) assay.
-
Concentration and Incubation Time: The optimal this compound concentration and stimulation time can vary significantly between cell types. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and desired readout. See the tables below for reported concentrations and incubation times.
-
Downstream Signaling Components: A defect in downstream signaling molecules, such as MyD88, can also lead to a lack of response.[5]
Q2: I am observing high levels of cell death after this compound stimulation. How can I reduce cytotoxicity?
A2: High concentrations of this compound or prolonged exposure can sometimes lead to cytotoxicity.[2] Here are some suggestions to mitigate this:
-
Optimize this compound Concentration: Perform a dose-response experiment to find the lowest concentration of this compound that still elicits your desired biological response.
-
Reduce Incubation Time: A shorter incubation period may be sufficient to trigger the signaling cascade without causing excessive cell death.
-
Check for Contaminants: As mentioned above, LPS or other contaminants in your this compound preparation could contribute to cytotoxicity.
-
Cell Culture Conditions: Ensure your cells are healthy and not overly confluent before stimulation. Stressed cells are more susceptible to apoptosis.
Q3: My experimental results are inconsistent between experiments. What could be causing this variability?
A3: Inconsistent results can be frustrating. Here are common sources of variability in this compound stimulation experiments:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with repeated passaging.
-
Reagent Consistency: Use the same lot of this compound and other reagents whenever possible. If you must switch lots, consider performing a bridging experiment to ensure consistency.
-
Cell Seeding Density: Plate cells at a consistent density for all experiments, as cell-to-cell contact can influence signaling responses.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of this compound and other reagents.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound stimulation?
A1: The optimal concentration is cell-type dependent. However, a common starting range is between 10 ng/mL and 1 µg/mL.[6][7] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: How long should I stimulate my cells with this compound?
A2: Incubation times can range from a few hours to 24 hours or more, depending on the specific cellular response you are measuring. For signaling pathway activation (e.g., NF-κB), shorter time points (30 minutes to 4 hours) are often sufficient.[8] For cytokine production, longer incubations (6 to 24 hours) may be necessary.[9][10]
Q3: What are some common positive controls for this compound stimulation experiments?
A3: A known TLR5-expressing cell line that shows a robust response to this compound, such as the human intestinal epithelial cell line HT29-19A or the human monocytic cell line THP-1, can be used as a positive control.[5][7] Additionally, measuring the upregulation of a known this compound-induced cytokine, such as IL-8, can serve as a positive control for the cellular response.[5][11]
Q4: Do I need to be concerned about LPS contamination in my this compound?
A4: Yes, it is critical to use this compound with very low levels of LPS contamination. LPS is a potent activator of TLR4, and its presence can confound your results by activating a different signaling pathway.[4] Always check the manufacturer's specifications for endotoxin levels and consider using an LPS-neutralizing agent like Polymyxin B in control experiments.[9]
Data Presentation
Table 1: Reported this compound Concentrations for In Vitro Cell Stimulation
| Cell Type | This compound Concentration | Source Organism | Observed Effect | Reference |
| Human Intestinal Epithelial Cells (Caco-2) | 500 ng/mL | Pseudomonas aeruginosa | IL-8 Production | [6] |
| Human Mononuclear Cells | 0.5 - 1 µg/mL | Vibrio anguillarum | Proinflammatory cytokine expression | [12] |
| Human Monocytic Cells (THP-1) | 50 ng/mL | Salmonella typhimurium | IL-1β and IL-8 upregulation | [7] |
| Mouse Bone Marrow-Derived Dendritic Cells | 10⁻⁹ M (~50 ng/mL) | Salmonella | IL-6 Production | [13] |
| Human Peripheral Blood Mononuclear Cells | 1.6 µg/mL | Salmonella enteritidis | IL-1β Synthesis | [9] |
| Mouse Macrophages | 5 µ g/mouse (in vivo) | Not Specified | M1 Polarization | [14] |
Table 2: Reported Incubation Times for this compound Stimulation
| Cell Type | Incubation Time | Measured Response | Reference |
| Human Mononuclear Cells | 3 hours | Peak cytokine mRNA expression | [7][12] |
| Human Monocytic Cells (U38) | 4 hours | TNFα production | [9] |
| Mouse Bone Marrow-Derived Dendritic Cells | 24 hours | IL-6 production | [13] |
| Human Intestinal Epithelial Cells (Caco-2) | 24 hours | IL-8 production | [6] |
| RAW/TLR5 cells | 12 hours | IFN-β production | [10] |
Experimental Protocols
Protocol 1: General In Vitro Cell Stimulation with this compound
-
Cell Seeding: Seed your cells of interest in a suitable culture plate (e.g., 96-well, 24-well, or 6-well) at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of purified, low-endotoxin this compound in sterile, endotoxin-free PBS or cell culture medium. Further dilute the this compound to the desired final concentrations in your cell culture medium.
-
Cell Stimulation: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (medium without this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C with 5% CO₂.
-
Endpoint Analysis: After incubation, collect the cell culture supernatant to measure secreted cytokines (e.g., by ELISA) or lyse the cells to analyze protein expression (e.g., by Western blot) or gene expression (e.g., by RT-qPCR).
Mandatory Visualization
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | this compound/TLR5 Stimulate Myeloid Progenitors to Enter Lung Tissue and to Locally Differentiate Into Macrophages [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and ex vivo activation of the TLR5 signaling pathway in intestinal epithelial cells by a commensal Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial Cell Components Induced Tolerance to this compound-Stimulated Inflammation through Toll-Like Receptor Pathways in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant Domain of this compound Promotes In Vitro a Chemotactic Inflammatory Profile in Human Immune Cells Independently of a Dendritic Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound acting via TLR5 is the major activator of key signaling pathways leading to NF-κB and proinflammatory gene program activation in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Cytokine Synthesis by Flagella from Gram-Negative Bacteria May Be Dependent on the Activation or Differentiation State of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Stimulated Production of Interferon-β Promotes Anti-Flagellin IgG2c and IgA Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
- 13. Direct Stimulation of tlr5+/+ CD11c+ Cells Is Necessary for the Adjuvant Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Endotoxin-Free Flagellin Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting endotoxin (B1171834) contamination in purified flagellin preparations.
Frequently Asked Questions (FAQs)
Q1: What is endotoxin, and why is it a concern for purified this compound experiments?
A1: Endotoxin, also known as lipopolysaccharide (LPS), is a major component of the outer membrane of Gram-negative bacteria, such as E. coli, which are commonly used for recombinant protein production.[1][2][3] Even in minute amounts, endotoxins can elicit strong inflammatory responses in mammalian systems, potentially leading to septic shock, tissue injury, and even death.[4] For researchers working with this compound, a potent activator of the innate immune system through Toll-like receptor 5 (TLR5), endotoxin contamination can lead to non-specific activation of other immune pathways (primarily through TLR4), confounding experimental results and leading to misinterpretation of data.[5][6]
Q2: What are the primary sources of endotoxin contamination during this compound purification?
A2: The primary source of endotoxin is the host organism itself, typically E. coli, used for recombinant this compound expression.[1][2] During cell lysis, large quantities of LPS are released into the lysate.[1] Other potential sources of contamination include:
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Water: Non-pyrogenic water must be used for all buffers and solutions.
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Reagents and Media: Components of growth media and purification buffers can be contaminated.
-
Labware: Glassware and plasticware can harbor endotoxins if not properly depyrogenated.[7]
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Human Handling: Skin flora can introduce endotoxins.
Q3: How can I prevent endotoxin contamination from the start?
A3: Proactive prevention is the most effective strategy. Key preventive measures include:
-
Use Endotoxin-Free Materials: Utilize certified endotoxin-free plasticware, pipette tips, and reagents whenever possible.
-
Depyrogenation of Glassware: Bake glassware at 250°C for at least 1 hour to destroy endotoxins.
-
High-Purity Water: Use commercially available endotoxin-free water for all applications.
-
Aseptic Technique: Practice strict aseptic techniques to minimize environmental contamination.
-
Consider Alternative Expression Systems: In some cases, expression in Gram-positive bacteria or eukaryotic systems can reduce the initial endotoxin burden.
Troubleshooting Guide
Problem: My purified this compound shows high endotoxin levels despite standard purification.
| Possible Cause | Troubleshooting Step |
| Inefficient removal during chromatography | Optimize chromatography conditions. Since this compound has an isoelectric point (pI) around 4.7-5.2,[8][9] it will be negatively charged at neutral pH. Endotoxins are also negatively charged. Anion-exchange chromatography can sometimes co-elute endotoxins with acidic proteins. Consider using cation-exchange chromatography at a pH below this compound's pI. Alternatively, employ affinity chromatography with endotoxin-specific ligands like Polymyxin B. |
| Endotoxin aggregation | Endotoxins can form large aggregates that may be difficult to remove.[4] The use of non-ionic detergents, such as Triton X-114, can help to disaggregate endotoxins and improve their removal.[10] |
| Re-contamination after purification | Ensure all subsequent buffers, storage tubes, and handling procedures are strictly endotoxin-free. |
Problem: My endotoxin removal protocol results in significant loss of my this compound protein.
| Possible Cause | Troubleshooting Step |
| Protein precipitation during phase separation | With Triton X-114 phase separation, ensure the protein remains in the aqueous phase.[10] If this compound is partitioning into the detergent phase, this method may not be suitable. |
| Non-specific binding to affinity resin | Adjust buffer conditions (e.g., pH, salt concentration) to minimize non-specific binding of this compound to the endotoxin removal resin.[11] |
| Protein degradation | Ensure all steps are performed at appropriate temperatures (e.g., on ice or at 4°C) to maintain protein stability. |
Experimental Protocols
Protocol 1: Endotoxin Detection using the Limulus Amebocyte Lysate (LAL) Gel-Clot Assay
The LAL assay is the standard method for detecting and quantifying endotoxin.[12][13][14][15][16][17] The gel-clot method is a simple, qualitative or semi-quantitative assay.
Materials:
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LAL Reagent Kit (including LAL, control standard endotoxin (CSE), and LAL reagent water (LRW))
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Depyrogenated glass test tubes (10 x 75 mm) and pipette tips
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Heating block or water bath at 37°C ± 1°C
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Vortex mixer
Procedure:
-
Reconstitution: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions using LRW.
-
Standard Curve Preparation: Prepare a series of endotoxin standards by serially diluting the CSE with LRW. A typical range would be 2λ, λ, 0.5λ, and 0.25λ, where λ is the labeled sensitivity of the LAL reagent in EU/mL.
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Sample Preparation: Dilute the purified this compound sample with LRW. The dilution factor will depend on the expected endotoxin level and the sensitivity of the assay.
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Assay:
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Pipette 100 µL of each standard, sample dilution, and a negative control (LRW) into separate depyrogenated test tubes.
-
Add 100 µL of the reconstituted LAL reagent to each tube.
-
Gently mix and incubate at 37°C for 60 minutes without vibration.
-
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Reading the Results: After incubation, carefully invert each tube 180°. A solid gel clot that remains intact indicates a positive result (endotoxin level is equal to or greater than the concentration of the standard). The absence of a solid clot is a negative result. The endotoxin concentration in the sample is determined by the lowest concentration of the standard that forms a clot.
Protocol 2: Endotoxin Removal using Triton X-114 Phase Separation
This method utilizes the temperature-dependent phase separation of the non-ionic detergent Triton X-114 to partition endotoxins into a detergent-rich phase, leaving the protein in the aqueous phase.[10][18][19][20]
Materials:
-
Triton X-114
-
Endotoxin-free phosphate-buffered saline (PBS)
-
Ice bath
-
Water bath at 37°C
-
Centrifuge capable of 20,000 x g
Procedure:
-
Detergent Addition: Chill the purified this compound solution on ice. Add Triton X-114 to a final concentration of 1% (v/v).
-
Solubilization: Incubate the mixture on ice for 30 minutes with gentle stirring to ensure complete solubilization.
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Phase Separation: Transfer the solution to a 37°C water bath and incubate for 10 minutes to induce phase separation. The solution will become cloudy.
-
Centrifugation: Centrifuge the mixture at 20,000 x g for 10 minutes at 25°C. Two distinct phases will form: an upper aqueous phase containing the protein and a lower, smaller detergent-rich phase containing the endotoxin.
-
Protein Recovery: Carefully collect the upper aqueous phase, avoiding the detergent phase.
-
Repeat (Optional): For higher purity, the aqueous phase can be subjected to a second round of phase separation.
-
Detergent Removal: Residual Triton X-114 can be removed by subsequent chromatography steps or by using hydrophobic interaction chromatography resins.
Protocol 3: Endotoxin Removal using Polymyxin B Affinity Chromatography
Polymyxin B is a cyclic peptide antibiotic that has a high affinity for the lipid A portion of endotoxin.[21][22][23] Immobilized Polymyxin B provides an effective method for endotoxin removal.
Materials:
-
Polymyxin B affinity column
-
Endotoxin-free buffers (e.g., PBS, Tris-HCl)
-
Regeneration buffer (e.g., 1% sodium deoxycholate)
Procedure:
-
Column Preparation: Wash the Polymyxin B column with several column volumes of endotoxin-free water and then equilibrate with the desired binding buffer (e.g., PBS, pH 7.4).
-
Sample Application: Apply the this compound sample to the column. The flow rate should be slow to allow for efficient binding of the endotoxin to the resin.
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Collection: Collect the flow-through, which contains the purified this compound with reduced endotoxin levels.
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Washing: Wash the column with the binding buffer to recover any remaining protein.
-
Elution (of protein, if bound): If there is non-specific binding of this compound, a gentle elution with a slightly higher salt concentration may be necessary.
-
Regeneration: Regenerate the column according to the manufacturer's instructions, typically with a solution like 1% sodium deoxycholate, followed by extensive washing with endotoxin-free water.
Quantitative Data Summary
| Endotoxin Removal Method | Typical Endotoxin Reduction | Typical Protein Recovery | Key Advantages | Key Disadvantages |
| Triton X-114 Phase Separation | >99%[24] | >90%[24] | Simple, inexpensive, effective for high endotoxin levels. | Residual detergent may need removal; not suitable for hydrophobic proteins.[10] |
| Polymyxin B Affinity Chromatography | >99% | Variable, typically >85% | High specificity for endotoxin.[21] | Can be expensive; potential for non-specific protein binding. |
| Ion-Exchange Chromatography | Variable | Variable | Can be integrated into the protein purification workflow. | Efficiency depends on the pI of the protein; endotoxin may co-elute with acidic proteins.[25] |
Visualizations
References
- 1. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 2. Endotoxin Purification in Recombinant Protein Production using Escherichia coli [aaltodoc.aalto.fi]
- 3. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 4. acciusa.com [acciusa.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Chemical and physicochemical properties of the H antigen (this compound) isolated from Salmonella abortus ovis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and biochemical properties of complex flagella isolated from Rhizobium lupini H13-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endotoxin Removal by Triton X-114 partitioning - Arvys Proteins [arvysproteins.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. acciusa.com [acciusa.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. lonzabio.jp [lonzabio.jp]
- 15. frederick.cancer.gov [frederick.cancer.gov]
- 16. genscript.com [genscript.com]
- 17. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 18. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 19. Removal of endotoxin from protein solutions by phase separation using Triton X-114 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Removal of gram-negative endotoxin from solutions by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. abbkine.com [abbkine.com]
- 24. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sinobiological.com [sinobiological.com]
Flagellin Stability and Storage: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of flagellin.
Quick Navigation
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Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized and reconstituted this compound?
A1: Proper storage is critical to maintain the bioactivity and integrity of this compound.
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Lyophilized this compound: Lyophilized this compound is generally stable at room temperature for short periods (up to 3 weeks), but for long-term storage, it should be kept desiccated at -20°C or -80°C.[1][2] Lyophilized protein stored at ≤ -20°C is stable for at least one year.[3]
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Reconstituted this compound: Once reconstituted, this compound solutions are less stable. For short-term storage (2-7 days), they can be kept at 4°C.[1][2][3] For longer-term storage, it is recommended to aliquot the reconstituted this compound and store it at -20°C or -70°C.[4] To prevent degradation and loss of activity, it is crucial to avoid repeated freeze-thaw cycles.[1][2][4]
Q2: How should I reconstitute lyophilized this compound?
A2: It is recommended to reconstitute lyophilized this compound in sterile, distilled water or an aqueous buffer.[4] To ensure complete dissolution, it is advisable to reconstitute to a concentration of not less than 100 µg/ml and gently vortex.[1][2] Some protocols suggest including 0.1% BSA in the reconstitution buffer to improve stability, though this may not be suitable for all applications.[4]
Q3: What are the common causes of this compound instability?
A3: The primary causes of this compound instability are aggregation, proteolytic degradation, and denaturation due to improper storage or handling.
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Aggregation: this compound monomers have a natural tendency to polymerize.[5] Long-term storage, high concentrations, inappropriate buffer conditions (pH and ionic strength), and freeze-thaw cycles can promote the formation of non-functional aggregates.
-
Proteolytic Degradation: this compound can be susceptible to cleavage by proteases, which may be present as contaminants. The C-terminal region of this compound is particularly prone to proteolysis.
-
Denaturation: Exposure to extreme temperatures or pH can cause this compound to unfold and lose its biological activity.
Q4: How do freeze-thaw cycles affect this compound stability?
A4: Repeated freeze-thaw cycles are detrimental to the stability of most proteins, including this compound. Each cycle can cause a decrease in the concentration of active protein due to degradation or precipitation. Studies on other proteins have shown that each freeze-thaw cycle can lead to a 3-10% decrease in reproducibility of measurements, which can be attributed to sample degradation. It is highly recommended to aliquot reconstituted this compound into single-use volumes to minimize the number of freeze-thaw cycles.
Data on this compound Stability
The stability of this compound is influenced by temperature, pH, and storage format (lyophilized vs. solution). Below is a summary of available data on this compound stability under various conditions.
| This compound Type | Condition | Observation | Reference |
| Lyophilized this compound (General) | Room Temperature | Stable for up to 3 weeks. | [1][2] |
| Lyophilized this compound (General) | ≤ -20°C (desiccated) | Stable for at least one year. | [3] |
| Reconstituted this compound (General) | 4°C | Stable for 2-7 days. | [1][2][3] |
| Reconstituted this compound (General) | -20°C to -70°C | Recommended for long-term storage (months). | [3][4] |
| L. agilis Flagellar Filaments | ≥ 47°C | Depolymerization of single this compound strains observed. | [6] |
| L. agilis Flagellar Filaments | ≥ 57°C | Depolymerization of dual this compound strain observed. | [6] |
| L. agilis Flagellar Filaments | ≥ 0.5 mM HCl | Depolymerization of single this compound strains observed. | [6] |
| L. agilis Flagellar Filaments | ≥ 5 mM HCl | Depolymerization of dual this compound strain observed. | [6] |
| Uropathogenic E. coli (UPEC) FliC Monomers | 4°C after heat monomerization | No appreciable re-polymerization. | [5] |
| Uropathogenic E. coli (UPEC) FliC Monomers | Room Temp or 37°C after heat monomerization | Some re-polymerization observed after 24 hours. | [5] |
Troubleshooting Guide
Issue 1: Low or No Bioactivity in TLR5 Reporter Assay
-
Possible Cause 1: this compound Degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the this compound has been stored at the recommended temperature and that reconstituted aliquots have not undergone multiple freeze-thaw cycles.
-
Assess Protein Integrity: Run the this compound sample on an SDS-PAGE gel to check for signs of degradation (e.g., lower molecular weight bands).
-
Use Protease Inhibitors: If degradation is suspected, consider adding a protease inhibitor cocktail to your this compound stock solution during reconstitution.
-
-
-
Possible Cause 2: this compound Aggregation.
-
Troubleshooting Steps:
-
Visual Inspection: Check the solution for any visible precipitates or turbidity.
-
Perform Native-PAGE: Analyze the sample using native-PAGE to detect the presence of high molecular weight aggregates.
-
Optimize Buffer Conditions: If aggregation is observed, consider adjusting the pH or ionic strength of the buffer. In some cases, adding stabilizing agents like glycerol (B35011) can help.
-
-
-
Possible Cause 3: Inactive this compound.
-
Troubleshooting Steps:
-
Positive Control: Always include a positive control of known active this compound in your bioassay to ensure that the assay itself is working correctly.
-
Source of this compound: If using a new batch or supplier of this compound, its activity should be validated.
-
-
Issue 2: Visible Precipitates or Turbidity in this compound Solution
-
Possible Cause 1: Aggregation.
-
Troubleshooting Steps:
-
Centrifugation: Gently centrifuge the solution to pellet the aggregates. Use the supernatant for your experiment, but be aware that the protein concentration will be lower.
-
Solubility Test: Try to solubilize the precipitate by adjusting the buffer conditions (pH, salt concentration).
-
Optimize Storage: For future use, store this compound at a lower concentration and consider adding stabilizing excipients.
-
-
-
Possible Cause 2: Improper Reconstitution.
-
Troubleshooting Steps:
-
Review Reconstitution Protocol: Ensure that the lyophilized powder was fully dissolved in the correct buffer and at the recommended concentration. Gentle vortexing can aid dissolution.
-
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause 1: Variable this compound Activity.
-
Troubleshooting Steps:
-
Aliquoting: Ensure that reconstituted this compound is aliquoted into single-use vials to avoid variability introduced by multiple freeze-thaw cycles.
-
Consistent Handling: Handle the this compound solution consistently between experiments, minimizing time at room temperature.
-
-
-
Possible Cause 2: Assay Variability.
-
Troubleshooting Steps:
-
Standardize Assay Conditions: Ensure all assay parameters (cell density, incubation times, reagent concentrations) are kept consistent.
-
Internal Controls: Include both positive and negative controls in every experiment to monitor assay performance.
-
-
Experimental Protocols
Protocol 1: Assessing this compound Aggregation using Native-PAGE
This protocol allows for the visualization of this compound monomers, oligomers, and aggregates under non-denaturing conditions.
-
Materials:
-
Native-PAGE running buffer (e.g., Tris-Glycine)
-
Acrylamide solution for gel casting
-
Native sample loading buffer (non-reducing, non-denaturing)
-
Protein standards of known molecular weight
-
Coomassie Brilliant Blue or other suitable protein stain
-
This compound sample
-
-
Methodology:
-
Gel Preparation: Cast a polyacrylamide gel of an appropriate percentage (e.g., 4-12% gradient) to resolve a range of molecular weights. Do not include SDS in the gel or buffers.
-
Sample Preparation: Mix your this compound sample with the native sample loading buffer. Do not heat the sample.
-
Electrophoresis: Load the samples and molecular weight markers onto the gel. Run the electrophoresis at a constant voltage in a cold room or on ice to minimize protein denaturation.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Analysis: Monomeric this compound will appear as a single band at its expected molecular weight. The presence of bands at higher molecular weights indicates the formation of dimers, oligomers, or larger aggregates.
-
Protocol 2: Evaluating this compound Bioactivity using a TLR5 Reporter Cell Line
This assay measures the ability of this compound to activate the TLR5 signaling pathway, typically by quantifying the expression of a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB promoter.
-
Materials:
-
HEK293 cells stably expressing human TLR5 and an NF-κB reporter construct (e.g., HEK-Blue™ TLR5 cells).
-
Cell culture medium and supplements.
-
This compound samples (test samples and a positive control).
-
Reagents for detecting the reporter gene product (e.g., QUANTI-Blue™ for SEAP).
-
96-well cell culture plates.
-
-
Methodology:
-
Cell Seeding: Plate the TLR5 reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Sample Preparation: Prepare serial dilutions of your this compound samples and the positive control in cell culture medium.
-
Cell Stimulation: Add the this compound dilutions to the cells and incubate for a specified period (e.g., 12-24 hours) to allow for TLR5 activation and reporter gene expression.
-
Reporter Assay: Following incubation, collect the cell culture supernatant and measure the reporter gene activity according to the manufacturer's instructions.
-
Data Analysis: Plot the reporter activity against the this compound concentration to determine the EC50 (the concentration that elicits a half-maximal response). Compare the EC50 of your test sample to that of the positive control to assess its relative bioactivity.
-
Signaling Pathways and Workflows
This compound-TLR5 Signaling Pathway
This compound is recognized by the Toll-like receptor 5 (TLR5), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.
Caption: this compound binding to TLR5 triggers a MyD88-dependent signaling cascade.
Experimental Workflow for Troubleshooting this compound Stability
This workflow provides a step-by-step guide for researchers encountering issues with this compound stability and bioactivity.
Caption: A workflow to diagnose issues with this compound bioactivity.
Factors Influencing this compound Stability
This diagram illustrates the relationships between key factors and common stability issues encountered with this compound.
Caption: Key factors leading to this compound instability and loss of activity.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. Functional properties of this compound as a stimulator of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Weak TLR5 Signaling in Cell Culture Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Toll-like receptor 5 (TLR5) signaling in cell culture experiments.
Troubleshooting Guides
Weak or inconsistent TLR5 signaling can be a significant hurdle in obtaining reliable experimental data. This section provides a structured approach to identifying and resolving common issues.
Problem 1: Low or No Cellular Response to Flagellin Stimulation
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Cell Line Issues | Verify TLR5 Expression: Confirm that your chosen cell line expresses TLR5 at sufficient levels. Not all cell lines are suitable for TLR5 studies. Consider using cell lines known to express functional TLR5, such as HEK293 cells stably transfected with human TLR5 (HEK293-hTLR5) or certain intestinal epithelial cell lines.[1][2][3] The human monocytic cell line THP-1 also expresses TLR5.[4][5][6] Cell Passage Number: High passage numbers can lead to altered cellular responses. Use cells within a recommended passage range. Cell Viability: Ensure high cell viability (>95%) before and during the experiment. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to rule out cytotoxicity from your experimental conditions. |
| This compound Ligand Problems | Purity and Integrity: Use highly purified this compound to avoid contamination with other TLR ligands (e.g., LPS, which activates TLR4). Verify the integrity of the this compound by SDS-PAGE.[7][8] Preparation and Storage: Reconstitute and store this compound according to the manufacturer's instructions.[7] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock.[7] Ligand Concentration: Optimize the this compound concentration for your specific cell line and experimental conditions. Perform a dose-response curve to determine the optimal concentration.[3] See Table 1 for recommended concentration ranges. |
| Experimental Conditions | Incubation Time: The kinetics of TLR5 signaling can vary between cell types. Perform a time-course experiment to identify the optimal stimulation time for your specific readout (e.g., NF-κB activation, cytokine production).[9] Serum in Media: Components in serum can sometimes interfere with TLR5 signaling. Consider reducing the serum concentration or using serum-free media during the stimulation period, if compatible with your cells. |
| Genetic Factors | TLR5 Polymorphisms: Be aware of common TLR5 polymorphisms, such as the TLR5392STOP codon, which results in a non-functional receptor.[10] If using primary human cells, consider genotyping for this polymorphism. |
Problem 2: High Background Signal in Control Wells
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Contamination | Mycoplasma Contamination: Mycoplasma can activate TLRs and lead to high background. Regularly test your cell cultures for mycoplasma contamination. Endotoxin (LPS) Contamination: If your this compound preparation is contaminated with LPS, you may observe TLR4-mediated signaling. Use ultrapure this compound and endotoxin-free reagents and plasticware. Include a TLR4 inhibitor as a control if you suspect LPS contamination. |
| Reagent Issues | Serum Activation: Some batches of fetal bovine serum (FBS) can contain factors that activate NF-κB. Test different lots of FBS or use heat-inactivated FBS. Reporter System Leakiness: Some reporter cell lines may have a basal level of reporter gene expression. Ensure you subtract the background from unstimulated control wells. |
| Assay-Specific Issues | Insufficient Washing (ELISA): Inadequate washing steps in an ELISA can lead to high background. Ensure thorough washing between antibody and substrate incubations. Non-specific Antibody Binding: Use high-quality, specific antibodies for your assays. Include appropriate isotype controls for flow cytometry and secondary antibody-only controls for immunofluorescence and western blotting.[11][12] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right cell line for my TLR5 experiment?
A1: The choice of cell line is critical for successful TLR5 experiments.
-
Reporter Cell Lines: For high-throughput screening of TLR5 agonists or antagonists, HEK293 cells stably expressing human TLR5 and an NF-κB-driven reporter (e.g., luciferase or SEAP) are an excellent choice.[1][9][13][14] These cells provide a robust and quantifiable readout of TLR5 activation.
-
Immune Cells: To study the inflammatory response to this compound in a more physiologically relevant context, the human monocytic cell line THP-1 is a good option as it endogenously expresses TLR5.[4][5][6]
-
Epithelial Cells: For studies focused on mucosal immunity, intestinal epithelial cell lines such as Caco-2 can be used, although TLR5 expression may be polarized to the basolateral surface.[15]
Q2: What are the key differences between various commercially available flagellins?
A2: this compound proteins from different bacterial species can vary in their ability to activate TLR5.[16][17][18]
-
Salmonella typhimurium (FliC): This is one of the most commonly used and potent TLR5 agonists.[19]
-
Bacillus subtilis (FlaB): Also a potent activator of TLR5.
-
Pseudomonas aeruginosa (FliC): Another commonly used this compound for TLR5 stimulation.
-
Engineered Flagellins: Some flagellins are engineered to remove hypervariable domains, which may reduce adaptive immune responses while retaining TLR5-activating capacity.[17]
Always refer to the manufacturer's datasheet for the specific activity of the this compound you are using.
Q3: What are the essential positive and negative controls for a TLR5 signaling experiment?
A3: Proper controls are essential for interpreting your results correctly.
-
Positive Controls:
-
A known potent TLR5 agonist (e.g., purified this compound from S. typhimurium) at a concentration known to induce a strong response.[19]
-
For downstream signaling readouts, a positive control for the specific pathway being measured (e.g., TNF-α for NF-κB activation).
-
-
Negative Controls:
-
Untreated cells (media only) to establish a baseline.
-
A vehicle control if your this compound or inhibitors are dissolved in a solvent (e.g., DMSO).
-
A non-flagellated bacterial lysate to control for other potential bacterial components.
-
For reporter cell lines, the parental cell line lacking TLR5 expression should not respond to this compound.[1]
-
Q4: My results are highly variable between experiments. What could be the cause?
A4: High variability can stem from several factors.
-
Cell Culture Conditions: Ensure consistent cell density at the time of stimulation, use the same passage number range for all experiments, and use the same batch of serum.
-
Reagent Preparation: Prepare fresh dilutions of this compound and other reagents for each experiment. Vortex reconstituted this compound gently to ensure it is fully in solution.
-
Assay Performance: Pay close attention to pipetting accuracy, especially for serial dilutions. Ensure consistent incubation times and temperatures.
Quantitative Data Summary
Table 1: Recommended this compound Concentrations for Cell Stimulation
| Cell Line | This compound Source | Recommended Concentration Range | Expected Downstream Readout |
| HEK293-hTLR5 | S. typhimurium | 1 - 100 ng/mL | NF-κB reporter activation, IL-8 secretion |
| THP-1 | S. typhimurium | 10 - 1000 ng/mL | TNF-α, IL-1β, IL-8 secretion |
| Caco-2 | S. typhimurium | 100 - 1000 ng/mL | IL-8 secretion |
Note: These are starting recommendations. The optimal concentration should be determined empirically for your specific experimental setup.
Table 2: Expected Fold-Change in Downstream Readouts
| Cell Line | Downstream Marker | Stimulation Time | Expected Fold-Change (over unstimulated) |
| HEK293-hTLR5 (NF-κB Luciferase) | Luciferase Activity | 6 - 16 hours | 10 - 100 fold |
| THP-1 | TNF-α mRNA | 1 - 4 hours | 5 - 50 fold |
| THP-1 | IL-8 protein (ELISA) | 6 - 24 hours | 5 - 20 fold |
| Caco-2 | IL-8 protein (ELISA) | 12 - 24 hours | 2 - 10 fold |
Note: The magnitude of the response can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay in HEK293-hTLR5 Cells
This protocol is for a 96-well plate format.
Materials:
-
HEK293-hTLR5 cells stably expressing an NF-κB luciferase reporter
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Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
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This compound stock solution
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Luciferase assay reagent kit
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White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Seed HEK293-hTLR5 cells in a white, opaque 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium.[9]
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
The next day, prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the cells and add 100 µL of the this compound dilutions or control medium to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-16 hours.[9]
-
Equilibrate the plate to room temperature for 10-15 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 50-100 µL of the luciferase assay reagent to each well.[9]
-
Measure the luminescence using a plate-reading luminometer.
Protocol 2: IL-8 ELISA for Supernatants from Stimulated Cells
This protocol provides a general outline for a sandwich ELISA.
Materials:
-
Cell culture supernatants from this compound-stimulated and control cells
-
IL-8 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Wash buffer
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the IL-8 capture antibody overnight at 4°C.[20]
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of cell culture supernatants and IL-8 standards to the appropriate wells.
-
Incubate for 2 hours at room temperature.[21]
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the biotinylated IL-8 detection antibody to each well.
-
Incubate for 1 hour at room temperature.[21]
-
Wash the plate five times with wash buffer.
-
Add 100 µL of streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate seven times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[21]
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.[21]
Visualizations
Caption: TLR5 Signaling Pathway.
Caption: Troubleshooting Workflow for Weak TLR5 Signaling.
Caption: General Experimental Workflow for TLR5 Activation.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. abeomics.com [abeomics.com]
- 4. All-trans retinoic acid induces TLR-5 expression and cell differentiation and promotes this compound-mediated cell functions in human THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. THP-1 cell line: an in vitro cell model for immune modulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A scalable method for biochemical purification of Salmonella this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abeomics.com [abeomics.com]
- 10. pnas.org [pnas.org]
- 11. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 12. bma.ch [bma.ch]
- 13. bosterbio.com [bosterbio.com]
- 14. invivogen.com [invivogen.com]
- 15. elkbiotech.com [elkbiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. A conserved TLR5 binding and activation hot spot on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How this compound and Toll-Like Receptor 5 Contribute to Enteric Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bdbiosciences.com [bdbiosciences.com]
minimizing non-specific binding in flagellin ELISA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in flagellin Enzyme-Linked Immunosorbent Assays (ELISAs).
Troubleshooting Guides
High background and non-specific binding are common issues in ELISAs that can obscure true positive results and reduce assay sensitivity. The following guides provide systematic approaches to identify and resolve these problems.
High Background Signal
High background is characterized by high optical density (OD) readings in negative control wells.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Washing | Increase the number of wash cycles (3-5 washes are standard). Ensure adequate wash buffer volume (at least 300 µL per well for a 96-well plate). Increase the soak time of the wash buffer in the wells (e.g., 30-60 seconds) to help remove unbound reagents. Ensure complete aspiration of wash buffer after each wash.[1][2][3] |
| Inadequate Blocking | Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA), casein, and non-fat dry milk. The optimal blocking buffer and concentration should be determined empirically. Increase the blocking incubation time or temperature.[2][4][5][6] |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[7] |
| Cross-Reactivity | The detection antibody may be cross-reacting with other proteins in the sample or with the blocking agent. Consider using a different blocking agent or using a more specific antibody. For instance, anti-flagellin antibodies from some species may cross-react with mammalian proteins.[8][9][10][11] |
| Contamination | Reagents, buffers, or the plate itself may be contaminated. Use fresh, sterile reagents and pipette tips. Ensure the plate reader is clean.[12] |
| Excessive Incubation Time or Temperature | Adhere to the recommended incubation times and temperatures in the protocol. Prolonged incubation can increase non-specific binding.[1][4] |
| Substrate Issues | The substrate solution may have deteriorated or been prepared too early. Use fresh substrate and protect it from light.[4][12] |
Non-Specific Binding in Sample Wells
This is indicated by high signal in wells containing the sample, even in the absence of the target analyte.
Possible Causes and Solutions:
| Cause | Solution |
| Matrix Effects | Components in the sample matrix (e.g., serum, plasma) can cause non-specific binding. Dilute the sample to reduce the concentration of interfering substances. A dilution of 2-5 fold is a good starting point.[13][14][15] |
| Sample Preparation | Improper sample preparation can lead to the presence of interfering substances. Follow optimized sample preparation protocols for your specific sample type (see Experimental Protocols section).[16][17][18][19][20][21] |
| Heterophilic Antibodies | Samples may contain heterophilic antibodies (e.g., HAMA - Human Anti-Mouse Antibodies) that can cross-link the capture and detection antibodies. Commercially available heterophilic antibody blockers can be added to the sample diluent. |
Frequently Asked Questions (FAQs)
Q1: What is the best blocking buffer for a this compound ELISA?
There is no single "best" blocking buffer, as the optimal choice depends on the specific antibodies and sample matrix being used. Commonly used blocking buffers include 1-5% BSA, 1% casein, or 5% non-fat dry milk in a buffered saline solution (e.g., PBS or TBS). It is recommended to empirically test several blocking agents to determine which provides the lowest background and highest signal-to-noise ratio for your specific assay.[5][22]
Q2: How can I optimize the washing steps?
Effective washing is crucial for reducing background signal. Key parameters to optimize include:
-
Number of washes: Typically 3-5 washes are sufficient.
-
Wash volume: Use a volume that is at least the well capacity (e.g., 300-400 µL for a 96-well plate).
-
Soak time: Allowing the wash buffer to soak in the wells for 30-60 seconds can improve the removal of non-specifically bound material.
-
Detergent: Including a non-ionic detergent like Tween-20 (0.05-0.1%) in the wash buffer can help reduce non-specific binding.[23][24]
Q3: My negative controls are showing a high signal. What should I do?
High signal in negative controls indicates a problem with non-specific binding of the detection reagents. Refer to the "High Background Signal" troubleshooting guide above. The most likely culprits are insufficient washing, inadequate blocking, or the secondary antibody concentration being too high.
Q4: Can the sample itself cause high background?
Yes, complex biological samples like serum, plasma, and tissue homogenates contain various proteins and other molecules that can non-specifically bind to the ELISA plate or antibodies, leading to high background. This is known as the "matrix effect".[13][14][15] Diluting your sample can often mitigate these effects.
Q5: I suspect cross-reactivity is an issue. How can I address this?
If you suspect your anti-flagellin antibody is cross-reacting with other proteins, consider the following:
-
Use a different antibody: If possible, try a monoclonal antibody with higher specificity.
-
Pre-adsorb the antibody: Incubate the antibody with a sample matrix that does not contain the target this compound to remove cross-reactive antibodies.
-
Check for known cross-reactivities: Research has shown that antibodies against this compound from certain bacteria (e.g., Borrelia burgdorferi) can cross-react with human proteins.[8]
Experimental Protocols
General Protocol for a Sandwich this compound ELISA
This protocol provides a general framework. Optimal concentrations, incubation times, and temperatures should be determined empirically.
-
Coating:
-
Dilute the capture anti-flagellin antibody to a final concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a high-binding ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution and wash the plate 3 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Washing:
-
Wash the plate 3 times as described in step 2.
-
-
Sample/Standard Incubation:
-
Add 100 µL of appropriately diluted samples and standards to the wells.
-
Incubate for 2 hours at room temperature or 37°C.
-
-
Washing:
-
Wash the plate 3 times as described in step 2.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the diluted detection anti-flagellin antibody (often conjugated to an enzyme like HRP) to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Washing:
-
Wash the plate 5 times as described in step 2, with a 30-second soak time for each wash.
-
-
Substrate Development:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stop Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Read Plate:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes of adding the stop solution.
-
Sample Preparation Protocols
Proper sample preparation is critical to minimize matrix effects and non-specific binding.
-
Serum:
-
Plasma:
-
Tissue Homogenates:
-
Rinse the tissue with ice-cold PBS to remove excess blood.
-
Weigh the tissue and add a suitable volume of homogenization buffer (e.g., PBS with protease inhibitors).
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
Centrifuge the homogenate at 5000 x g for 5-10 minutes at 4°C.
-
Collect the supernatant and assay immediately or aliquot and store at -80°C.[18][21]
-
Visualizations
Caption: Troubleshooting flowchart for high background signal in this compound ELISA.
Caption: General experimental workflow for a sandwich this compound ELISA.
References
- 1. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 2. arp1.com [arp1.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. hiyka.com [hiyka.com]
- 6. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 7. maxanim.com [maxanim.com]
- 8. Cross-reactivity between Borrelia burgdorferi this compound and a human axonal 64,000 molecular weight protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-reactivity of antibodies specific for flagellar tektin and intermediate filament subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 11. Cross-reactivity between mammalian proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elisa-antibody.com [elisa-antibody.com]
- 13. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 14. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 15. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 16. fn-test.com [fn-test.com]
- 17. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 18. bosterbio.com [bosterbio.com]
- 19. elisakits.co.uk [elisakits.co.uk]
- 20. mybiosource.com [mybiosource.com]
- 21. bosterbio.com [bosterbio.com]
- 22. resources.biomol.com [resources.biomol.com]
- 23. labcluster.com [labcluster.com]
- 24. Influence of the washing buffer composition on the sensitivity of an enzyme-linked immunosorbent assay using mycobacterial glycolipids as capture antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Flagellin-Induced Immune Responses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with flagellin-induced immune responses.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by this compound?
A1: this compound primarily activates two distinct innate immune signaling pathways depending on its location:
-
Extracellular this compound (TLR5 Pathway): When this compound is outside the cell, it is recognized by Toll-like receptor 5 (TLR5) on the surface of various cells, including epithelial cells and myeloid cells.[1] This interaction triggers a MyD88-dependent signaling cascade, leading to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines, such as IL-8 and TNF-α.[2][3]
-
Intracellular this compound (NLRC4 Inflammasome Pathway): If this compound enters the cell's cytoplasm, it is detected by NAIP proteins (NAIP5 and NAIP6 in mice, NAIP in humans), which then activate NLRC4 (NOD-like receptor family CARD domain containing 4).[4][5][6] This leads to the assembly of the NLRC4 inflammasome, a multi-protein complex that activates caspase-1.[4][5] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can also induce a form of inflammatory cell death called pyroptosis.[4]
Q2: Which cell types are responsive to this compound?
A2: A variety of immune and non-immune cells can respond to this compound, provided they express the appropriate receptors. Key responsive cell types include:
Q3: What are typical concentrations of this compound to use for in vitro stimulation?
A3: The optimal concentration of this compound can vary depending on the cell type, the purity of the this compound, and the specific experimental endpoint. However, a general starting point for purified this compound is in the range of 1 to 100 ng/mL for TLR5-dependent responses.[9][12] For inflammasome activation via cytosolic delivery, higher concentrations (e.g., 0.5 µg/mL or more) may be required, often in conjunction with a transfection reagent.[10][13] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How does the source of this compound (e.g., different bacterial species) affect the immune response?
A4: The amino acid sequence of this compound, particularly in the domains responsible for receptor recognition, can vary between bacterial species. This can lead to differences in the potency of the immune response. For example, flagellins from some bacteria like Helicobacter pylori may evade TLR5 recognition due to sequence variations.[14] It is crucial to use this compound from a well-characterized source and to be aware that results may not be directly comparable between flagellins from different species.
Troubleshooting Guides
Issue 1: Low or No Pro-inflammatory Cytokine (e.g., IL-8) Secretion after this compound Stimulation
Question: I've stimulated my epithelial cells (e.g., Caco-2, HT-29) with purified this compound, but I'm not seeing the expected increase in IL-8 production in my ELISA. What could be the problem?
| Potential Cause | Troubleshooting Steps |
| This compound Quality/Purity | 1. Verify Purity: Low-purity this compound preparations may have low activity.[13] Consider using a higher-purity (e.g., ultrapure) this compound. 2. Check for Degradation: this compound can be susceptible to proteolysis.[15] Ensure proper storage (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 3. Test Activity: Test your this compound preparation on a cell line known to be highly responsive to this compound as a positive control. |
| Cell Line Responsiveness | 1. TLR5 Expression: Confirm that your cell line expresses TLR5. TLR5 expression can be low or absent in some cell lines or can decrease with high passage numbers.[3][16] Check TLR5 expression via RT-qPCR or flow cytometry. 2. Passage Number: Use low-passage cells (e.g., <15-20 passages).[16] High-passage cells can exhibit altered phenotypes and responses to stimuli.[16] 3. Cell Health: Ensure cells are healthy and not overly confluent, as this can affect their responsiveness. |
| Experimental Conditions | 1. Stimulation Time: An inadequate stimulation time can lead to a weak response. For IL-8 secretion, a time course of 4-24 hours is typical.[12][17] 2. Dose Optimization: The this compound concentration may be too low. Perform a dose-response experiment (e.g., 1 ng/mL to 500 ng/mL) to find the optimal concentration.[12] 3. Basolateral Stimulation: For polarized epithelial cells (e.g., grown on Transwell inserts), TLR5 is predominantly expressed on the basolateral surface.[2] Apply this compound to the basal compartment for an optimal response. |
Issue 2: Inconsistent or Weak NLRC4 Inflammasome Activation
Question: I'm trying to induce IL-1β secretion from macrophages by treating them with this compound, but my results are variable, and the IL-1β levels are low. What's going wrong?
| Potential Cause | Troubleshooting Steps |
| Inefficient Cytosolic Delivery | 1. Transfection Reagent: this compound needs to reach the cytosol to activate the NLRC4 inflammasome.[4] Simple addition to the culture medium is insufficient. Use a transfection reagent like DOTAP or liposomes to deliver the this compound into the cells.[13] 2. Optimize Transfection: The efficiency of transfection is cell-type dependent. Optimize the this compound-to-transfection reagent ratio and the incubation time. |
| Lack of Priming Signal (Signal 1) | 1. Two-Signal Requirement: Inflammasome activation is a two-step process. The cells must first be "primed" (Signal 1) to upregulate the expression of pro-IL-1β and NLRC4 components. 2. Priming Agents: Pre-treat the macrophages with a TLR agonist like LPS (e.g., 100 ng/mL for 2-4 hours) before stimulating with this compound (Signal 2). |
| This compound Purity and Concentration | 1. High Purity Required: Use ultrapure this compound to avoid confounding effects from other contaminants like LPS. 2. Sufficient Concentration: Cytosolic delivery methods can be inefficient, so higher concentrations of this compound may be needed compared to TLR5 stimulation.[13] Titrate the this compound concentration to find the optimal dose. |
| Cell Type and Species Differences | 1. NAIP Expression: The specific NAIP proteins that recognize this compound differ between mice and humans.[4] Ensure your experimental system is appropriate. 2. Cell Viability: Excessive cell death (pyroptosis) can lead to the loss of cells and inconsistent results. Monitor cell viability using assays like LDH release. |
Signaling Pathways and Workflows
This compound Signaling Pathways
Caption: this compound activates TLR5 on the cell surface and the NLRC4 inflammasome in the cytosol.
Experimental Workflow: Cytokine Measurement by ELISA
Caption: Experimental workflow for quantifying cytokine production after this compound stimulation.
Data and Protocols
Representative Cytokine Responses to this compound
The following table summarizes typical cytokine responses observed in Caco-2 human intestinal epithelial cells after stimulation with high-purity this compound. Note that these values are illustrative and can vary significantly between experiments.
| Stimulus | Stimulation Time | IL-8 Concentration (pg/mL) |
| Control (Medium only) | 24 hours | < 100 |
| This compound (10 ng/mL) | 24 hours | 1,000 - 5,000 |
| This compound (100 ng/mL) | 24 hours | 5,000 - 20,000+ |
Data compiled from typical ranges reported in literature.
Detailed Experimental Protocols
Protocol 1: this compound Stimulation of Cultured Cells for Cytokine Analysis
-
Cell Seeding: Plate your cells of interest (e.g., RAW 264.7 macrophages, HT-29 epithelial cells) in a 24-well or 96-well tissue culture plate at a density that will result in an 80-90% confluent monolayer on the day of stimulation. Allow cells to adhere overnight.
-
Preparation of Stimulus: Reconstitute lyophilized purified this compound in sterile, endotoxin-free water or PBS to create a stock solution (e.g., 100 µg/mL). Aliquot and store at -20°C. On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 ng/mL).
-
Cell Stimulation:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Include a "no treatment" control well with medium only.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired period. For cytokine secretion, 6 to 24 hours is a common range.
-
Supernatant Collection: After incubation, centrifuge the plate (if non-adherent cells are present) at 300-400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer and transfer it to a clean microfuge tube. Supernatants can be assayed immediately or stored at -80°C.
Protocol 2: ELISA for IL-8 in Culture Supernatants
This is a general protocol; always refer to the specific instructions provided with your ELISA kit.[11][18][19]
-
Reagent Preparation: Prepare all reagents, standard dilutions, and wash buffers as instructed in the kit manual.[19]
-
Plate Coating (if applicable): If the plate is not pre-coated, add 100 µL of capture antibody to each well and incubate overnight at 4°C.[20]
-
Blocking: Wash the plate and add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Adding Samples and Standards:
-
Wash the plate.
-
Add 100 µL of your prepared standards and collected cell culture supernatants to the appropriate wells. It may be necessary to dilute your samples in the assay diluent.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add 100 µL of the biotin-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of Streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.[19]
-
-
Development:
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to calculate the IL-8 concentration in your samples, remembering to account for any dilution factors.[19]
Protocol 3: Flow Cytometry for Cell Surface Activation Markers
This protocol describes the staining of a general activation marker (e.g., CD69, CD86) on immune cells following this compound stimulation.[21][22]
-
Cell Stimulation: Stimulate cells in suspension (e.g., macrophages, PBMCs) in culture tubes or a multi-well plate as described in Protocol 1 for an appropriate time (e.g., 4-18 hours for early activation markers).
-
Cell Harvesting: Gently scrape or aspirate cells and transfer them to FACS tubes. Centrifuge at 350 x g for 5 minutes and discard the supernatant.
-
Fc Block (Optional but Recommended): Resuspend the cell pellet in 100 µL of FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse cells) to reduce non-specific binding. Incubate for 10-15 minutes at 4°C.
-
Surface Staining:
-
Without washing, add the fluorescently-conjugated primary antibodies for your markers of interest (e.g., anti-CD11b-FITC, anti-CD86-PE) at a pre-titrated optimal concentration.
-
Include a viability dye to exclude dead cells from the analysis.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Add 2 mL of FACS buffer to each tube, centrifuge at 350 x g for 5 minutes, and discard the supernatant. Repeat this wash step once more.[22]
-
Fixation (Optional): If not analyzing immediately, resuspend the cell pellet in 200-300 µL of 1-2% paraformaldehyde (PFA) in PBS and store at 4°C in the dark.
-
Acquisition: Resuspend the final cell pellet in 200-400 µL of FACS buffer.[22] Acquire the samples on a flow cytometer. Be sure to include unstained and single-stain controls for proper compensation and gating.
-
Analysis: Analyze the data using appropriate software. Gate on your live, single-cell population of interest and quantify the percentage of positive cells or the change in mean fluorescence intensity (MFI) for your activation markers.
References
- 1. Balancing harm and harmony: Evolutionary dynamics between gut microbiota-derived this compound and TLR5-mediated host immunity and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound/TLR5 responses in epithelia reveal intertwined activation of inflammatory and apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Updating the NLRC4 Inflammasome: from Bacterial Infections to Autoimmunity and Cancer [frontiersin.org]
- 5. The NLRC4 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel aspects of the assembly and activation of inflammasomes with focus on the NLRC4 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound/TLR5 Stimulate Myeloid Progenitors to Enter Lung Tissue and to Locally Differentiate Into Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISA for quantification of IL-8 in human serum. protocol v1 [protocols.io]
- 12. Microbial Cell Components Induced Tolerance to this compound-Stimulated Inflammation through Toll-Like Receptor Pathways in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A complex immune response to this compound epitope variation in commensal communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional properties of this compound as a stimulator of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 17. This compound/TLR5 responses in epithelia reveal intertwined activation of inflammatory and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. elkbiotech.com [elkbiotech.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
Technical Support Center: Working with Flagellin Variants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving different flagellin variants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a focus of research? A1: this compound is the primary protein component of the bacterial flagellum, a whip-like appendage that allows for bacterial motility.[1] It is a potent activator of the innate immune system through its interaction with Toll-like receptor 5 (TLR5).[1][2] This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, making this compound a subject of intense research for its potential as a vaccine adjuvant, immunotherapeutic agent, and its role in infectious diseases and gut homeostasis.[3][4][5]
Q2: Why do different this compound variants exhibit different levels of activity? A2: The activity of this compound variants differs primarily due to structural variations. Bacterial this compound is composed of four domains (D0, D1, D2, and D3).[6] The D0 and D1 domains are highly conserved and essential for TLR5 recognition and signaling.[6][7] In contrast, the D2 and D3 domains are highly variable between bacterial species.[6] This variability can affect the protein's stability, tendency to aggregate, and overall conformation, thereby influencing the efficiency of TLR5 binding and subsequent immune activation.[3][8]
Q3: What are the main challenges in expressing and purifying recombinant this compound? A3: Common challenges include low protein yield, the formation of insoluble inclusion bodies, and protein degradation.[9][10] this compound's D0 domain, which is crucial for polymerization, can be unstable and prone to proteolysis.[3] The protein's natural tendency to polymerize can also lead to aggregation and precipitation during purification and storage.[3][11]
Q4: What is "this compound tolerance" and how can it affect my experiments? A4: this compound tolerance is a phenomenon where prior exposure of cells, particularly intestinal epithelial cells, to this compound renders them less responsive to subsequent this compound challenges.[12] This desensitization is a regulatory mechanism to prevent excessive inflammation.[13] In experimental settings, this can lead to reduced or absent responses in cells that have been previously exposed to this compound, even at low levels. This process involves the inhibition of IRAK-4 activity, a key signaling molecule downstream of TLR5.[12][13]
Troubleshooting Guides
Problem 1: Low or No Signal in TLR5 Activation Assay
| Possible Cause | Recommended Solution & Troubleshooting Steps |
| Degraded or Aggregated this compound | 1. Check Protein Integrity: Run your purified this compound on an SDS-PAGE gel to confirm it is the correct size and not degraded. A Western blot with an anti-flagellin antibody can provide further confirmation. 2. Assess Aggregation: Aggregation can mask the TLR5 binding site.[3] Consider using a stabilized this compound mutant or preparing fresh dilutions from a properly stored stock (-20°C or below) for each experiment. |
| Low TLR5 Expression on Cells | 1. Verify Cell Line: Ensure the cell line used (e.g., HEK293, HT-29) is known to express TLR5. Some cell lines that express TLR5 mRNA do not respond robustly to this compound, possibly due to the need for a co-receptor or adapter.[14] 2. Use a Reporter Line: Employ a stable TLR5 reporter cell line (e.g., HEK-Blue™-hTLR5) designed for these assays to ensure a consistent and measurable response.[15] |
| Suboptimal Assay Conditions | 1. Optimize Concentration: Perform a dose-response curve to find the optimal concentration range for your this compound variant. Potency can vary by orders of magnitude between variants.[3][16] 2. Optimize Incubation Time: Test different incubation times, typically ranging from 3 to 24 hours, to capture the peak signaling response.[16] |
| Cell Culture Inconsistency | 1. Standardize Cell Handling: Use cells within a consistent passage number range and ensure they are seeded at a uniform density. Over-confluent or unhealthy cells will respond poorly.[16] 2. Check for Tolerance: If reusing cell culture plates or media, be aware of potential this compound carryover that could induce tolerance.[12] |
| Endotoxin (LPS) Contamination | 1. Test for LPS: Use a Limulus Amebocyte Lysate (LAL) assay to check for LPS contamination in your this compound preparation.[17] 2. Use TLR4-deficient Cells: To confirm the signal is TLR5-specific, test your this compound on cells that lack TLR4. A response in these cells is unlikely to be from LPS contamination. |
Problem 2: Recombinant this compound is Insoluble (Inclusion Bodies)
| Possible Cause | Recommended Solution & Troubleshooting Steps |
| High Expression Rate | 1. Lower Induction Temperature: Reduce the expression temperature to 18-30°C to slow down protein synthesis and allow for proper folding.[9] 2. Reduce Inducer Concentration: Lower the concentration of the inducer (e.g., IPTG) to decrease the rate of expression. |
| Improper Protein Folding | 1. Use a Different Host: Switch to an E. coli expression strain designed to enhance disulfide bond formation or that contains chaperone plasmids. 2. Denaturation/Refolding: Purify the inclusion bodies under denaturing conditions (e.g., using 8M urea (B33335) or 6M guanidine (B92328) hydrochloride) followed by a refolding step, often done through dialysis against a series of buffers with decreasing denaturant concentration.[9][10] |
| Protein Characteristics | 1. Solubility Tags: Fuse a highly soluble protein tag (e.g., MBP, GST) to your this compound construct to improve its solubility. 2. Truncated Variants: If full-length this compound is problematic, consider expressing only the conserved D0/D1 domains required for TLR5 activation.[7] |
Quantitative Data on this compound Variants
The immunostimulatory activity of this compound can vary significantly depending on its bacterial origin. Below is a summary of comparative data on flagellins from different species.
| This compound Variant | Bacterial Source | Typical TLR5 Activation Potency | Key Characteristics & Notes |
| FliCS.T | Salmonella enterica ser. Typhimurium | High | Potent inducer of IL-8 and TNF-α. Often used as a benchmark for high adjuvant activity. Produces high antibody titers in murine models.[6][8] |
| FliCP.A | Pseudomonas aeruginosa | High | Induces high levels of IL-8 and TNF-α, comparable to or higher than FliCS.T.[6][8] |
| FliCE.C | Escherichia coli | Moderate to Low | Significantly lower induction of IL-8 and TNF-α compared to flagellins from Salmonella and Pseudomonas.[6][8] |
| Stabilized Mutants (e.g., SS5) | Engineered S. typhimurium | High (EC50 < 10 pM) | Mutations (e.g., introduced disulfide bonds) can increase stability and protect against proteolysis, though this may slightly decrease bioactivity compared to the wild type.[3] |
Visualized Pathways and Workflows
Signaling Pathway
References
- 1. journals.asm.org [journals.asm.org]
- 2. TLR5 functions as an endocytic receptor to enhance this compound-specific adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional properties of this compound as a stimulator of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flagellins as Vaccine Adjuvants and Cancer Immunotherapy: Recent Advances and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flagellins as Vaccine Adjuvants and Cancer Immunotherapy: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Adjuvant Activity by Flagellins from Escherichia coli, Salmonella enterica Serotype Typhimurium, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Balancing harm and harmony: Evolutionary dynamics between gut microbiota-derived this compound and TLR5-mediated host immunity and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Adjuvant Activity by Flagellins from Escherichia coli, Salmonella enterica Serotype Typhimurium, and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. izs.it [izs.it]
- 10. Cloning, Expression, and Purification of Pseudomonas aeruginosa this compound, and Characterization of the Elicited Anti-Flagellin Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. TLR5 Signaling in the Regulation of Intestinal Mucosal Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound acting via TLR5 is the major activator of key signaling pathways leading to NF-κB and proinflammatory gene program activation in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abeomics.com [abeomics.com]
- 16. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Physical Extraction and Fast Protein Liquid Chromatography for Purifying Flagella Filament From Uropathogenic Escherichia coli for Immune Assay - PMC [pmc.ncbi.nlm.nih.gov]
optimizing buffer conditions for flagellin polymerization studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during flagellin polymerization studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My purified this compound is not polymerizing. What are the common causes and how can I troubleshoot this?
A1: Failure of this compound to polymerize is a frequent issue. Here’s a step-by-step troubleshooting guide:
-
Verify Protein Integrity:
-
Purity: Run your purified this compound on an SDS-PAGE gel. A single, sharp band at the expected molecular weight (typically ~50-60 kDa) indicates high purity. Contaminating proteins can inhibit polymerization.
-
Degradation: If you observe multiple lower molecular weight bands, your protein may be degraded. Ensure protease inhibitors are present during purification and store purified this compound at -80°C in small aliquots to avoid freeze-thaw cycles.
-
-
Check Buffer Conditions:
-
pH: The pH of the polymerization buffer is critical. The optimal pH for in vitro polymerization of Salmonella this compound is typically around 7.4.[1] Significant deviations can prevent filament formation.
-
Ionic Strength: A common polymerization buffer includes 150 mM NaCl.[1] Both excessively low or high salt concentrations can inhibit polymerization.
-
Buffer Components: Ensure your buffer is properly prepared and the concentrations of all components are correct. A standard buffer is 20 mM Tris-HCl, 150 mM NaCl, pH 7.4.[1]
-
-
Optimize Polymerization Conditions:
-
Temperature: Polymerization is temperature-dependent. Incubating the reaction at room temperature or 37°C is common.[2] Very low temperatures can significantly slow down or inhibit polymerization.
-
Nucleation "Seeds": Polymerization is a nucleation-dependent process. The addition of short flagellar fragments, or "seeds," can significantly promote polymerization.[1] If you are not using seeds, the spontaneous nucleation rate may be too low. Seeds can be generated by sonicating purified flagellar filaments.[1]
-
Inhibitors: Ensure your this compound preparation is free from inhibitors. For instance, the chaperone protein FliS can inhibit polymerization by binding to this compound monomers.[1][3]
-
Q2: My this compound polymerizes prematurely during purification or storage. How can I prevent this?
A2: Premature polymerization can lead to loss of functional monomeric this compound. Here are some strategies to prevent it:
-
Low Temperature Storage: Store purified monomeric this compound at 4°C for short-term use (up to 48 hours) or at -80°C for long-term storage.[2] Avoid storing at room temperature or 37°C, as this will promote polymerization.[2]
-
Depolymerization: If you have polymerized this compound and need monomers, you can depolymerize the filaments by heating at 60-65°C for 10-20 minutes.[1][2]
-
pH Adjustment: this compound is soluble and monomeric at acidic pH (e.g., pH 2.0). While not ideal for all downstream applications, this can be a method to maintain a monomeric state during certain purification steps.
Q3: I am observing aggregates in my this compound preparation, but they don't look like filaments under the microscope. What could be the issue?
A3: Non-filamentous aggregation can occur due to improper protein folding or buffer conditions.
-
Refolding: If your this compound was purified from inclusion bodies, ensure the refolding protocol is optimal. Improperly folded protein will aggregate non-specifically.
-
Buffer Compatibility: The buffer composition may be causing your protein to precipitate. Consider dialysis against a different, well-established polymerization buffer.
-
High Protein Concentration: Very high concentrations of this compound can sometimes lead to aggregation. Try diluting your protein sample before initiating polymerization.
Summary of Quantitative Data for Buffer Optimization
The following tables summarize key quantitative parameters for optimizing this compound polymerization buffer conditions. These values are primarily based on studies of Salmonella typhimurium this compound and may require optimization for this compound from other species.
Table 1: Effect of Buffer Components and pH on this compound Polymerization
| Parameter | Optimal Range | Effect Outside Range | Key Considerations |
| pH | 6.5 - 8.0 | Drastic decrease in polymerization efficiency. | Neutral to slightly alkaline pH is generally favorable. |
| Buffer System | Tris-HCl, PBS | Incompatible buffers can inhibit polymerization. | Tris-HCl is a commonly used and effective buffer system.[1] |
| Ionic Strength (NaCl) | 100 - 200 mM | Low ionic strength may not support polymerization; high concentrations can be inhibitory. | 150 mM NaCl is a standard concentration used in many protocols.[1] |
Table 2: Influence of Temperature on this compound Polymerization and Stability
| Parameter | Temperature Range | Outcome | Notes |
| Polymerization | Room Temp (~22°C) - 37°C | Efficient filament formation. | Incubation for several hours is typical.[1] |
| Depolymerization | 60 - 65°C | Breakdown of filaments into monomers. | A 10-20 minute incubation is usually sufficient.[1][2] |
| Short-term Storage (Monomers) | 4°C | Monomers remain stable with minimal polymerization.[2] | Stable for up to 48 hours.[2] |
| Long-term Storage | -80°C | Preserves monomeric this compound. | Avoid repeated freeze-thaw cycles. |
Detailed Experimental Protocols
Protocol 1: In Vitro this compound Polymerization Assay by Sedimentation
This protocol assesses this compound polymerization by separating polymeric filaments from monomeric subunits via ultracentrifugation.
Materials:
-
Purified monomeric this compound
-
Purified this compound "seeds" (sonicated filaments)
-
Polymerization Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl[1]
-
SDS-PAGE loading buffer
-
Ultracentrifuge with a suitable rotor (e.g., Beckman TLA100.2)[1]
Procedure:
-
Prepare the polymerization reaction mixture in a microcentrifuge tube. A typical 60 µL reaction contains:
-
15 µg of monomeric this compound
-
5 µg of this compound seeds
-
Polymerization Buffer to a final volume of 60 µL[1]
-
-
Include control reactions with only monomers and only seeds to ensure that polymerization is seed-dependent and that seeds alone do not account for the entire pellet.
-
Incubate the reaction mixture at room temperature for 1 to 15 hours.[1] The optimal time should be determined empirically.
-
Following incubation, centrifuge the samples at high speed (e.g., 600,000 x g) for 10 minutes to pellet the polymerized flagella.[1]
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in a volume of SDS-PAGE loading buffer equal to the initial reaction volume.
-
Take an equivalent volume of the supernatant and mix it with SDS-PAGE loading buffer.
-
Analyze the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining. Successful polymerization will result in a prominent this compound band in the pellet fraction and a depleted band in the supernatant fraction.
Protocol 2: Negative Staining for Electron Microscopy of this compound Filaments
This protocol allows for the direct visualization of polymerized this compound filaments.
Materials:
-
Polymerized this compound sample
-
Carbon-coated copper grids
-
Glow discharger
-
Negative stain solution (e.g., 2% (w/v) phosphotungstic acid, pH 7.0, or 2% uranyl acetate)[1]
-
Filter paper
-
Transmission Electron Microscope (TEM)
Procedure:
-
Glow discharge the carbon-coated copper grids to make the surface hydrophilic.
-
Apply a small volume (e.g., 5-10 µL) of the polymerized this compound sample to the grid and allow it to adsorb for 1-2 minutes.
-
Blot off the excess sample using filter paper.
-
Wash the grid by briefly touching it to a drop of distilled water, and then blot dry. Repeat this step twice.
-
Apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Blot off the excess stain completely.
-
Allow the grid to air dry thoroughly.
-
Image the grid using a Transmission Electron Microscope. Polymerized flagella will appear as long, filamentous structures.
Visualizations
Caption: Experimental workflow for this compound purification and in vitro polymerization.
Caption: Troubleshooting decision tree for failed this compound polymerization experiments.
References
- 1. This compound Polymerisation Control by a Cytosolic Export Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical Extraction and Fast Protein Liquid Chromatography for Purifying Flagella Filament From Uropathogenic Escherichia coli for Immune Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound polymerisation control by a cytosolic export chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
Flagellin Purity Confirmation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the purity of a flagellin preparation.
Frequently Asked Questions (FAQs)
Q1: What are the essential methods to confirm the purity of my this compound preparation?
A1: A multi-pronged approach is crucial for confirming the purity of a this compound preparation. The three key pillars of assessment are:
-
Determination of Molecular Weight and Integrity: This is primarily achieved using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). A pure this compound preparation should ideally show a single protein band at the expected molecular weight.[1][2][3]
-
Confirmation of Protein Identity: Western blotting is used to specifically identify the protein as this compound using anti-flagellin antibodies.[2][4]
-
Assessment of Biological Activity: A functional assay, such as a Toll-like Receptor 5 (TLR5) activation assay, confirms that the purified this compound is biologically active.[1][5]
-
Detection of Contaminants: It is critical to test for the presence of endotoxins (lipopolysaccharide or LPS), a common contaminant in preparations from Gram-negative bacteria, using a Limulus Amebocyte Lysate (LAL) assay.[6]
Q2: My SDS-PAGE shows multiple bands. What could be the cause and how can I troubleshoot this?
A2: Multiple bands on an SDS-PAGE gel indicate protein contamination or degradation of your this compound sample.
-
Contamination: Additional bands could represent other bacterial proteins that co-purified with your this compound.[2] To address this, you may need to optimize your purification protocol, for instance, by incorporating additional chromatography steps like ion-exchange or size-exclusion chromatography.[4]
-
Degradation: Smaller molecular weight bands may indicate that your this compound has been degraded by proteases. Ensure that you use protease inhibitors during your purification process.
-
Polymerization: this compound can exist as monomers or polymers.[7] Depending on the sample preparation, you might observe higher molecular weight bands. Heating the sample in SDS-PAGE loading buffer should depolymerize the this compound into monomers.[4]
Q3: My this compound preparation has low biological activity in a TLR5 activation assay despite appearing pure on SDS-PAGE. What are the possible reasons?
A3: Low biological activity can stem from several factors even with a seemingly pure preparation:
-
Protein Denaturation: The purification process itself, such as extreme pH or temperature, might have denatured the this compound, rendering it unable to bind to and activate TLR5.[2]
-
Improper Folding: Recombinantly expressed this compound may not have folded correctly.
-
Contaminating Inhibitors: Your preparation might contain inhibitors that interfere with the TLR5 signaling pathway.
-
Endotoxin (B1171834) Contamination: While LPS is a potent immune stimulator, high levels can sometimes interfere with specific assays or indicate a generally impure preparation. It's crucial to quantify and minimize endotoxin levels.[6]
Q4: How can I be sure that the biological activity I'm observing is from this compound and not from contaminating endotoxin (LPS)?
A4: This is a critical point of control. You can differentiate between TLR5 activation by this compound and TLR2/4 activation by lipopeptides or LPS by using cell lines that specifically express TLR5. Additionally, you can use blocking antibodies against TLR5 to demonstrate that the observed activity is specifically inhibited.[5] Performing a Limulus Amebocyte Lysate (LAL) assay is essential to quantify the endotoxin levels in your preparation.[8][9][10]
Troubleshooting Guides
SDS-PAGE and Western Blot Analysis
This guide will help you troubleshoot common issues encountered during SDS-PAGE and Western blot analysis of your this compound preparation.
| Issue | Possible Cause | Troubleshooting Steps |
| No band or a very faint band on SDS-PAGE | Low protein concentration. | Concentrate your protein sample. Ensure accurate protein quantification using a method like the Bicinchoninic acid (BCA) assay.[11] |
| Poor staining. | Ensure the staining solution is fresh and the staining/destaining times are adequate. | |
| Multiple bands on SDS-PAGE | Protein contamination. | Optimize the purification protocol (e.g., add extra chromatography steps).[4] |
| Protein degradation. | Add protease inhibitors during purification. Handle samples on ice. | |
| This compound polymerization. | Ensure complete denaturation by heating the sample sufficiently in loading buffer before loading onto the gel.[4] | |
| No signal on Western blot | Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[12] |
| Incorrect primary or secondary antibody concentration. | Optimize antibody dilutions. Use a positive control to ensure the antibodies are working. | |
| Primary antibody does not recognize the this compound. | Ensure the antibody is specific to the this compound from your bacterial species. | |
| High background on Western blot | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[13] |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of washes with TBST.[14][15] |
Functional Assays (TLR5 Activation)
This guide addresses common problems encountered when assessing the biological activity of this compound using TLR5 reporter cell lines.
| Issue | Possible Cause | Troubleshooting Steps |
| No or low TLR5 activation | Inactive this compound. | The protein may be denatured or improperly folded. Review your purification and storage conditions. |
| Problems with the reporter cell line. | Ensure the cells are healthy and have not been in culture for too many passages. Use a positive control (e.g., commercially available purified this compound) to validate the assay.[5] | |
| Inhibitory substances in the preparation. | Dialyze the sample to remove small molecule inhibitors. | |
| High background activation | Endotoxin (LPS) contamination. | Treat your sample with an endotoxin removal resin or column.[6] Use a TLR4 antagonist or cells lacking TLR4 to confirm the signal is not from LPS. |
| Contamination with other microbial components. | Further purify your this compound preparation. | |
| Mycoplasma contamination in the cell culture. | Test your cell lines for mycoplasma contamination. | |
| Inconsistent results | Variability in cell plating. | Ensure consistent cell seeding density. |
| Inaccurate dilution of this compound. | Perform serial dilutions carefully and use fresh dilution stocks for each experiment. |
Experimental Protocols
SDS-PAGE for this compound Purity
Objective: To assess the purity and determine the apparent molecular weight of the this compound preparation.
Methodology:
-
Sample Preparation: Mix your this compound sample with 2x Laemmli sample buffer. For a final concentration of 1x, you would mix equal volumes. Heat the mixture at 95-100°C for 5-10 minutes to denature and reduce the protein.[16]
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker onto a 10% or 12% polyacrylamide gel.[1][3][17] Run the gel in 1x Tris-Glycine-SDS running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[12]
-
Staining: After electrophoresis, carefully remove the gel and place it in a container with Coomassie Brilliant Blue stain. Agitate gently for at least 1 hour.[17]
-
Destaining: Remove the staining solution and add a destaining solution (typically a mixture of methanol, acetic acid, and water). Agitate until the protein bands are clearly visible against a clear background.[17]
-
Analysis: Visualize the gel on a white light transilluminator. A pure this compound preparation should show a single band at the expected molecular weight (typically 40-60 kDa).[2]
Western Blot for this compound Identification
Objective: To confirm the identity of the purified protein as this compound.
Methodology:
-
SDS-PAGE: Run an SDS-PAGE gel with your this compound sample as described above.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer apparatus.[12]
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.[13][14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound diluted in blocking buffer overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step as in step 5.
-
Detection: Add a chemiluminescent HRP substrate to the membrane and detect the signal using an imaging system or X-ray film.[12] A single band at the correct molecular weight confirms the presence of this compound.
TLR5 Activation Assay
Objective: To determine the biological activity of the purified this compound.
Methodology:
-
Cell Culture: Plate HEK293 cells stably transfected with a TLR5 expression vector and an NF-κB-inducible reporter gene (e.g., SEAP or luciferase) in a 96-well plate.
-
Stimulation: The following day, stimulate the cells with serial dilutions of your this compound preparation and a positive control (e.g., known active this compound) for 18-24 hours.[5]
-
Reporter Gene Assay: Measure the reporter gene activity according to the manufacturer's instructions. For a SEAP reporter, this typically involves collecting the supernatant and adding a substrate that produces a colorimetric or chemiluminescent signal. For luciferase, it involves lysing the cells and adding a luciferase substrate.
-
Analysis: Quantify the signal using a plate reader. The level of reporter gene activation is proportional to the biological activity of the this compound.
Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Detection
Objective: To quantify the level of endotoxin (LPS) contamination in the this compound preparation.
Methodology:
-
Assay Principle: The LAL assay utilizes a clotting cascade from the amebocytes of the horseshoe crab, which is triggered by bacterial endotoxin.[8][9][10]
-
Assay Formats: Several formats are available, including the gel-clot, turbidimetric, and chromogenic methods.[9] The chromogenic assay is quantitative and widely used.
-
Procedure: The specific steps will vary depending on the commercial kit used.[18] Generally, the sample is mixed with the LAL reagent, and the reaction is monitored over time. For the chromogenic assay, a chromogenic substrate is added, and the color change is measured with a spectrophotometer.
-
Quantification: A standard curve is generated using a known concentration of endotoxin, and the endotoxin level in the sample is determined by interpolation from this curve. Results are typically expressed in Endotoxin Units per milliliter (EU/mL).
Visualizations
Caption: Workflow for confirming this compound purity.
Caption: TLR5 signaling pathway upon this compound recognition.
References
- 1. researchgate.net [researchgate.net]
- 2. geneticsmr.org [geneticsmr.org]
- 3. Purification and Characterization of a Novel Antifungal this compound Protein from Endophyte Bacillus methylotrophicus NJ13 against Ilyonectria robusta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical Extraction and Fast Protein Liquid Chromatography for Purifying Flagella Filament From Uropathogenic Escherichia coli for Immune Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 11. A scalable method for biochemical purification of Salmonella this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. origene.com [origene.com]
- 15. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 16. SDS-PAGE Protocol | Rockland [rockland.com]
- 17. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 18. LAL Endotoxin Testing | Fisher Scientific [fishersci.com]
Technical Support Center: Troubleshooting Flagellin-Antigen Fusion Protein Expression
Welcome to the technical support center for flagellin-antigen fusion protein expression. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the expression, purification, and functional analysis of these important biomolecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Expression & Yield
Question 1: Why am I getting low or no expression of my this compound-antigen fusion protein?
Answer:
Low or no protein expression is a common issue that can stem from several factors related to the expression vector, host strain, or culture conditions.[1][2]
Troubleshooting Steps:
-
Vector Integrity:
-
Sequence Verification: Ensure your gene of interest is correctly cloned and in-frame with the this compound and any purification tags.[1] Sequencing the entire construct is highly recommended.
-
Codon Usage: Analyze the codon usage of your antigen. Rare codons can lead to truncated or non-functional proteins.[1] Consider codon optimization for your expression host (e.g., E. coli).
-
Promoter Strength: A very strong promoter can sometimes lead to the production of misfolded and aggregated protein, which can be toxic to the cells.[3] Consider using a vector with a weaker or more tightly regulated promoter.
-
-
Host Strain Selection:
-
Appropriate Strain: Ensure you are using a suitable expression host. For T7 promoter-based systems, strains like BL21(DE3) are necessary as they express T7 RNA polymerase.[2]
-
Toxicity Issues: If the fusion protein is toxic to the host, you may observe no colonies after transformation or very slow cell growth.[4] Using a host strain with tighter control over basal expression, such as BL21(DE3)pLysS, can help.[1][5]
-
-
Culture and Induction Conditions:
-
Fresh Transformation: Always use a fresh transformation and start cultures from a single, fresh colony.[4]
-
Induction Optimization: The concentration of the inducer (e.g., IPTG) and the cell density at the time of induction (OD600) are critical.[2] Perform a time course and test a range of inducer concentrations.[1]
-
Temperature: Lowering the induction temperature (e.g., 16-25°C) can slow down protein synthesis, which often improves proper folding and solubility.[4][6]
-
Question 2: My fusion protein is expressed, but it's mostly in insoluble inclusion bodies. What can I do?
Answer:
Inclusion body formation is a frequent challenge when overexpressing recombinant proteins in E. coli.[7] It occurs when the rate of protein synthesis exceeds the cell's capacity for proper folding, leading to aggregation of misfolded proteins.[8]
Troubleshooting Strategies:
-
Modify Expression Conditions:
-
Lower Temperature: Reducing the post-induction temperature is one of the most effective methods to increase the solubility of recombinant proteins.[4][5]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer can slow down the rate of transcription and translation, giving the protein more time to fold correctly.[9]
-
Use a Weaker Promoter or Low Copy Number Plasmid: This reduces the overall rate of protein expression.[3]
-
-
Fusion Partner and Host Strain Engineering:
-
Solubility-Enhancing Tags: Fusing the target protein to a highly soluble partner like Maltose-Binding Protein (MBP) or N-utilization substance A (NusA) can significantly improve solubility.[3][10]
-
Co-expression of Chaperones: Overexpressing molecular chaperones can assist in the proper folding of the fusion protein and prevent aggregation.[7][11]
-
-
Medium Composition:
-
Additives: Supplementing the growth medium with additives like glucose (to 1%) can sometimes help reduce inclusion body formation.[4]
-
Table 1: Effect of Induction Temperature on Protein Solubility
| Induction Temperature (°C) | Typical Protein Yield | Percentage of Soluble Protein |
| 37 | High | Low (<10%) |
| 30 | Moderate-High | Moderate (10-40%) |
| 25 | Moderate | Moderate-High (30-60%) |
| 18-20 | Low-Moderate | High (>60%) |
Note: These are general trends and results may vary depending on the specific fusion protein.
Purification
Question 3: I am having trouble purifying my this compound-antigen fusion protein. What are some common pitfalls?
Answer:
Purification challenges can arise from issues with the fusion tag, protein instability, or the presence of contaminants.
Troubleshooting Purification:
-
Affinity Chromatography (e.g., His-tag):
-
Accessibility of the Tag: Ensure the purification tag is accessible and not buried within the folded protein.
-
Denaturing vs. Native Conditions: If the protein is in inclusion bodies, purification under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) chloride) followed by refolding may be necessary.
-
Contaminant Removal: Host cell proteins can co-purify. Optimize wash steps with increasing concentrations of imidazole (B134444) (for His-tags) to remove non-specific binders.
-
-
Protein Stability and Degradation:
-
Protease Inhibitors: Always add protease inhibitors to your lysis buffer to prevent degradation by host cell proteases.[12]
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize proteolysis and maintain protein stability.[13]
-
Linker Design: The linker connecting this compound and the antigen can be susceptible to proteolytic cleavage.[14] Consider designing a more protease-resistant linker.
-
-
Contaminant Removal (Endotoxins/LPS):
-
This compound is a bacterial protein, and preparations can be contaminated with endotoxins (LPS), which can interfere with immunological assays.
-
Use endotoxin (B1171834) removal columns or reagents as a final purification step. Ion-exchange chromatography can also be effective in separating endotoxins from the protein.[15]
-
Functional Analysis
Question 4: My purified fusion protein is not activating TLR5 signaling. What could be the reason?
Answer:
The inability of a this compound-antigen fusion protein to activate Toll-like receptor 5 (TLR5) can be due to improper folding of the this compound domain, steric hindrance from the fused antigen, or issues with the assay itself.
Troubleshooting TLR5 Activation:
-
Protein Integrity and Folding:
-
Confirm Full-Length Protein: Use Western blot or SDS-PAGE to ensure the purified protein is full-length and has not been degraded.
-
Proper Folding: The D0 and D1 domains of this compound are critical for TLR5 activation.[16] Improper folding can mask the TLR5 binding site. If the protein was refolded from inclusion bodies, the refolding protocol may need optimization.
-
Fusion Location: The antigen can be fused to the N- or C-terminus of this compound, or inserted into the hypervariable region.[16][17] The location of the fusion can impact the folding and function of the this compound domain.
-
-
Steric Hindrance:
-
The size and conformation of the fused antigen might physically block the interaction between this compound and TLR5. Consider using a longer or more flexible linker between the this compound and the antigen.
-
-
Assay Conditions:
-
Cell Line: Use a reporter cell line that is known to express functional TLR5 (e.g., HEK293-hTLR5).
-
Positive Control: Always include a positive control, such as purified, native this compound, to ensure the assay is working correctly.
-
Stoichiometry: TLR5 activation involves the formation of a 2:2 complex with this compound.[18] Ensure you are using an appropriate concentration range of your fusion protein in the assay.
-
Methodologies & Protocols
Protocol: Small-Scale Expression Trial for Solubility Optimization
This protocol is designed to quickly screen for optimal induction conditions to maximize the yield of soluble this compound-antigen fusion protein.
-
Inoculation: Inoculate 5 mL of LB medium (with the appropriate antibiotic) with a single colony from a fresh transformation plate. Grow overnight at 37°C with shaking.
-
Expansion: The next day, inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to a starting OD600 of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction:
-
Take a 1 mL "uninduced" sample.
-
Divide the remaining culture into smaller, equal volumes (e.g., 4 x 10 mL).
-
Induce each sub-culture under different conditions (e.g., varying IPTG concentration and temperature as outlined in Table 1).
-
-
Harvest: After the induction period (e.g., 4 hours for 37°C, overnight for 18°C), harvest 1 mL from each culture by centrifugation.
-
Lysis and Fractionation:
-
Resuspend the cell pellet in 100 µL of lysis buffer (e.g., BugBuster or a buffer with lysozyme (B549824) and sonication).
-
Incubate as required for the lysis method.
-
Centrifuge at maximum speed for 10 minutes to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
-
Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE and Coomassie staining or Western blot to determine the condition that yields the most soluble protein.
Visualizations
Experimental Workflow: From Gene to Purified Protein
Caption: A typical workflow for expressing and purifying this compound-antigen fusion proteins.
TLR5 Signaling Pathway
Caption: Simplified TLR5 signaling pathway initiated by this compound binding.
References
- 1. goldbio.com [goldbio.com]
- 2. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 3. moleculardepot.com [moleculardepot.com]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 7. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 10. Unrelated solubility-enhancing fusion partners MBP and NusA utilize a similar mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasomal Degradation of the EWS-FLI1 Fusion Protein Is Regulated by a Single Lysine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FLAG fusion protein purification from Yeast optimized for co-precipitation | Dohlman Lab [med.unc.edu]
- 14. Potential Pitfalls and Solutions for Use of Fluorescent Fusion Proteins to Study the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A scalable method for biochemical purification of Salmonella this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound as a Versatile Adjuvant Platform: Genetic Fusion Approaches for Next-Generation Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Determination of the physiological 2:2 TLR5:this compound activation stoichiometry revealed by the activity of a fusion receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Flagellin Adjuvant Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their animal models for studies involving flagellin as an adjuvant.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Experimental Design & Optimization
Question 1: What is the optimal dose of this compound to use as an adjuvant in mice?
Answer: The optimal dose of this compound can vary depending on the specific antigen, the mouse strain, and the route of administration. However, a general range for subcutaneous or intramuscular immunization in mice is 0.1-5 µg per mouse. It's crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup. High doses of this compound (e.g., 50 µg or more) can lead to systemic inflammatory events and potential liver injury[1]. Studies have shown that a maximal adaptive immune response may not require a maximal innate response, and doses as low as 1 µg can elicit a strong adjuvant effect[1].
Question 2: Should the this compound be physically linked to the antigen?
Answer: For inducing robust CD8+ T cell responses, a physical linkage between this compound and the antigen (e.g., as a fusion protein) is often necessary. Simple co-administration of this compound and the antigen may not be sufficient to generate a strong cell-mediated immune response. However, for CD4+ T cell-dependent humoral responses, a physical link is not always required. The enhanced effect of fusion proteins is likely due to the efficient co-delivery of both the adjuvant and the antigen to the same antigen-presenting cell (APC).
Question 3: What is the typical immunization schedule when using a this compound adjuvant?
Answer: A common immunization schedule involves a prime immunization followed by one or two booster immunizations. Typical schedules include:
-
Prime: Day 0
-
Boost: Day 14 or Day 21
-
Second Boost (optional): Day 35 or Day 42
Blood samples for antibody analysis are typically collected 1-2 weeks after the final boost.
Troubleshooting Unexpected Results
Question 4: My this compound preparation is inducing a weaker or more variable immune response than expected. What could be the cause?
Answer: Several factors could contribute to this issue:
-
This compound Purity and Endotoxin (B1171834) Contamination: Recombinant this compound produced in E. coli can be contaminated with endotoxin (lipopolysaccharide, LPS), which is a potent TLR4 agonist. Endotoxin contamination can lead to confounding results, as the observed immune response may be partially or wholly due to TLR4 activation rather than TLR5 activation by this compound. It is critical to test your this compound preparation for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay and use endotoxin-free reagents.
-
Route of Administration: The route of administration can influence the type and magnitude of the immune response. For instance, intranasal immunization with this compound tends to induce strong mucosal IgA responses. The delivery method can also affect the resulting T-helper cell polarization (Th1 vs. Th2).
-
Mouse Strain: Different mouse strains can exhibit varied responses to this compound. For example, the IgG2a/c vs. IgG1 bias of the anti-flagellin humoral response is strongly influenced by the mouse genetic background.
-
Pre-existing Immunity: While some studies suggest that pre-existing immunity to this compound does not significantly impair its adjuvant activity, this could be a factor to consider, especially if using outbred mouse strains.
Question 5: I am observing high levels of systemic inflammation and adverse effects in my animal models. How can I mitigate this?
Answer: High doses of full-length this compound can induce significant systemic inflammation. To reduce these adverse effects, consider the following strategies:
-
Dose Reduction: As mentioned, lower doses of this compound (0.1-5 µg) are often sufficient for a potent adjuvant effect with reduced toxicity.
-
Use of Truncated this compound: The inflammatory properties of this compound are associated with its full-length structure. Using truncated versions of this compound that contain the minimal domains required for TLR5 activation (D0 and D1 domains) can retain adjuvant activity while reducing inflammatory side effects.
-
Route of Administration: Localized administration (e.g., subcutaneous) may result in less systemic inflammation compared to intraperitoneal injections.
Question 6: The antibody isotype profile is not what I expected. How can I modulate the Th1/Th2 balance?
Answer: The Th1/Th2 balance of the immune response induced by this compound can be influenced by several factors:
-
Formulation: Soluble this compound tends to induce a Th2-biased response, characterized by higher IgG1 antibody titers. In contrast, particulate formulations, such as this compound displayed on virus-like particles (VLPs), can promote a more Th1-biased response with increased IgG2a/c titers[2].
-
Co-adjuvants: Combining this compound with other adjuvants can modulate the immune response. For example, co-administration with a Th1-polarizing adjuvant may shift the response towards a Th1 phenotype.
-
Antigen Fusion: The nature of the antigen and how it is linked to this compound can also influence the T-helper cell response.
Quantitative Data Summary
Table 1: Representative Dose-Response of this compound Adjuvant on Antibody Titers in Mice
| This compound Dose (µg) | Antigen | Route of Administration | Mean Anti-Antigen IgG Titer | Reference |
| 0 | F1 Antigen (10 µg) | Intratracheal | < 100 | [1] |
| 1 | F1 Antigen (10 µg) | Intratracheal | ~ 1 x 10^5 | [1] |
| 5 | F1 Antigen (10 µg) | Intratracheal | ~ 1.5 x 10^5 | [1] |
| 15 | F1 Antigen (10 µg) | Intratracheal | ~ 1.2 x 10^5 | [1] |
Table 2: Typical Antibody Isotype Profiles with this compound Adjuvant in Mice
| Adjuvant | Antigen | Mouse Strain | Predominant IgG Isotype | IgG1 Titer (Post-Boost) | IgG2a/c Titer (Post-Boost) | Reference |
| Soluble this compound | Influenza Split Vaccine | C57BL/6 | IgG1 (Th2-biased) | ~ 10^5 | ~ 10^4 | [2] |
| This compound-VLP | Influenza Split Vaccine | C57BL/6 | IgG1 and IgG2c (Balanced/Th1-biased) | ~ 10^5 | ~ 10^5 | [2] |
| This compound | Ovalbumin | C57BL/6 | IgG1 | ~ 10^5 | Undetectable | [3] |
| This compound | This compound (self) | A/J | IgG1 and IgG2a (Co-dominant) | ~ 10^6 | ~ 10^5 | [3] |
Table 3: Expected Cytokine Profiles in Response to this compound Administration in Mice
| Cytokine | Route of Administration | Peak Time Post-Injection | Typical Serum Concentration | Key Signaling Pathway | Reference |
| IFN-β | Intravenous | 1 hour | ~ 200 pg/mL | TLR5/MyD88 | [4] |
| TNF-α | Intravenous | 1 hour | ~ 400 pg/mL | TLR5/MyD88 | [4] |
| IL-6 | Intravenous | 2-4 hours | ~ 2000 pg/mL | TLR5/MyD88 | [4] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibody Titers
-
Coating: Coat 96-well microtiter plates with the antigen of interest (e.g., 1-5 µg/mL in carbonate-bicarbonate buffer) and incubate overnight at 4°C.
-
Washing: Wash the plates three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block the plates with 5% non-fat dry milk in PBST for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add serial dilutions of mouse serum (starting at 1:100) to the wells and incubate for 2 hours at room temperature.
-
Wasting: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG, IgG1, or IgG2a/c antibody at the appropriate dilution and incubate for 1 hour at room temperature.
-
Washing: Wash the plates five times with PBST.
-
Detection: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction with 2N H₂SO₄.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cutoff (e.g., twice the background).
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
-
Plate Preparation: Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 1 minute, then wash with sterile PBS. Coat the plate with a capture antibody for the cytokine of interest (e.g., anti-mouse IFN-γ or anti-mouse IL-4) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for at least 30 minutes at room temperature.
-
Cell Plating: Prepare splenocytes from immunized and control mice and add them to the wells at different densities (e.g., 1x10⁵ to 5x10⁵ cells/well). Stimulate the cells with the relevant antigen or a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Detection Antibody: Wash the plate to remove cells and add a biotinylated detection antibody specific for the cytokine. Incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP). Monitor for the development of spots.
-
Stopping and Drying: Stop the reaction by washing with distilled water. Allow the plate to dry completely.
-
Analysis: Count the spots in each well using an automated ELISpot reader.
Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Contamination
-
Sample Preparation: Prepare the this compound sample and a series of endotoxin standards using pyrogen-free water.
-
Assay Procedure (Gel-Clot Method):
-
Add 0.1 mL of the sample, standards, and negative control (pyrogen-free water) to depyrogenated glass tubes.
-
Add 0.1 mL of reconstituted LAL reagent to each tube.
-
Gently mix and incubate at 37°C for 60 minutes in a non-circulating water bath.
-
After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a solid gel that remains at the bottom of the tube. A negative result is indicated by the absence of a solid gel.
-
-
Interpretation: The endotoxin concentration in the sample is determined by comparing its reactivity to that of the endotoxin standards. The assay should be validated for the specific protein preparation to rule out inhibition or enhancement of the reaction. Chromogenic and turbidimetric LAL assays can also be used for more quantitative results[5].
Visualizations
Caption: TLR5 signaling pathway initiated by this compound.
References
- 1. This compound Is an Effective Adjuvant for Immunization against Lethal Respiratory Challenge with Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-expressing virus-like particles exhibit adjuvant effects on promoting IgG isotype-switched long-lasting antibody induction and protection of influenza vaccines in CD4-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces antibody responses through a TLR5- and inflammasome-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Stimulated Production of Interferon-β Promotes Anti-Flagellin IgG2c and IgA Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
Technical Support Center: Improving Re-combinant Flagellin Solubility
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the solubility of recombinant flagellin.
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant this compound forming inclusion bodies or precipitating?
A: Recombinant this compound often becomes insoluble due to several factors:
-
High Expression Rate: Strong promoters in expression systems like E. coli can produce this compound faster than the cell's machinery can properly fold it, leading to aggregation.[1]
-
Lack of Post-Translational Modifications: Prokaryotic hosts such as E. coli cannot perform the post-translational modifications that may be necessary for the proper folding and stability of some eukaryotic flagellins.
-
Hydrophobic Nature: this compound possesses hydrophobic domains that can lead to self-aggregation, especially at high protein concentrations.
-
Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing additives in lysis and purification buffers can contribute to poor solubility.[2]
-
Codon Bias: The presence of codons in the this compound gene that are rare in the E. coli host can slow down translation and lead to misfolding.[1]
Q2: How can I optimize expression conditions to increase soluble this compound yield?
A: Adjusting expression parameters is a critical first step to enhance solubility.
-
Lower Induction Temperature: Reducing the growth temperature to 15-25°C after induction slows down cellular processes, including transcription and translation, which can promote proper protein folding and reduce aggregation.[1][3][4]
-
Reduce Inducer Concentration: Lowering the concentration of the induction agent (e.g., IPTG) can decrease the rate of transcription, thereby improving the solubility of the recombinant protein.[1][4]
-
Choose an Appropriate E. coli Strain: Different strains are optimized for specific purposes. For instance, strains like Rosetta(DE3) contain extra tRNAs for rare codons, while ArcticExpress(DE3) co-expresses cold-adapted chaperonins that aid folding at low temperatures.[5][6][7] BL21(DE3) is a widely used strain deficient in proteases, which helps reduce protein degradation.[6][7][8]
-
Co-expression with Chaperones: Overproducing chaperone proteins (e.g., DnaK/J/GrpE) can assist in the correct folding of this compound and prevent aggregation.[9]
Table 1: Common E. coli Strains for Improving Soluble Protein Expression
| Strain | Key Feature | Best For |
| BL21(DE3) | Deficient in Lon and OmpT proteases.[6][7] | General high-level protein expression. |
| Rosetta(DE3) | Contains a plasmid with genes for rare tRNAs.[5][7] | Expressing eukaryotic proteins with different codon usage. |
| ArcticExpress(DE3) | Expresses cold-adapted chaperonins Cpn10/Cpn60.[6] | Improving protein solubility by allowing expression at low temperatures (4-12°C). |
| SHuffle | Engineered for an oxidative cytoplasm to promote disulfide bond formation.[7] | Proteins requiring disulfide bonds for proper folding. |
| C41(DE3) & C43(DE3) | Mutations allow for the expression of toxic proteins.[6][7] | Expressing proteins that are toxic to standard host cells, including membrane proteins. |
Q3: Which fusion tags are most effective for solubilizing this compound?
A: Fusion tags are peptides or proteins genetically fused to the recombinant protein to enhance its solubility and/or aid in purification.[10][11]
-
Maltose-Binding Protein (MBP): A large (43 kDa) and highly soluble protein that can significantly improve the solubility of its fusion partner.[12]
-
Glutathione S-transferase (GST): Besides enhancing solubility, GST provides a convenient handle for affinity purification.[12]
-
Thioredoxin (TRX): A small, stable protein with oxidoreductase activity that can help with disulfide bond formation and prevent inclusion body formation.[12]
-
Small Ubiquitin-like Modifier (SUMO): Known to improve both the solubility and correct folding of its fusion partners.[12]
Table 2: Comparison of Common Solubility-Enhancing Fusion Tags
| Fusion Tag | Size (kDa) | Mechanism of Action | Additional Benefits |
| MBP | ~43 | Highly soluble nature, acts as a molecular chaperone.[12] | Affinity purification (amylose resin). |
| GST | ~26 | Highly soluble and stable.[12] | Affinity purification (glutathione resin). |
| Trx | ~12 | Highly soluble, intrinsic oxidoreductase activity.[12] | Can facilitate disulfide bond formation. |
| SUMO | ~11 | Enhances proper folding and solubility.[12] | Specific proteases available for tag removal. |
Troubleshooting Guides
Problem 1: My this compound is in inclusion bodies.
If your this compound is expressed but found predominantly in the insoluble fraction (inclusion bodies), a denaturing purification followed by refolding may be necessary. However, optimizing for soluble expression is often preferable.
Troubleshooting Workflow for Insoluble this compound
Caption: Troubleshooting flowchart for insoluble recombinant this compound.
Problem 2: My this compound is soluble initially but precipitates upon concentration or storage.
This issue points to protein instability. The goal is to find buffer conditions that maintain solubility over time and at higher concentrations.
Key Solutions:
-
Add L-Arginine: L-Arginine is a common additive used to prevent protein aggregation. Adding 0.2M to 0.5M L-arginine to your lysis, purification, and storage buffers can significantly improve solubility.[13][14][15]
-
Optimize Buffer pH and Salt: Ensure the buffer pH is at least 1 unit away from the isoelectric point (pI) of the this compound to maintain net charge and repulsion. Adjusting the ionic strength with salts like NaCl (e.g., 300-500 mM) can also help.[1][2][16]
-
Include Additives:
-
Glycerol (B35011): 5-20% glycerol can act as a stabilizer.
-
Non-ionic Detergents: Low concentrations of detergents like Tween-20 (0.01-0.1%) can prevent hydrophobic aggregation.[17][18]
-
Reducing Agents: For flagellins with cysteine residues, including a reducing agent like DTT or TCEP can prevent the formation of incorrect disulfide bonds that may lead to aggregation.[2]
-
Experimental Protocols
Protocol 1: Expression Optimization for Soluble this compound
-
Transformation: Transform an expression vector containing the this compound gene into a suitable E. coli strain (e.g., BL21(DE3) or Rosetta 2).
-
Starter Culture: Inoculate 10 mL of LB medium with a single colony and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired temperature (e.g., 20°C) and add IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture for 16-20 hours at the lower temperature with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
Protocol 2: Lysis and Purification under Native Conditions
-
Resuspension: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 0.5 M L-Arginine, 1 mM PMSF).
-
Lysis: Lyse the cells by sonication on ice. Perform short bursts to avoid overheating.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.
-
Affinity Chromatography:
-
Size-Exclusion Chromatography (Polishing Step):
-
Analysis and Storage: Analyze protein purity by SDS-PAGE. Store the purified protein at -80°C.[23]
General Recombinant Protein Purification Workflow
Caption: A typical multi-step workflow for purifying recombinant proteins.[19][24]
Signaling Pathway
TLR5 Signaling Pathway Activated by this compound
This compound is the primary ligand for Toll-like Receptor 5 (TLR5). The ultimate goal of producing soluble, functional this compound is often to activate this pathway for immunological studies or as a vaccine adjuvant.[25][26]
Caption: Simplified TLR5 signaling cascade initiated by this compound binding.[25][27][28][29]
References
- 1. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. researchgate.net [researchgate.net]
- 4. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 7. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 8. goldbio.com [goldbio.com]
- 9. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 11. researchgate.net [researchgate.net]
- 12. xisdxjxsu.asia [xisdxjxsu.asia]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effects of L-arginine on solubilization and purification of plant membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. A scalable method for biochemical purification of Salmonella this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterizing and Minimizing Aggregation and Particle Formation of Three Recombinant Fusion-Protein Bulk Antigens for Use in a Candidate Trivalent Rotavirus Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]
- 20. High Yield Overexpression, Refolding, Purification and Characterization of Pseudomonas aeruginosa Type B-Flagellin: An Improved Method Without Sonication - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cloning, Expression, and Purification of Pseudomonas aeruginosa this compound, and Characterization of the Elicited Anti-Flagellin Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. sinobiological.com [sinobiological.com]
- 24. thermofisher.com [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. How this compound and Toll-Like Receptor 5 Contribute to Enteric Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. TLR5 Signaling in the Regulation of Intestinal Mucosal Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistency with Commercial Flagellin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for lot-to-lot variability of commercial flagellin. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the reproducibility and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in research?
A: this compound is a protein that is the primary structural component of bacterial flagella, the whip-like appendages responsible for bacterial motility. In research, it is widely used as a potent activator of the innate immune system. This compound is recognized by Toll-like receptor 5 (TLR5), which is expressed on the surface of various immune cells.[1] This interaction triggers a signaling cascade, leading to the production of pro-inflammatory cytokines and the initiation of an immune response. Its ability to act as a powerful adjuvant makes it a valuable tool in vaccine development and immunotherapy research.
Q2: What causes lot-to-lot variability in commercial this compound?
A: Lot-to-lot variability in commercial this compound can arise from several factors during the manufacturing and purification process. These can include:
-
Purity: The presence of contaminating proteins or other bacterial components, such as lipopolysaccharide (LPS), can vary between batches.
-
Protein Integrity: Differences in the purification process can lead to variations in the amount of full-length, functional this compound versus degraded or aggregated forms.
-
Endotoxin (B1171834) Levels: The concentration of endotoxin (LPS) can differ between lots, potentially leading to non-specific immune activation and confounding experimental results.[2][3][4]
-
Biological Activity: The potency of this compound in activating TLR5 can vary due to subtle differences in protein folding or post-translational modifications.
Q3: How can I minimize the impact of lot-to-lot variability on my experiments?
A: To minimize the impact of lot-to-lot variability, it is crucial to implement a robust quality control process for each new batch of this compound. This includes:
-
Purchasing from reputable suppliers: Choose vendors who provide detailed Certificates of Analysis (CofA) with information on purity, endotoxin levels, and biological activity.
-
Performing in-house validation: Before using a new lot in critical experiments, perform a side-by-side comparison with a previously validated lot.
-
Proper storage and handling: Adhere to the manufacturer's storage recommendations to maintain the stability and activity of the this compound.
Q4: What are the best practices for storing and handling commercial this compound?
A: Proper storage and handling are critical for maintaining the consistency of your this compound reagent.
-
Storage Temperature: Store lyophilized this compound at -20°C or -80°C as recommended by the manufacturer. Once reconstituted, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Reconstitution: Use sterile, endotoxin-free water or buffer for reconstitution.
-
Avoid Contamination: Handle the product under aseptic conditions to prevent microbial contamination.
Troubleshooting Guide
This guide addresses common issues encountered when working with new lots of commercial this compound.
| Problem | Possible Cause | Recommended Solution |
| New lot of this compound shows significantly lower activity (e.g., reduced cytokine secretion) compared to the previous lot. | 1. Degraded this compound: The protein may have been compromised during shipping or storage. 2. Lower Concentration of Active Monomers: The new lot may have a higher proportion of aggregates or inactive forms. 3. Incorrect Quantification: The stated concentration on the vial may be inaccurate. | 1. Assess Protein Integrity: Run both the new and old lots on an SDS-PAGE gel to check for differences in the protein band corresponding to this compound's molecular weight. A Western blot using an anti-flagellin antibody can provide more specific confirmation. 2. Perform a Dose-Response Curve: Conduct a TLR5 activation assay with a wide range of concentrations for both lots to determine and compare their EC50 values. 3. Contact the Supplier: If significant discrepancies are confirmed, contact the manufacturer's technical support with your data. |
| High background or non-specific activation observed in negative controls. | 1. Endotoxin (LPS) Contamination: The this compound lot may be contaminated with LPS, which activates TLR4, not TLR5.[2][4] 2. Contamination of Reagents or Cell Culture: Other reagents or the cell culture itself may be contaminated. | 1. Check the Certificate of Analysis (CofA): Review the endotoxin levels specified for the lot. 2. Use a TLR4-deficient cell line or inhibitor: Test the this compound on cells that do not respond to LPS to confirm that the observed activity is TLR5-specific. 3. Test for Endotoxin: If you have access to a Limulus Amebocyte Lysate (LAL) assay, you can test the endotoxin level of your this compound stock. 4. Use Fresh Reagents: Ensure all buffers, media, and other reagents are fresh and sterile. |
| Inconsistent results within the same experiment using a new lot of this compound. | 1. Improper Mixing: The reconstituted this compound may not be homogeneously mixed. 2. Pipetting Errors: Inaccurate pipetting can lead to variability between wells. | 1. Ensure Thorough Mixing: After thawing, gently vortex the this compound stock solution before making dilutions. 2. Calibrate Pipettes: Regularly check the calibration of your pipettes. 3. Use a Master Mix: Prepare a master mix of your this compound dilution to add to your experimental wells to ensure consistency. |
Quality Control Parameters for Commercial this compound
To ensure the quality and consistency of commercial this compound, a comprehensive set of quality control (QC) tests should be considered. The following table outlines key QC parameters, their purpose, and suggested acceptance criteria.
| Parameter | Purpose | Method | Suggested Acceptance Criteria |
| Identity | To confirm that the protein is this compound. | Western Blot with anti-flagellin antibody | A single band at the expected molecular weight (typically ~50-60 kDa). |
| Purity | To determine the percentage of this compound relative to other protein contaminants. | SDS-PAGE with Coomassie staining or densitometry | ≥ 95% pure. |
| Concentration | To accurately determine the protein concentration. | BCA or Bradford protein assay | Within ± 10% of the concentration stated on the vial. |
| Biological Activity | To measure the functional potency of the this compound lot. | TLR5 Activation Assay (e.g., using HEK293-TLR5 reporter cells) | EC50 value should be within a predefined range (e.g., ± 3-fold) of a qualified reference standard lot. |
| Endotoxin Level | To quantify the amount of contaminating lipopolysaccharide (LPS). | Limulus Amebocyte Lysate (LAL) Assay | < 1.0 EU/µg of protein. |
Experimental Protocols
Protocol 1: Assessment of this compound Integrity by SDS-PAGE and Western Blot
This protocol allows for the visualization of protein integrity and confirmation of this compound identity.
Materials:
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-20%)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Anti-flagellin antibody (specific to the this compound source)
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Dilute both the new and a previously validated lot of this compound to the same concentration (e.g., 1 µg/µL) in sterile water or PBS.
-
Mix 10 µL of each this compound sample with 10 µL of 2x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20 µL of each prepared sample and a protein molecular weight standard into the wells of the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-flagellin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Image the blot using a chemiluminescent imaging system.
-
-
Analysis:
-
Compare the band intensity and size for the new and old lots of this compound. Look for any signs of degradation (lower molecular weight bands) or aggregation (bands remaining in the well).
-
Protocol 2: Quantification of this compound Biological Activity using a HEK293-TLR5 Reporter Assay
This assay measures the ability of this compound to activate the TLR5 signaling pathway.
Materials:
-
HEK293 cells stably expressing human TLR5 and an NF-κB-inducible reporter (e.g., SEAP or luciferase)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
New and previously validated lots of this compound
-
Reporter gene detection reagent (e.g., QUANTI-Blue™ or a luciferase assay system)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Seed the HEK293-TLR5 reporter cells in a 96-well plate at a density of ~5 x 10^4 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
This compound Stimulation:
-
Prepare serial dilutions of both the new and old lots of this compound in complete cell culture medium. A typical concentration range would be from 100 ng/mL down to 0.1 pg/mL.
-
Include a negative control (medium only).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Reporter Assay:
-
Measure the reporter gene activity according to the manufacturer's instructions. For a SEAP reporter, this typically involves transferring a small volume of the cell supernatant to a new plate and adding the detection reagent.
-
-
Data Analysis:
-
Plot the reporter activity (e.g., absorbance or luminescence) against the logarithm of the this compound concentration.
-
Use a non-linear regression (four-parameter logistic curve) to determine the EC50 value for each lot of this compound.
-
Compare the EC50 values of the new and old lots to assess for any significant differences in potency.
-
Visualizations
Caption: TLR5 signaling pathway initiated by this compound binding.
Caption: Workflow for quality control testing of new this compound lots.
Caption: Troubleshooting logic for inconsistent this compound results.
References
Validation & Comparative
A Comparative Guide to the Immunogenicity of Flagellin and Lipopolysaccharide (LPS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenic properties of two potent microbial immunostimulants: flagellin and lipopolysaccharide (LPS). By examining their signaling pathways, impact on the innate and adaptive immune systems, and the resulting cytokine profiles and antibody responses, this document aims to equip researchers with the necessary information to select the appropriate molecule for their studies in vaccine development, immunology, and drug discovery.
At a Glance: this compound vs. LPS
| Feature | This compound | Lipopolysaccharide (LPS) |
| Source | Bacterial flagella (Gram-positive and Gram-negative) | Outer membrane of Gram-negative bacteria |
| Primary Receptor | Toll-like Receptor 5 (TLR5) | Toll-like Receptor 4 (TLR4) |
| Signaling Pathway | MyD88-dependent | MyD88-dependent and TRIF-dependent |
| Key Cellular Responders | Epithelial cells, neutrophils, monocytes, dendritic cells | Monocytes, macrophages, dendritic cells, B cells |
| Primary Immune Response | Pro-inflammatory cytokine and chemokine induction, potent adjuvant for adaptive immunity | Strong pro-inflammatory response, can lead to septic shock at high concentrations |
Signaling Pathways: A Tale of Two Receptors
The distinct immunogenic profiles of this compound and LPS originate from their interaction with different Toll-like Receptors (TLRs), initiating separate downstream signaling cascades.
This compound-TLR5 Signaling Pathway
This compound, the primary protein component of bacterial flagella, is recognized by TLR5 on the surface of various immune and non-immune cells.[1][2][3] This interaction triggers a MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and AP-1.[4][5] These transcription factors then orchestrate the expression of genes encoding pro-inflammatory cytokines and chemokines.[4][5]
Caption: this compound-TLR5 signaling cascade.
LPS-TLR4 Signaling Pathway
LPS, a major component of the outer membrane of Gram-negative bacteria, is recognized by a receptor complex consisting of TLR4, MD-2, and CD14.[6][7] This recognition can initiate two distinct downstream pathways: the MyD88-dependent pathway, which is rapid and leads to the production of inflammatory cytokines, and the TRIF-dependent pathway, which is delayed and results in the production of type I interferons.[8][9]
Caption: LPS-TLR4 signaling pathways.
Comparative Immunogenicity: Experimental Data
The following tables summarize quantitative data from studies directly comparing the immunogenic responses induced by this compound and LPS.
In Vivo Cytokine Induction in Mice
A study comparing the intravenous administration of 100 µg of Salmonella enterica serovar Muenchen this compound and Salmonella enterica serovar Enteritidis LPS in mice revealed distinct cytokine profiles.[10]
| Cytokine | Peak Level (pg/ml) - LPS | Peak Level (pg/ml) - this compound | Time of Peak (hours) - LPS | Time of Peak (hours) - this compound |
| TNF-α | ~10,000 | ~2,000 | 1 | 1 |
| IFN-γ | ~1,500 | ~500 | 8 | 4 |
| IL-6 | ~25,000 | ~5,000 | 2 | 1 |
| IL-10 | ~1,500 | ~500 | 2 | 1 |
Data extracted from a study by Murthy et al.[10]
These findings indicate that while both molecules induce a robust inflammatory response, LPS generally elicits a more potent induction of key pro-inflammatory cytokines compared to this compound at the same dose.[10]
Antibody Responses in Humans
Studies in patients with short bowel syndrome (SBS), a condition associated with increased gut permeability, have shown elevated antibody responses to both this compound and LPS, suggesting systemic exposure to these bacterial products.[11][12]
| Immunoglobulin | Relative Level in SBS Patients vs. Healthy Controls (this compound-specific) | Relative Level in SBS Patients vs. Healthy Controls (LPS-specific) |
| IgM | Markedly Increased | Significantly Higher |
| IgA | Markedly Increased | Significantly Higher |
| IgG | Markedly Increased | Significantly Higher |
Data summarized from studies by Ciorba et al.[11][12]
These results highlight the strong immunogenicity of both this compound and LPS in inducing humoral immune responses in humans upon systemic exposure.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of immunogenicity. Below are outlines of key experimental protocols.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol is used to quantify antigen-specific antibodies in serum or plasma.
Caption: General ELISA workflow.
Detailed Steps:
-
Coating: Microtiter plates are coated with purified this compound or LPS (e.g., 100 ng/well for this compound, 1 µ g/well for LPS) and incubated overnight.[11]
-
Blocking: Unbound sites are blocked with a solution like 5% skim milk or bovine serum albumin (BSA) to prevent non-specific binding.[13]
-
Sample Incubation: Diluted serum or plasma samples are added to the wells and incubated to allow specific antibodies to bind to the antigen.
-
Washing: Plates are washed multiple times with a wash buffer (e.g., PBS with Tween 20) to remove unbound components.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) that recognizes the primary antibody is added and incubated.
-
Washing: The washing step is repeated to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Reaction Termination: The reaction is stopped by adding a stop solution.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength. The intensity of the color is proportional to the amount of specific antibody in the sample.
In Vivo Cytokine Analysis
This protocol is for measuring cytokine levels in response to this compound or LPS administration in an animal model.
Procedure:
-
Animal Model: Typically, mice (e.g., BALB/c or C57BL/6) are used.
-
Administration: this compound or LPS is administered via a specific route (e.g., intraperitoneally or intravenously).[14]
-
Sample Collection: Blood and/or tissue samples are collected at various time points post-injection.[14]
-
Cytokine Measurement: Cytokine levels in the serum, plasma, or tissue homogenates are quantified using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs for specific cytokines like TNF-α, IL-6, and IL-1β.
Conclusion: Choosing the Right Immunostimulant
Both this compound and LPS are potent activators of the innate immune system and can serve as powerful adjuvants to enhance adaptive immune responses. The choice between them depends on the specific research or therapeutic goal.
-
This compound , through its interaction with TLR5, offers a potent and broad adjuvant activity with a potentially better safety profile than LPS, making it an attractive candidate for vaccine development.[15]
-
LPS , acting via TLR4, is a powerful pro-inflammatory agent. While its high potency can be advantageous for certain research applications, it also carries the risk of inducing endotoxic shock, requiring careful dose consideration.[6]
Understanding the distinct immunological consequences of this compound and LPS stimulation is paramount for the rational design of novel vaccines, immunotherapies, and for dissecting the complex interplay between microbial components and the host immune system.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. TLR5 functions as an endocytic receptor to enhance this compound-specific adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces antibody responses through a TLR5- and inflammasome-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR5 Signaling in the Regulation of Intestinal Mucosal Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. invivogen.com [invivogen.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. Comparison of Inflammation, Organ Damage, and Oxidant Stress Induced by Salmonella enterica Serovar Muenchen this compound and Serovar Enteritidis Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detectable serum this compound and lipopolysaccharide and upregulated anti-flagellin and lipopolysaccharide immunoglobulins in human short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detectable serum this compound and lipopolysaccharide and upregulated anti-flagellin and lipopolysaccharide immunoglobulins in human short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and pre-clinical evaluation of this compound-adjuvanted NOM vaccine candidate formulated with Spike protein against SARS-CoV-2 in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improving immunogenicity and safety of this compound as vaccine carrier by high-density display on virus-like particle surface - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Salmonella Flagellin Serovars for Researchers and Drug Development Professionals
An in-depth analysis of the biochemical, immunological, and pathogenic characteristics of key Salmonella flagellin serovars, supported by experimental data and detailed protocols.
This guide provides a comparative analysis of different Salmonella this compound serovars, focusing on their roles in innate immunity and their potential as vaccine candidates. The information is intended for researchers, scientists, and drug development professionals working in immunology, microbiology, and vaccine development.
Biochemical and Structural Comparison
Salmonella enterica is a diverse species with over 2,500 serovars, many of which are motile due to the presence of flagella. The primary protein component of the flagellar filament is this compound. Many Salmonella serovars, such as S. Typhimurium, can express two different antigenic types of this compound, known as phase 1 and phase 2, encoded by the fliC and fljB genes, respectively. This phase variation is a mechanism to evade the host immune system.
Structurally, FliC and FljB flagellins from S. Typhimurium are highly similar, with about 78% amino acid sequence identity. Both are comprised of three domains: D0, D1, and D2/D3. The N- and C-terminal D0 and D1 domains are conserved and essential for polymerization into the flagellar filament and for activating Toll-like receptor 5 (TLR5). The central D2 and D3 domains are hypervariable and exposed on the filament's surface, representing the primary antigenic determinants (H-antigens). While the overall structures of FliC and FljB filaments are nearly identical, the outermost D3 domain of FljB exhibits greater flexibility and mobility compared to that of FliC. This difference may contribute to variations in motility, particularly in viscous environments.
Immunological Comparison: TLR5 and Inflammasome Activation
This compound is a potent activator of the innate immune system, primarily through its interaction with TLR5 on the surface of various cells, including epithelial cells and immune cells. This interaction triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines. Additionally, this compound that reaches the cytoplasm of host cells can activate the NAIP/NLRC4 and, in some contexts, the NLRP3 inflammasomes, leading to the maturation and secretion of IL-1β and IL-18, and a form of programmed cell death called pyroptosis.
Toll-like Receptor 5 (TLR5) Activation
Studies comparing the TLR5-activating potential of different Salmonella flagellins have shown both similarities and differences. Purified FliC and FljB proteins from S. Typhimurium possess a comparable specific activity for activating NF-κB-dependent gene expression in human embryonic kidney (HEK) 293 cells expressing TLR5. However, the level of this compound expression can vary between strains, which can lead to different magnitudes of TLR5 activation when using whole bacteria. For instance, some studies have shown that FliC from certain strains can elicit a greater cytokine response than FljB[1]. The activation of TLR5 by this compound is a major trigger for the pro-inflammatory response in gut epithelial cells, leading to the secretion of chemokines like IL-8 that recruit neutrophils.
Table 1: Comparative TLR5-Mediated Cytokine Production by Different Salmonella Flagellins
| This compound Serovar/Type | Cell Type | Cytokine Measured | Concentration (Approx.) | Reference |
| S. Typhimurium (FliC) | Human THP-1 cells | IL-8 mRNA | Significant upregulation | [2] |
| S. Typhimurium (FliC) | Human THP-1 cells | IFN-β mRNA | Significant upregulation | [2] |
| S. Typhimurium (FliC) | Mouse RAW264.7 macrophages | IL-6 mRNA | Significant upregulation | [2] |
| S. Typhimurium (FliC) | Mouse RAW264.7 macrophages | TNF-α mRNA | Significant upregulation | [2] |
| S. Typhimurium (FliC vs. FljB) | Human promonocytic cells | TNF-α | FliC > FljB | [1] |
| S. Dublin (FliC) | Human Caco-2 cells | IL-8 expression | Reduced in aflagellate mutants | [3] |
| S. Dublin (FliC) | Human Caco-2 cells | CCL20 expression | Reduced in aflagellate mutants | [3] |
Note: Direct quantitative comparisons of cytokine protein levels induced by purified flagellins from different serovars under identical experimental conditions are limited in the current literature. The data presented reflects reported observations, which may vary due to differences in experimental protocols.
Inflammasome Activation
In addition to extracellular recognition by TLR5, cytosolic Salmonella this compound is a potent activator of the NAIP/NLRC4 inflammasome. This pathway is crucial for the maturation of IL-1β and IL-18 in infected macrophages. Both FliC and FljB from S. Typhimurium are capable of activating this pathway to a similar extent when directly introduced into the macrophage cytoplasm[4]. However, studies using bacterial mutants suggest that FliC may be the primary this compound responsible for IL-1β secretion during macrophage infection by some strains[4]. Interestingly, in human macrophages, this compound can also activate the NLRP3 inflammasome, which may act as a redundant or compensatory pathway to NAIP/NLRC4.
Table 2: Comparative Inflammasome-Mediated IL-1β Secretion by Different Salmonella Flagellins
| This compound Serovar/Type | Cell Type | IL-1β Secretion | Key Inflammasome | Reference |
| S. Typhimurium (FliC vs. FljB) | Mouse J774 macrophages | Comparable | NAIP/NLRC4 | [4] |
| S. Typhimurium (FliC vs. FljB) | Mouse primary peritoneal cells | Comparable | NAIP/NLRC4 | [4] |
| S. Typhimurium (aflagellate mutant) | Mouse macrophages | Significantly reduced | NAIP/NLRC4 | [5] |
| S. Typhimurium (FliC) | Human THP-1 cells | Significant induction | NAIP/NLRC4 and NLRP3 | |
| S. Typhimurium (FliC) | Human primary macrophages | Significant induction | NAIP/NLRC4 |
Role in Pathogenesis and Virulence
This compound plays a dual role in Salmonella pathogenesis. On one hand, it is a crucial virulence factor required for motility, which enables the bacteria to reach the intestinal epithelium and invade host cells. On the other hand, its recognition by the innate immune system triggers a robust inflammatory response that helps to control the infection.
Different Salmonella serovars display varying levels of invasiveness, which often correlates with the level of the host immune response they trigger. For example, highly invasive serovars like S. Enteritidis tend to induce a stronger inflammatory response in the gut compared to less invasive serovars. The expression of this compound is also linked to the expression of the Salmonella Pathogenicity Island 1 (SPI-1), which encodes a type III secretion system essential for invasion.
In S. Typhimurium, phase variation between FliC and FljB has been shown to contribute to virulence in a mouse model of systemic typhoid-like disease, with organisms expressing FliC having a selective advantage in the spleen. However, this phase variation does not appear to influence the intestinal phase of the infection.
Vaccine Potential of Salmonella Flagellins
Due to their high immunogenicity, flagellins are attractive candidates for subunit vaccines and as adjuvants. This compound-based vaccines have been shown to elicit both humoral (antibody) and cellular immune responses. Immunization with purified this compound from S. Typhimurium has been shown to protect mice against a lethal challenge with the homologous bacterial strain[6].
This compound's adjuvant properties stem from its ability to activate TLR5, which enhances the immune response to co-administered antigens. Furthermore, flagellins have been used as carrier proteins in conjugate vaccines, where they are chemically linked to poorly immunogenic antigens like the O-polysaccharide of Salmonella lipopolysaccharide (LPS). These conjugate vaccines have been shown to induce robust antibody responses against both the polysaccharide and the this compound, providing enhanced protection[7][8].
Table 3: Comparative Vaccine Efficacy of this compound-Based Vaccines
| Vaccine Formulation | Salmonella Serovar | Animal Model | Protection Outcome | Reference |
| Purified this compound | S. Typhimurium | Mice | Complete clearance of bacteria from spleen | [6] |
| Live attenuated S. Typhimurium with FliC & FljB | S. Typhimurium | Mice | Protection against virulent challenge | [9] |
| S. Enteritidis COPS:FliC conjugate | S. Enteritidis | Mice | Robust protection against challenge | [7] |
| Live attenuated S. Enteritidis vaccine | S. Enteritidis | Chickens | Cross-protection against S. Typhimurium | [10] |
| S. Enteritidis ghosts with S. Typhimurium FliC | S. Enteritidis & S. Typhimurium | Chickens | Complete protection against challenge | [11] |
Note: Efficacy data can vary significantly based on the vaccine formulation, dose, route of administration, and challenge model used.
Experimental Protocols
Purification of this compound from Salmonella
Objective: To isolate highly purified this compound from Salmonella cultures.
Materials:
-
Salmonella strain of interest
-
Tryptic Soy Agar (TSA) and Brain Heart Infusion (BHI) broth
-
Phosphate-buffered saline (PBS), pH 7.4
-
Potassium thiocyanate (B1210189) (3M)
-
Magnetic stirrer and stir bar
-
High-speed centrifuge and appropriate tubes
-
Dialysis tubing (50 kDa molecular weight cutoff)
-
Freeze-dryer
-
BCA protein assay kit
Procedure:
-
Grow the Salmonella strain on TSA plates and inoculate a single colony into BHI broth. Incubate for 48 hours at 37°C without shaking to promote flagella expression.
-
Harvest the bacterial cells by centrifugation at 7,000 x g for 30 minutes.
-
Wash the cell pellet with PBS (pH 7.4) and centrifuge again.
-
Resuspend the pellet in 3M potassium thiocyanate in PBS and stir for 2 hours at room temperature to detach the flagella.
-
Remove the bacterial cells by centrifugation at 35,000 x g for 30 minutes.
-
Collect the supernatant containing the this compound-enriched extract.
-
Dialyze the supernatant extensively against PBS (pH 7.4) and then against Milli-Q water using a 50 kDa cutoff dialysis membrane.
-
Freeze-dry the dialyzed sample. A cryoprotectant like 5% sucrose (B13894) can be added.
-
Determine the protein concentration using a BCA protein assay kit.
-
Assess purity by SDS-PAGE and Western blot using an anti-flagellin antibody.
TLR5 Activation Assay using HEK293 Reporter Cells
Objective: To quantify the TLR5-activating potential of purified this compound.
Materials:
-
HEK293 cells stably expressing human TLR5 and an NF-κB-inducible reporter (e.g., SEAP or luciferase).
-
Complete DMEM medium (with 10% FBS, penicillin/streptomycin).
-
96-well white, solid-bottom microplates.
-
Purified this compound preparations.
-
Luciferase or SEAP assay reagent.
-
Microplate luminometer or spectrophotometer.
Procedure:
-
Culture the HEK293-hTLR5 reporter cells in complete DMEM.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
The next day, prepare serial dilutions of the purified this compound samples.
-
Stimulate the cells by adding the this compound dilutions to the wells. Include a negative control (medium only) and a positive control (a known TLR5 agonist).
-
Incubate the plate for 6-16 hours at 37°C in a 5% CO2 incubator.
-
Add the appropriate reporter assay reagent (e.g., 50 µL of luciferase assay reagent) to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a microplate reader.
-
Calculate the fold induction of the reporter gene relative to the unstimulated control.
In Vivo Vaccine Efficacy Mouse Model
Objective: To evaluate the protective efficacy of a this compound-based vaccine against a lethal Salmonella challenge.
Materials:
-
BALB/c mice (6-8 weeks old).
-
This compound-based vaccine formulation.
-
PBS (for control group).
-
Virulent Salmonella challenge strain (e.g., S. Typhimurium SL1344).
-
Syringes and needles for immunization and challenge.
-
Equipment for monitoring animal health (body weight, clinical signs).
Procedure:
-
Acclimatize the mice for at least one week before the start of the experiment.
-
Divide the mice into a vaccinated group and a control group (e.g., n=10 per group).
-
Immunize the vaccinated group with the this compound-based vaccine (e.g., subcutaneously or orally). Administer a booster dose 2-3 weeks after the primary immunization. The control group receives PBS.
-
Collect blood samples via retro-orbital or tail bleed at specified time points (e.g., before immunization and after the booster) to measure serum antibody titers by ELISA.
-
Two to four weeks after the final immunization, challenge all mice with a lethal dose (e.g., 100 x LD50) of the virulent Salmonella strain via the oral or intraperitoneal route.
-
Monitor the mice daily for a set period (e.g., 21-28 days) for clinical signs of illness (e.g., ruffled fur, lethargy, weight loss) and survival.
-
At the end of the experiment, or if mice reach a humane endpoint, euthanize them and harvest organs (spleen, liver) to determine the bacterial load by plating serial dilutions of organ homogenates on selective agar.
-
Calculate the percent survival and the reduction in bacterial burden in the vaccinated group compared to the control group to determine vaccine efficacy.
Visualizations
Signaling Pathways
Caption: TLR5 signaling pathway initiated by Salmonella this compound.
References
- 1. Flagellar Phase Variation of Salmonella enterica Serovar Typhimurium Contributes to Virulence in the Murine Typhoid Infection Model but Does Not Influence Salmonella-Induced Enteropathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome Sequencing Reveals Salmonella this compound Activation of Interferon-β-Related Immune Responses in Macrophages [mdpi.com]
- 3. Repression of Flagella Is a Common Trait in Field Isolates of Salmonella enterica Serovar Dublin and Is Associated with Invasive Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-1 Beta Secretion is Activated Comparably by FliC and FljB Flagellins but Differentially by Wild-Type and DNA Adenine Methylase-Deficient Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. Immunogenicity and efficacy following sequential parenterally-administered doses of Salmonella Enteritidis COPS:FliC glycoconjugates in infant and adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunogenicity and efficacy following sequential parenterally-administered doses of Salmonella Enteritidis COPS:FliC glycoconjugates in infant and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of Host Immune Responses by Oral Vaccination to Salmonella enterica serovar Typhimurium Harboring Both FliC and FljB Flagella - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-protection against Salmonella Typhimurium infection conferred by a live attenuated Salmonella Enteritidis vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunization of chicken with this compound adjuvanted Salmonella enteritidis bacterial ghosts confers complete protection against chicken salmonellosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Flagellin and Other Toll-like Receptor Agonists as Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of more effective vaccines, the choice of adjuvant is critical. Adjuvants enhance the body's immune response to an antigen, leading to stronger and more durable immunity. Toll-like receptor (TLR) agonists have emerged as a promising class of adjuvants due to their ability to activate innate immunity and shape the subsequent adaptive immune response. This guide provides an objective comparison of flagellin, a TLR5 agonist, with other well-characterized TLR agonists used as vaccine adjuvants, supported by experimental data and detailed methodologies.
Mechanism of Action: A Look at the Signaling Pathways
TLR agonists initiate immune responses by binding to specific pattern recognition receptors on immune cells, primarily antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages. This binding triggers intracellular signaling cascades that lead to the production of cytokines, chemokines, and costimulatory molecules, ultimately shaping the adaptive immune response.
This compound (TLR5 Agonist): this compound, a protein component of bacterial flagella, is recognized by TLR5 on the surface of immune cells. The binding of this compound to TLR5 recruits the adaptor protein MyD88, initiating a signaling cascade that involves IRAK4, TRAF6, and TAK1.[1][2] This ultimately leads to the activation of the NF-κB and MAPK signaling pathways, resulting in the transcription of pro-inflammatory cytokines.[1][2]
dot
Caption: TLR5 signaling pathway initiated by this compound.
Other TLR Agonists:
-
Monophosphoryl Lipid A (MPLA - TLR4 Agonist): A detoxified derivative of lipopolysaccharide (LPS), MPLA, activates TLR4.[3][4] TLR4 signaling can proceed through two distinct pathways: the MyD88-dependent pathway, which is similar to TLR5 signaling and leads to the rapid activation of NF-κB, and the TRIF-dependent pathway, which results in the late activation of NF-κB and the production of type I interferons (IFNs).[3]
-
Polyinosinic:polycytidylic acid (Poly(I:C) - TLR3 Agonist): A synthetic analog of double-stranded RNA, Poly(I:C) is recognized by TLR3 in endosomes.[5][6] TLR3 signals exclusively through the TRIF-dependent pathway, leading to the strong induction of type I IFNs and inflammatory cytokines.[6][7]
-
Imiquimod/Resiquimod (TLR7/8 Agonists): These synthetic small molecules are agonists for TLR7 and TLR8, which recognize single-stranded RNA.[8][9] Both TLR7 and TLR8 signal through the MyD88-dependent pathway to induce the production of pro-inflammatory cytokines and type I IFNs.[8][10]
-
CpG Oligodeoxynucleotides (CpG ODN - TLR9 Agonist): These short synthetic DNA molecules contain unmethylated CpG motifs that are recognized by TLR9 in endosomes.[11][12] TLR9 signaling is MyD88-dependent and leads to the activation of NF-κB and the production of pro-inflammatory cytokines.[12][13]
dot
Caption: Signaling pathways of other common TLR agonists.
Comparative Performance: Experimental Data
The efficacy of an adjuvant is ultimately determined by its ability to enhance the desired immune response to a co-administered antigen. The following tables summarize quantitative data from comparative studies in murine models, highlighting key performance indicators for this compound and other TLR agonists.
Humoral Immune Response: Antibody Titers
A robust antibody response is crucial for protection against many pathogens. The isotype of the antibody produced can indicate the nature of the T helper (Th) cell response, with IgG1 being associated with a Th2 response and IgG2a/c with a Th1 response.
| Adjuvant | Antigen | Mouse Strain | IgG Titer (Endpoint Titer) | IgG1/IgG2a Ratio | Reference |
| This compound | Yersinia pestis F1 | BALB/c | ~1 x 10^6 | Th2 biased | [2] |
| CpG ODN | Ovalbumin | C57BL/6 | Not specified | Th1 biased | |
| MPLA + QS-21 | Influenza Split Vaccine | C57BL/6 | Significantly higher IgG2c | Th1 biased | [14] |
| CpG ODN + MPLA | Influenza Split Vaccine | C57BL/6 | High IgG | Balanced Th1/Th2 | [14] |
| This compound VLP | Influenza M2e | BALB/c | Significantly higher IgG2a | Th1 biased | [15] |
| Alum | Influenza M2e | BALB/c | Low IgG, primarily IgG1 | Th2 biased | [15] |
Cellular Immune Response: T-Cell Activation
Cell-mediated immunity, driven by T cells, is critical for clearing intracellular pathogens and cancer cells. The production of specific cytokines by T cells, such as IFN-γ (Th1) and IL-4 (Th2), provides insight into the type of cellular response induced.
| Adjuvant | Antigen | Assay | T-Cell Response | Reference |
| This compound | P. vivax MSP119 | CD4+ Proliferation | Robust proliferation | |
| CpG ODN | P. vivax MSP119 | CD4+ Proliferation | Strong proliferation | |
| This compound | Influenza M2e | IFN-γ ELISpot | Increased IFN-γ producing cells | [15] |
| Alum | Influenza M2e | IFN-γ ELISpot | Low IFN-γ response | [15] |
| MPLA + QS-21 | Influenza Split Vaccine | IFN-γ ELISpot | High number of IFN-γ secreting cells | [14] |
| CpG ODN + MPLA | Influenza Split Vaccine | IFN-γ ELISpot | High number of IFN-γ secreting cells | [14] |
Innate Immune Response: Cytokine Production
The initial cytokine milieu produced by APCs in response to an adjuvant plays a pivotal role in directing the subsequent adaptive immune response.
| Adjuvant | Cell Type | Cytokine Profile | Reference |
| This compound | Murine CD8α- DCs | High TNF-α and IL-6 | |
| CpG ODN | Murine CD8α- DCs | Very high TNF-α and IL-6 | |
| This compound | Murine CD8α+ DCs | No detectable TNF-α or IL-6 | |
| CpG ODN | Murine CD8α+ DCs | Moderate TNF-α and IL-6 | |
| MPLA + QS-21 | Murine Sera | Increased IL-6 and MCP-1 | [14] |
| CpG ODN + MPLA | Murine Sera | Increased IL-6 and MCP-1 | [14] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
In Vivo Murine Adjuvant Comparison Study
This protocol outlines a general workflow for comparing the efficacy of different adjuvants in a mouse model.
dot
Caption: General workflow for in vivo adjuvant comparison.
1. Animals:
-
6-8 week old female BALB/c or C57BL/6 mice.
-
House under specific pathogen-free conditions.
2. Immunization:
-
Prepare vaccine formulations by mixing the antigen with the respective adjuvant (e.g., this compound, MPLA, Poly(I:C), CpG ODN) according to the manufacturer's instructions or optimized concentrations. Include a control group with antigen alone.
-
Administer a 100 µL injection subcutaneously or intramuscularly at the base of the tail on day 0 (prime) and day 21 (boost).
3. Sample Collection:
-
On day 35, collect blood via cardiac puncture or retro-orbital bleeding for serum separation.
-
Euthanize mice and aseptically harvest spleens and draining lymph nodes.
4. Sample Processing:
-
Prepare single-cell suspensions from spleens and lymph nodes by mechanical disruption and filtration.
-
Isolate splenocytes and lymphocytes by density gradient centrifugation.
-
Store serum at -80°C until use.
5. Immunological Assays:
-
Perform ELISA on serum samples to determine antigen-specific IgG, IgG1, and IgG2a/c antibody titers.
-
Conduct ELISpot assays on isolated splenocytes to enumerate antigen-specific IFN-γ and IL-4 secreting cells.
-
Use a multiplex immunoassay (e.g., Luminex) to measure a panel of cytokines (e.g., IL-2, IL-4, IL-5, IL-6, IL-10, IFN-γ, TNF-α) in the supernatant of in vitro re-stimulated splenocytes.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
1. Plate Coating:
-
Coat 96-well microtiter plates with 100 µL/well of antigen (2-5 µg/mL in PBS) and incubate overnight at 4°C.
2. Washing and Blocking:
-
Wash plates three times with wash buffer (PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding 200 µL/well of blocking buffer (PBS with 1% BSA or 5% non-fat dry milk) and incubate for 1-2 hours at room temperature.
3. Sample Incubation:
-
Wash plates three times.
-
Add 100 µL/well of serially diluted mouse serum (starting at 1:100) and incubate for 2 hours at room temperature.
4. Secondary Antibody Incubation:
-
Wash plates three times.
-
Add 100 µL/well of HRP-conjugated goat anti-mouse IgG, IgG1, or IgG2a/c detection antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
5. Detection:
-
Wash plates five times.
-
Add 100 µL/well of TMB substrate and incubate in the dark until color develops (5-15 minutes).
-
Stop the reaction by adding 50 µL/well of 2N H₂SO₄.
6. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The endpoint titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than the mean plus three standard deviations of the pre-immune serum.
Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response
1. Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 1 minute, then wash with sterile PBS.
-
Coat the plate with 100 µL/well of anti-mouse IFN-γ or IL-4 capture antibody (5-10 µg/mL in sterile PBS) and incubate overnight at 4°C.
2. Cell Plating and Stimulation:
-
Wash the plate three times with sterile PBS and block with complete RPMI medium containing 10% FBS for 2 hours at 37°C.
-
Add 2-5 x 10⁵ splenocytes in 100 µL of complete RPMI to each well.
-
Stimulate the cells by adding 100 µL of the specific antigen (5-10 µg/mL) or a positive control (e.g., Concanavalin A). Use medium alone as a negative control.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
3. Detection:
-
Lyse the cells and wash the plate three times with wash buffer.
-
Add 100 µL/well of biotinylated anti-mouse IFN-γ or IL-4 detection antibody (1-2 µg/mL in PBS with 0.5% BSA) and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL/well of streptavidin-alkaline phosphatase conjugate and incubate for 1 hour at room temperature.
4. Spot Development:
-
Wash the plate four times.
-
Add 100 µL/well of BCIP/NBT substrate and incubate in the dark until spots appear (5-30 minutes).
-
Stop the reaction by washing with distilled water.
5. Data Analysis:
-
Air dry the plate and count the spots using an automated ELISpot reader.
-
Results are expressed as the number of spot-forming cells (SFCs) per million splenocytes.
Multiplex Immunoassay for Cytokine Profiling
1. Sample Preparation:
-
Culture 1 x 10⁶ splenocytes per well in a 96-well plate and stimulate with the specific antigen (5-10 µg/mL) for 48-72 hours.
-
Centrifuge the plate and collect the supernatant.
2. Assay Procedure (Bead-based, e.g., Luminex):
-
Prepare a standard curve using recombinant cytokines.
-
Add 50 µL of the appropriate antibody-coupled beads to each well of a 96-well filter plate.
-
Wash the beads with assay buffer.
-
Add 50 µL of standards or cell culture supernatants to the wells and incubate for 2 hours at room temperature on a shaker.
-
Wash the beads.
-
Add 25 µL of biotinylated detection antibody cocktail and incubate for 1 hour at room temperature on a shaker.
-
Wash the beads.
-
Add 50 µL of streptavidin-phycoerythrin and incubate for 30 minutes at room temperature on a shaker.
-
Wash the beads and resuspend in 100 µL of sheath fluid.
3. Data Acquisition and Analysis:
-
Acquire data on a Luminex instrument.
-
Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curve.
Conclusion
The choice of a TLR agonist as a vaccine adjuvant significantly influences the nature and magnitude of the resulting immune response. This compound, a TLR5 agonist, is a potent adjuvant that tends to induce a balanced Th1/Th2 response, characterized by the production of both IgG1 and IgG2a antibodies and the activation of both Th1 and Th2 T-cell subsets. In contrast, other TLR agonists like CpG ODN and MPLA often skew the immune response towards a more pronounced Th1 phenotype, which can be advantageous for combating intracellular pathogens. The data presented in this guide, along with the detailed experimental protocols, provide a framework for the rational selection and evaluation of TLR agonist adjuvants in vaccine development programs. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these adjuvants in various vaccine formulations and disease models.
References
- 1. Multiplex Cytokine Profiling of Stimulated Mouse Splenocytes Using a Cytometric Bead-based Immunoassay Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is an Effective Adjuvant for Immunization against Lethal Respiratory Challenge with Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization and comparison of novel adjuvants for a prefusion clamped MERS vaccine [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound as an Adjuvant: Cellular Mechanisms and Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mstechno.co.jp [mstechno.co.jp]
- 7. A rationally designed this compound-L2 fusion protein induced serum and mucosal neutralizing antibodies against multiple HPV types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural engineering of this compound as vaccine adjuvant: quest for the minimal domain of this compound for TLR5 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an ELISPOT assay for numerating IFN-γ-secreting T cells in chicken using novel monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Quantification of Antigen-Specific T Cells by IFN-γ ELISpot | Springer Nature Experiments [experiments.springernature.com]
- 12. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virus-like particles presenting this compound exhibit unique adjuvant effects on eliciting T helper type 1 humoral and cellular immune responses to poor immunogenic influenza virus M2e protein vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CpG Oligodeoxinucleotides and this compound Modulate the Immune Response to Antigens Targeted to CD8α+ and CD8α− Conventional Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
Confirming TLR5 as the Primary Receptor for Flagellin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental evidence solidifying Toll-like receptor 5 (TLR5) as the principal receptor for bacterial flagellin. This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Bacterial this compound, a key component of flagella, is a potent activator of the innate immune system. The identification of its primary receptor is crucial for understanding host-pathogen interactions and for the development of novel therapeutics and vaccine adjuvants. Extensive research has overwhelmingly pointed to TLR5, a member of the Toll-like receptor family, as the specific cell-surface receptor responsible for recognizing extracellular this compound and initiating a pro-inflammatory response.[1][2] This guide will compare the cellular responses to this compound in the presence and absence of TLR5, examine the specificity of the this compound-TLR5 interaction, and detail the downstream signaling cascade.
Comparative Analysis of this compound Response: Wild-Type vs. TLR5-Deficient Models
The most compelling evidence for TLR5's role as the primary this compound receptor comes from studies utilizing TLR5-deficient (TLR5 knockout) mice and cells. These studies consistently demonstrate a stark contrast in the response to this compound between wild-type (WT) and TLR5-deficient subjects.
In Vitro Cellular Responses
In vitro experiments using dendritic cells (DCs), macrophages, and epithelial cells have shown that the absence of TLR5 renders these cells unresponsive to this compound.
| Cell Type | Stimulant | Response Measured | Wild-Type (WT) Result | TLR5-Deficient (-/-) Result | Reference |
| Dendritic Cells (DCs) | This compound | IκBα Degradation, ERK, p38, JNK Phosphorylation | Activation of signaling pathways | No activation | [1] |
| Dendritic Cells (DCs) | This compound | Upregulation of CD11c+ activation markers | Significant increase | No response | [1] |
| Dendritic Cells (DCs) | Live Salmonella | Activation of this compound-specific CD4+ T cells | T cell activation | Poor T cell activation | [3] |
| Bone Marrow Cells | This compound | Macrophage Differentiation | Increased percentage of macrophages | No increase in macrophages | [4] |
In Vivo Systemic Responses
In vivo studies in mice mirror the in vitro findings, with TLR5-deficient mice exhibiting a profound lack of response to this compound challenge.
| Animal Model | Administration Route | Response Measured | Wild-Type (WT) Result | TLR5-Deficient (-/-) Result | Reference |
| Mice | Intraperitoneal (i.p.) injection of this compound | Serum IL-6 and IL-12 levels | Marked elevation | Unresponsive | [1] |
| Mice | Intranasal (i.n.) administration of this compound | Bronchoalveolar lavage fluid (BALF) total cell count | Significantly elevated | No cell infiltration | [1] |
| Mice | Intravenous (i.v.) or Intraperitoneal (i.p.) injection of this compound | Serum IFN-β, TNF-α, and IL-6 levels | Peak levels detected | No increase in cytokine levels | [5] |
| Mice | Intraperitoneal (i.p.) injection of high-dose this compound | Liver injury (hepatocellular necrosis) | Gross lesions and necrosis | No liver injury | [6] |
Specificity of the this compound-TLR5 Interaction
The interaction between this compound and TLR5 is highly specific. The recognition site on this compound is a conserved region within the D1 domain.[6][7] This interaction is a direct binding event, which has been demonstrated through co-immunoprecipitation and surface plasmon resonance (SPR) studies.[8][9]
While TLR5 is the primary receptor for extracellular this compound, it is important to note that cytosolic this compound can be recognized by a different set of intracellular receptors, namely the NLRC4 (also known as IPAF) inflammasome.[1][6] This provides a second layer of defense against bacterial invasion. However, the initial recognition of extracellular this compound and the subsequent activation of downstream signaling pathways leading to the production of many pro-inflammatory cytokines are predominantly mediated by TLR5.[1]
Downstream Signaling Pathway
Upon binding of this compound, TLR5 dimerizes and recruits the adaptor protein MyD88.[10][11] This initiates a signaling cascade that leads to the activation of key transcription factors, such as NF-κB and AP-1, resulting in the expression of pro-inflammatory genes.[10][12]
Caption: TLR5 signaling pathway initiated by this compound binding.
Experimental Protocols
To facilitate the replication and verification of these findings, detailed methodologies for key experiments are provided below.
Immunoprecipitation for this compound-TLR5 Interaction
This protocol is used to demonstrate the direct physical interaction between this compound and TLR5.
Caption: Workflow for co-immunoprecipitation of TLR5 and this compound.
In Vivo this compound Challenge in Mice
This protocol is used to assess the systemic inflammatory response to this compound in wild-type versus TLR5-deficient mice.
Caption: Workflow for in vivo this compound challenge in mice.
Conclusion
The collective evidence from comparative studies using TLR5-deficient models, coupled with the specific binding and well-characterized downstream signaling pathway, unequivocally establishes TLR5 as the primary receptor for extracellular this compound. While other receptors like NLRC4 play a role in detecting intracellular this compound, the initial recognition at the cell surface is dominated by TLR5. This understanding is fundamental for the rational design of immunomodulatory drugs and vaccine adjuvants that target this critical innate immune pathway.
References
- 1. Involvement of Toll-like receptor 5 in the recognition of flagellated bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR5: beyond the recognition of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR5-deficient mice lack basal inflammatory and metabolic defects but exhibit impaired CD4 T cell responses to a flagellated pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound/TLR5 Stimulate Myeloid Progenitors to Enter Lung Tissue and to Locally Differentiate Into Macrophages [frontiersin.org]
- 5. This compound-Stimulated Production of Interferon-β Promotes Anti-Flagellin IgG2c and IgA Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Over-activation of TLR5 signaling by high-dose this compound induces liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR5 functions as an endocytic receptor to enhance this compound-specific adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A conserved surface on Toll-like receptor 5 recognizes bacterial this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Structure of the TLR5-Flagellin Complex: A New Mode of Pathogen Detection, Conserved Receptor Dimerization for Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TLR5 Signaling in the Regulation of Intestinal Mucosal Immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Flagellin and TNF-alpha Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the signaling pathways initiated by bacterial flagellin and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-alpha). The information presented is supported by experimental data to aid in understanding the distinct and overlapping cellular responses to these potent inflammatory mediators.
Introduction
This compound, the primary protein component of bacterial flagella, and TNF-alpha, a key cytokine in the inflammatory response, are potent activators of intracellular signaling cascades that play crucial roles in immunity and disease. While both can induce inflammatory gene expression, the specific pathways they engage and the resulting cellular outcomes exhibit important differences. Understanding these distinctions is critical for the development of targeted therapeutics for a range of conditions, from infectious diseases to chronic inflammatory disorders.
This compound is recognized by Toll-like receptor 5 (TLR5), a pattern recognition receptor of the innate immune system.[1] This interaction triggers a signaling cascade that is central to the host's defense against bacterial pathogens. TNF-alpha, on the other hand, is a pleiotropic cytokine that binds to its receptors, primarily TNFR1, to orchestrate a wide array of cellular responses, including inflammation, apoptosis, and cell survival.[2] This guide will dissect and compare these two pathways, highlighting key molecular events, quantitative differences in signaling outputs, and the experimental methodologies used to study them.
Signaling Pathways: A Head-to-Head Comparison
The signaling pathways of this compound and TNF-alpha, while converging on common downstream effectors like NF-κB and MAP kinases, are initiated by distinct receptor-ligand interactions and involve different initial adapter proteins.
This compound-TLR5 Signaling Pathway
The engagement of TLR5 by this compound initiates a signaling cascade predominantly mediated by the adapter protein MyD88. This leads to the activation of downstream kinases and transcription factors, culminating in the expression of pro-inflammatory genes.
Caption: this compound-TLR5 signaling pathway.
TNF-alpha-TNFR1 Signaling Pathway
TNF-alpha binding to TNFR1 triggers the formation of a multi-protein complex at the receptor, initiating distinct signaling arms that can lead to inflammation, survival, or apoptosis. The inflammatory response is primarily mediated by the recruitment of TRADD and TRAF2.
Caption: TNF-alpha-TNFR1 signaling pathway.
Quantitative Comparison of Signaling Outcomes
While both this compound and TNF-alpha activate common downstream pathways, the magnitude and kinetics of these responses can differ, leading to distinct patterns of gene expression and cellular outcomes.
Table 1: Comparison of NF-κB and MAPK Activation
| Target | Stimulus | Cell Type | Method | Key Findings | Reference |
| NF-κB (p65) | This compound | HT29 | EMSA, Immunofluorescence | Potent activation, with nuclear translocation observed. | [3] |
| NF-κB (p65) | TNF-α | HT29 | EMSA, Immunofluorescence | Potent activation, with nuclear translocation observed. | [3] |
| p38 MAPK | This compound | T84 | Western Blot | Equipotent activation compared to TNF-α. | [1] |
| p38 MAPK | TNF-α | T84 | Western Blot | Equipotent activation compared to this compound. | [1] |
| ERK1/2 | This compound | T84 | Western Blot | Similar activation kinetics to TNF-α. | [1] |
| ERK1/2 | TNF-α | T84 | Western Blot | Similar activation kinetics to this compound. | [1] |
| JNK | This compound | T84 | Western Blot | Similar activation kinetics to TNF-α. | [1] |
| JNK | TNF-α | T84 | Western Blot | Similar activation kinetics to this compound. | [1] |
Table 2: Comparative Cytokine and Effector Protein Induction
| Target Gene/Protein | Stimulus | Cell Type | Fold Induction/Secretion | Method | Reference |
| IL-6 | This compound (100 ng/ml) | T84 | ~3-fold higher than TNF-α | ELISA | [4] |
| IL-6 | TNF-α (20 ng/ml) | T84 | - | ELISA | [4] |
| iNOS | This compound | Epithelial Cells | Substantially induced | Not specified | |
| iNOS | TNF-α | Epithelial Cells | Minimally expressed | Not specified | |
| IL-8 | This compound (500 ng/ml) | Caco-2 | ~19-fold increase | ELISA | [5] |
| TNF-α | This compound | Human promonocytic cells | High levels induced | ELISA | [6] |
Table 3: Differential Activation of STAT Transcription Factors
| Target | Stimulus | Cell Type | Key Findings | Method | Reference |
| STAT1 & STAT3 | This compound | Epithelial Cells | Substantially higher tyrosine phosphorylation than TNF-α. | Western Blot | |
| STAT1 & STAT3 | TNF-α | Epithelial Cells | Minimal tyrosine phosphorylation. | Western Blot |
Table 4: Comparison of Apoptotic Responses
| Outcome | Stimulus | Cell Type | Key Findings | Method | Reference |
| Apoptosis (with NF-κB blockade) | This compound | T84 | Increased apoptosis. | TUNEL assay | [1] |
| Apoptosis (with NF-κB blockade) | TNF-α | T84 | Increased apoptosis. | TUNEL assay | [1] |
| Caspase-8 Activation | This compound | T84 | Activated in a TLR5-dependent manner. | Not specified | [1] |
| Anti-apoptotic Effector Upregulation | This compound | Murine models | Impaired in aflagellate Salmonella mutants. | Not specified | [7] |
Experimental Methodologies
This section provides detailed protocols for key experiments used to generate the comparative data presented above.
Experimental Workflow: Comparative Analysis of NF-κB and MAPK Activation
Caption: Workflow for comparing NF-κB and MAPK activation.
1. Cell Culture and Stimulation:
-
Seed intestinal epithelial cells (e.g., T84 or Caco-2) in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free media for 4-6 hours prior to stimulation.
-
Treat cells with either purified this compound (e.g., 100 ng/mL) or recombinant TNF-alpha (e.g., 20 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
3. Western Blot Analysis:
-
Normalize protein concentrations for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, p38, ERK, and JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize phosphoprotein levels to total protein levels.
Protocol for Quantification of Cytokine Secretion by ELISA
1. Plate Preparation:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
2. Sample and Standard Incubation:
-
Prepare serial dilutions of the recombinant cytokine standard in blocking buffer.
-
Add standards and cell culture supernatants (collected from stimulated cells) to the wells.
-
Incubate for 2 hours at room temperature.
3. Detection:
-
Wash the plate three times.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP and incubate for 30 minutes in the dark.
-
Wash the plate five times.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with sulfuric acid.
4. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
Methodology for Assessing STAT Phosphorylation by Flow Cytometry
1. Cell Stimulation and Fixation:
-
Stimulate cells in suspension with this compound or TNF-alpha for the desired time.
-
Fix the cells with a fixation buffer (e.g., paraformaldehyde) for 10-15 minutes at room temperature.
2. Permeabilization and Staining:
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol) for 30 minutes on ice.
-
Wash the cells twice with staining buffer (PBS with 2% FBS).
-
Stain the cells with a fluorescently-conjugated antibody specific for the phosphorylated form of the STAT protein (e.g., anti-phospho-STAT1 (Tyr701)) for 30-60 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity, which corresponds to the level of STAT phosphorylation.
Conclusion
The signaling pathways of this compound and TNF-alpha, while both potent inducers of inflammation, exhibit key differences in their upstream signaling components and the quantitative and qualitative nature of their downstream effects. This compound signaling, initiated by TLR5, is strictly MyD88-dependent and appears to be a more potent inducer of certain outputs like IL-6 secretion and STAT activation.[4] TNF-alpha signaling, via TNFR1, is more complex, involving the formation of distinct protein complexes that can lead to a wider range of cellular outcomes, including apoptosis.
The experimental data highlight that while both stimuli can activate NF-κB and MAPKs to a similar extent, the differential activation of the STAT pathway by this compound provides a mechanism for the distinct gene expression profiles observed. These differences have significant implications for drug development. Targeting the specific upstream components of either pathway could allow for more precise therapeutic interventions. For example, inhibiting TLR5 signaling may be beneficial in certain bacterial infections, while modulating TNFR1 signaling is a key strategy in various autoimmune diseases. A thorough understanding of these pathways, supported by robust experimental data, is essential for the continued development of novel and effective therapies for inflammatory and infectious diseases.
References
- 1. This compound/TLR5 responses in epithelia reveal intertwined activation of inflammatory and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microbial Cell Components Induced Tolerance to this compound-Stimulated Inflammation through Toll-Like Receptor Pathways in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salmonella this compound Induces Tumor Necrosis Factor Alpha in a Human Promonocytic Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses epithelial apoptosis and limits disease during enteric infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Flagellin Detection: A Novel TLR5-Based Method vs. Established Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Toll-like Receptor 5 (TLR5)-based method for the detection of flagellin against established techniques, namely the Enzyme-Linked Immunosorbent Assay (ELISA) and a cell-based reporter assay. This objective analysis, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific needs, from basic research to drug development applications.
Executive Summary
The detection and quantification of this compound, a potent bacterial protein and key pathogen-associated molecular pattern (PAMP), is crucial for a wide range of research areas, including immunology, infectious disease, and vaccine development. While ELISAs and cell-based reporter assays are the current standards, a novel method utilizing TLR5-functionalized proteoliposomes offers a new approach. This guide will delve into the performance characteristics, experimental protocols, and underlying principles of each method to provide a clear and concise comparison.
Data Presentation: Quantitative Comparison of this compound Detection Methods
The following table summarizes the key quantitative performance metrics of the different this compound detection methods. Data for ELISA and HEK-Blue™ TLR5 assays are compiled from commercially available kits and technical datasheets. Data for the TLR5-Proteoliposome method is based on published research and reflects the affinity of the receptor-ligand interaction rather than a standardized detection range.
| Feature | ELISA (Typical Commercial Kit) | HEK-Blue™ TLR5 Reporter Assay | Novel TLR5-Proteoliposome Method (SPR) |
| Principle | Antigen-antibody binding | TLR5 signaling activation | Direct binding to TLR5 |
| Detection Range | 0.78 - 50 ng/mL[1][2] | ~1 - 100 ng/mL (ligand dependent) | Not typically defined in ng/mL |
| Sensitivity | ~0.195 ng/mL[1][2] | ~0.1 - 1 ng/mL (ligand dependent) | High affinity (KD ~1.38 x 10⁻⁸ M for S. typhimurium this compound)[3][4] |
| Assay Time | 2 - 5 hours[1] | 18 - 24 hours | Minutes (for SPR measurement) |
| Throughput | High (96-well plates) | High (96-well plates) | Low to Medium |
| Endpoint | Colorimetric/Fluorometric | Colorimetric (SEAP activity) | Resonance shift/Fluorescence |
| Sample Types | Serum, plasma, tissue homogenates[1] | Cell culture supernatants, purified protein | Purified protein solutions |
| Direct/Indirect | Indirect (detects total protein) | Indirect (detects biological activity) | Direct (detects binding) |
Visualizing the Mechanisms
To better understand the principles behind these detection methods, the following diagrams illustrate the key biological and experimental workflows.
This compound-TLR5 Signaling Pathway
This diagram outlines the canonical signaling cascade initiated by the binding of this compound to Toll-like Receptor 5 (TLR5), which forms the basis of the HEK-Blue™ TLR5 reporter assay.
Caption: this compound-induced TLR5 signaling pathway.
Experimental Workflow: A Comparative Overview
The following diagrams illustrate the key steps involved in each this compound detection method.
1. ELISA Workflow
References
- 1. biomatik.com [biomatik.com]
- 2. Biomatik Corporation Human this compound ELISA Kit, 96 tests, Quantity: Each | Fisher Scientific [fishersci.com]
- 3. Detection of this compound by interaction with human recombinant TLR5 immobilized in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Flagellin from Pathogenic vs. Commensal Bacteria
For Researchers, Scientists, and Drug Development Professionals
Flagellin, the primary protein component of the bacterial flagellum, is a potent activator of the innate immune system. It is recognized by Toll-like receptor 5 (TLR5) on the surface of host cells and by the cytosolic NLRC4 inflammasome. However, the immune system demonstrates a remarkable ability to discriminate between flagellins from invading pathogens and those from beneficial commensal bacteria residing in the gut. This guide provides an objective comparison of the structural and functional properties of flagellins from these two distinct bacterial types, supported by experimental data, to elucidate the mechanisms underpinning this differential recognition.
Structural and Functional Divergence
The key difference lies in how flagellins from pathogenic and commensal bacteria interact with host immune receptors. Pathogenic flagellins are potent agonists of TLR5, triggering a strong pro-inflammatory response. In contrast, many flagellins from commensal bacteria are characterized as "silent" or weak agonists; they can bind to TLR5 but fail to induce a robust downstream signaling cascade.[1][2][3]
This functional difference is rooted in their molecular structure. While the primary TLR5 binding site in the D1 domain of this compound is conserved, potent pathogenic flagellins, such as FliC from Salmonella, possess an additional, allosteric binding site in their D0 domain.[4] This secondary interaction is crucial for stabilizing the 2:2 this compound-TLR5 signaling complex required for full receptor activation.[4] Silent flagellins, like FlaB from the commensal Roseburia hominis, lack this D0 domain binding site and thus only engage TLR5 through the primary interface, resulting in a weak or transient activation.[4]
Furthermore, pathogenic bacteria often utilize Type III or Type IV Secretion Systems (T3SS/T4SS) to translocate this compound into the host cell cytosol. This triggers a distinct intracellular recognition pathway via the NAIP/NLRC4 inflammasome, leading to caspase-1 activation, pyroptosis, and the release of mature IL-1β and IL-18. This pathway is a critical mechanism for sensing invasive pathogens and is generally not activated by non-invasive commensal bacteria.
Quantitative Comparison of this compound-TLR5 Interaction
The following tables summarize quantitative data from studies comparing the TLR5 binding and activation potential of representative pathogenic and commensal flagellins.
Table 1: Comparison of this compound Binding Affinity to TLR5
| This compound Type | Bacterial Source | This compound | Binding Affinity (KD) to TLR5 | Citation(s) |
|---|---|---|---|---|
| Pathogenic | Salmonella enterica serovar Typhimurium | StFliC | ~16.26 nM | |
| Commensal (Silent) | Roseburia hominis | RhFlaB | ~11.38 nM |
(Note: A lower KD value indicates stronger binding affinity. Paradoxically, the "silent" commensal this compound binds more tightly to the TLR5 ectodomain than the potent pathogenic agonist.)
Table 2: Comparison of TLR5 Activation Potency
| This compound Type | Bacterial Source | This compound | TLR5 Activation (EC50) | Citation(s) |
|---|---|---|---|---|
| Pathogenic | Salmonella enterica serovar Dublin | sdthis compound | 0.57 - 1.68 pM | |
| Pathogenic | Escherichia coli (pathogenic) | ecthis compound | 0.57 - 1.68 pM | |
| Pathogenic | Pseudomonas aeruginosa | pathis compound | 0.57 - 1.68 pM | |
| Commensal (Silent) | Roseburia hominis | RhFlaB | Weak agonist (>100-fold less potent than pathogenic FliC) | [2] |
(Note: EC50 represents the concentration required to elicit a half-maximal response. The picomolar EC50 of pathogenic flagellins highlights their extreme potency, whereas commensal flagellins are significantly less effective at receptor activation.)
Visualizing the Mechanisms
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Differential TLR5 activation by pathogenic vs. commensal this compound.
Caption: Experimental workflow for comparing TLR5 activation.
Detailed Experimental Protocols
This compound Purification
This protocol is adapted from methods used for purifying native this compound from bacterial cultures.
Objective: To isolate high-purity this compound monomers from bacterial cultures for use in immunological assays.
Materials:
-
Bacterial culture (e.g., Salmonella enterica or Roseburia hominis)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Low-speed centrifuge and appropriate tubes
-
Ultracentrifuge and appropriate tubes
-
Mechanical blender or vortexer
-
Dialysis tubing (10 kDa MWCO)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
SDS-PAGE equipment and reagents
Procedure:
-
Bacterial Culture: Grow the bacterial strain of interest in an appropriate liquid medium to a high density. For some protocols, growth without agitation is preferred to maintain long flagellar filaments.
-
Cell Harvesting: Centrifuge the culture at low speed (e.g., 7,000 x g for 30 min) to pellet the bacterial cells. Discard the supernatant.
-
Washing: Resuspend the cell pellet in sterile PBS and repeat the centrifugation step. This wash step removes media components.
-
Flagellar Shearing: Resuspend the washed cell pellet in a small volume of PBS. Mechanically shear the flagella from the cell bodies by vigorous vortexing (2-5 minutes) or using a blender on a low setting.
-
Cell Removal: Centrifuge the suspension at low speed (e.g., 8,000 x g for 30 min) to pellet the bacterial cells. Carefully collect the supernatant, which now contains the detached flagella.
-
Flagella Pelleting: Subject the supernatant to ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet the flagellar filaments.
-
Depolymerization: Resuspend the flagella pellet in a small volume of acidic buffer (e.g., pH 2.0) or by heating to 65°C for 15 minutes to depolymerize the filaments into this compound monomers.
-
Clarification & Dialysis: Centrifuge at high speed again to remove any aggregates. Dialyze the supernatant containing monomeric this compound extensively against PBS at 4°C to remove acid and restore physiological pH.
-
Quantification and Quality Control: Determine the protein concentration using a standard assay. Verify the purity and molecular weight of the this compound by running a sample on an SDS-PAGE gel, which should show a single band at the expected size (typically 40-60 kDa).
TLR5 Activation Reporter Assay
This protocol describes a common method to quantify the bioactivity of this compound preparations.
Objective: To measure the dose-dependent activation of TLR5 by different this compound proteins.
Materials:
-
HEK293 cells stably transfected with human TLR5 and an NF-κB-inducible reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or luciferase).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Purified this compound preparations (pathogenic and commensal).
-
96-well cell culture plates.
-
SEAP or luciferase detection reagents.
-
Plate reader (colorimetric or luminometric).
Procedure:
-
Cell Seeding: Seed the HEK293-TLR5 reporter cells into a 96-well plate at a density of approximately 2.5 x 104 to 5 x 104 cells per well. Allow cells to adhere overnight.
-
This compound Stimulation: Prepare serial dilutions of the purified pathogenic and commensal this compound proteins in cell culture medium. Typical concentration ranges for potent flagellins span from 0.1 pg/mL to 100 ng/mL.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include a medium-only control (negative control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Gene Assay:
-
For SEAP: Collect the cell culture supernatant. Perform the SEAP assay according to the manufacturer's instructions, which typically involves adding a substrate that produces a colorimetric or chemiluminescent signal in the presence of SEAP.
-
For Luciferase: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.
-
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength (for colorimetric assays) or by measuring luminescence.
-
Analysis: Plot the reporter signal as a function of this compound concentration. Use a non-linear regression (four-parameter logistic curve) to determine the EC50 value for each this compound preparation.
Conclusion and Implications
The innate immune system's ability to differentiate between pathogenic and commensal flagellins is a sophisticated process crucial for maintaining intestinal homeostasis. This distinction is not based on a simple presence or absence of the ligand but on the structural nuances of the this compound protein itself, particularly the D0 domain, which acts as an allosteric activator for potent TLR5 signaling. Pathogenic flagellins are potent, multi-faceted immune activators, engaging both TLR5 and the NLRC4 inflammasome, while commensal flagellins have evolved for "silent recognition," binding TLR5 without triggering a strong inflammatory cascade.
This comparative understanding has significant implications for drug development. Potent pathogenic flagellins are being explored as powerful vaccine adjuvants due to their ability to robustly stimulate innate and adaptive immunity. Conversely, the immunologically quiescent properties of silent commensal flagellins could be harnessed to develop novel therapeutics for inflammatory bowel diseases or other conditions characterized by excessive TLR5 signaling, potentially by acting as competitive antagonists or by promoting immune tolerance.
References
- 1. Transcriptome Sequencing Reveals Salmonella this compound Activation of Interferon-β-Related Immune Responses in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cooperative Interactions between this compound and SopE2 in the Epithelial Interleukin-8 Response to Salmonella enterica Serovar Typhimurium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A conserved TLR5 binding and activation hot spot on this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody Cross-Reactivity Against Diverse Bacterial Flagellins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody cross-reactivity against flagellin proteins from various bacterial species. Understanding the specificity and cross-reactivity of anti-flagellin antibodies is crucial for the development of targeted diagnostics, therapeutics, and vaccines. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways and workflows to support your research and development endeavors.
Data Presentation: Quantitative Comparison of Antibody-Flagellin Interactions
The following tables summarize quantitative data from studies assessing the binding of antibodies to different flagellins. These data, obtained through methods such as Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA), provide insights into the affinity and specificity of these interactions.
Table 1: Kinetic Analysis of Monoclonal Antibodies against Salmonella Typhimurium this compound
This table presents the binding kinetics of five different monoclonal antibodies (MAbs) to this compound from Salmonella Typhimurium, as determined by Surface Plasmon Resonance (SPR). The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) are provided for each antibody. A lower KD value indicates a higher binding affinity.
| Monoclonal Antibody | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Equilibrium Dissociation Constant (KD) (M) |
| MAb 1E10 | 1.2 x 10⁵ | 2.1 x 10⁻⁴ | 1.7 x 10⁻⁹ |
| MAb 2B11 | 9.8 x 10⁴ | 4.5 x 10⁻⁴ | 4.6 x 10⁻⁹ |
| MAb 2F5 | 7.5 x 10⁴ | 6.3 x 10⁻⁴ | 8.4 x 10⁻⁹ |
| MAb 3H7 | 5.4 x 10⁴ | 8.2 x 10⁻⁴ | 1.5 x 10⁻⁸ |
| MAb 4D8 | 3.2 x 10⁴ | 9.1 x 10⁻⁴ | 2.8 x 10⁻⁸ |
Data adapted from a study on the kinetic analysis and epitope mapping of monoclonal antibodies to Salmonella Typhimurium this compound using a surface plasmon resonance biosensor.[1][2]
Table 2: Binding Affinities of Monoclonal Antibodies to Campylobacter jejuni Flagellins
This table showcases the binding affinities (KD) of five different monoclonal antibodies (MAbs) against this compound from three distinct strains of Campylobacter jejuni, determined by SPR. This demonstrates the variability in antibody binding even within the same bacterial species.
| Monoclonal Antibody | C. jejuni Strain 1 (KD in nM) | C. jejuni Strain 2 (KD in nM) | C. jejuni Strain 3 (KD in nM) |
| MAb 1A2 | 12.3 | 25.6 | 18.4 |
| MAb 2C8 | 4.34 | 8.9 | 6.7 |
| MAb 3F5 | 45.2 | 68.1 | 55.9 |
| MAb 4G9 | 98.4 | 120.7 | 105.2 |
| MAb 5A6 | 7.8 | 15.2 | 11.5 |
Data adapted from a study characterizing Campylobacter this compound using a panel of monoclonal antibodies and their application in direct detection using surface plasmon resonance.[3]
Table 3: Cross-Reactivity of Polyclonal Antisera against Pseudomonas aeruginosa Flagella
This table presents ELISA titers demonstrating the cross-reactivity of rabbit polyclonal antisera raised against type a or type b flagella from Pseudomonas aeruginosa. The antisera were tested for binding against both the homologous (immunizing) and heterologous this compound types. Higher titers indicate stronger binding.
| Antiserum | Antigen: Type a Flagella (ELISA Titer) | Antigen: Type b Flagella (ELISA Titer) |
| Anti-Type a Flagella | 1:12,800 | 1:3,200 |
| Anti-Type b Flagella | 1:1,600 | 1:12,800 |
Data adapted from an evaluation of flagella and this compound of Pseudomonas aeruginosa as vaccines.[4]
Mandatory Visualization
This compound-TLR5 Signaling Pathway
Bacterial this compound is a potent activator of the innate immune system, primarily through its interaction with Toll-like receptor 5 (TLR5). This recognition triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines.
References
- 1. Kinetic Analysis and Epitope Mapping of Monoclonal Antibodies to Salmonella Typhimurium this compound Using a Surface Plasmon Resonance Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Analysis and Epitope Mapping of Monoclonal Antibodies to Salmonella Typhimurium this compound Using a Surface Plasmon Resonance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Characterization of Campylobacter this compound Using a Panel of Monoclona" by Shreya Singh Hamal [digitalscholarship.tnstate.edu]
- 4. Evaluation of Flagella and this compound of Pseudomonas aeruginosa as Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Flagellin Fusion Proteins vs. Mixed Adjuvants: A Comparative Guide to Vaccine Efficacy
For researchers, scientists, and drug development professionals, the choice of an adjuvant is a critical determinant of a vaccine's success. This guide provides a detailed comparison of two powerful adjuvanting strategies: genetically engineered flagellin fusion proteins and the use of mixed adjuvants. By examining their mechanisms of action, immunogenicity, and experimental considerations, this document aims to inform the rational design of next-generation vaccines.
Executive Summary
Both this compound fusion proteins and mixed adjuvants represent significant advancements over traditional single adjuvants, offering enhanced and tailored immune responses. This compound, a potent Toll-like receptor 5 (TLR5) agonist, when fused to an antigen, ensures co-delivery to antigen-presenting cells (APCs), leading to robust and specific immunity.[1][2] Mixed adjuvants, on the other hand, leverage the synergistic effects of combining different adjuvant classes, such as a delivery system (e.g., alum, emulsions) with an immune potentiator (e.g., a TLR agonist), to activate multiple innate immune pathways. The choice between these two strategies depends on the specific requirements of the vaccine, including the target pathogen, the desired type of immune response, and the manufacturing considerations.
Mechanism of Action: A Tale of Two Strategies
This compound Fusion Proteins: Targeted Delivery and Potent TLR5 Activation
This compound, the structural component of bacterial flagella, is recognized by TLR5 on the surface of APCs.[3] This interaction triggers a signaling cascade through the MyD88-dependent pathway, leading to the activation of NF-κB and the production of pro-inflammatory cytokines and chemokines.[4][5][6] By genetically fusing the antigen to this compound, the antigen is directly targeted to TLR5-expressing APCs, ensuring efficient uptake and presentation.[7][8] This co-localization of antigen and adjuvant in a single molecule enhances the magnitude and quality of the antigen-specific immune response.[1][2]
Caption: TLR5 signaling pathway initiated by this compound.
Mixed Adjuvants: A Multi-pronged Attack on the Innate Immune System
Mixed adjuvants, also known as adjuvant systems, combine two or more adjuvant compounds to achieve a synergistic effect. A common strategy is to pair a delivery system, such as aluminum salts (alum) or an oil-in-water emulsion (like MF59), with an immune potentiator, typically a TLR agonist like monophosphoryl lipid A (MPL), a TLR4 agonist, or CpG oligodeoxynucleotides, a TLR9 agonist. The delivery system helps to create a depot effect, slowly releasing the antigen and adjuvant, and facilitates uptake by APCs. The immune potentiator then directly activates specific innate immune pathways, leading to a more robust and tailored adaptive immune response. For example, the combination of alum and MPL (AS04) has been shown to induce a stronger and more sustained immune response than either component alone.
Caption: General mechanism of mixed adjuvants.
Comparative Efficacy: A Look at the Data
This compound Fusion Proteins: Enhanced Immunogenicity Compared to Simple Mixtures
Studies consistently demonstrate that genetically fusing this compound to an antigen is superior to simply mixing the two components. This is attributed to the guaranteed co-delivery of the antigen and adjuvant to the same APC.
| Vaccine Formulation | Antigen | Adjuvant | Key Findings | Reference |
| This compound Fusion Protein | Yersinia pestis F1 and V antigens | This compound (fused) | Elicited robust antigen-specific humoral immunity and full protection in mice and nonhuman primates. | [9] |
| Simple Mixture | Yersinia pestis F1 and V antigens | This compound (mixed) | Less effective than the fusion protein in inducing protective immunity. | |
| This compound Fusion Protein | EGFP | This compound (fused) | Induced specific anti-EGFP T-cell responses. | [7][10] |
| Antigen Alone | EGFP | None | Did not stimulate APCs or induce a T-cell response. | [7][10] |
| This compound Fusion Protein | PAc (anti-caries) | This compound (fused) | Promoted significantly higher rPAc-specific antibodies in serum and saliva compared to the mixture. | [11] |
| Simple Mixture | PAc (anti-caries) | This compound (mixed) | Lower antibody responses compared to the fusion protein. | [11] |
Mixed Adjuvants: Potent and Tailorable Immune Responses
Mixed adjuvants have been shown to be highly effective in enhancing vaccine immunogenicity, often outperforming single adjuvants. The ability to combine different adjuvants allows for the fine-tuning of the immune response.
| Vaccine Formulation | Antigen | Adjuvant | Key Findings | Reference |
| SARS-CoV-2 RBD with Mixed Adjuvant | SARS-CoV-2 RBD | Alum + 3M-052 (TLR7/8 agonist) or CpG (TLR9 agonist) | At least a 2-log increase in serum IgG production compared to RBD with Alum alone. | [12] |
| SARS-CoV-2 RBD with Single Adjuvant | SARS-CoV-2 RBD | Alum | Lower IgG response compared to the mixed adjuvant formulations. | [12] |
| Influenza HA-NP with Mixed Adjuvant | Influenza HA nanoparticle | AF03 (squalene-based emulsion) | Significantly boosted neutralizing antibody titers compared to non-adjuvanted HA-NP. | [12] |
| MERS SClamp with Mixed Adjuvant | MERS SClamp | QS21 + SQ (saponin + squalene (B77637) emulsion) | Elicited a strong Th1-biased T cell response. |
Experimental Protocols: A Guide for Preclinical Evaluation
While specific protocols will vary depending on the vaccine candidate and research question, the following provides a general framework for comparing the efficacy of this compound fusion proteins and mixed adjuvants in a murine model.
Caption: General experimental workflow for adjuvant comparison.
I. Vaccine Preparation
-
This compound Fusion Protein: Express and purify the recombinant this compound-antigen fusion protein. Ensure purity and proper folding.
-
Mixed Adjuvant Formulation: Prepare the antigen and adjuvants according to the manufacturer's instructions or established protocols. For example, for an alum-adsorbed formulation, gently mix the antigen with the alum suspension. For an emulsion, prepare the oil and aqueous phases separately and then emulsify.
-
Controls: Include control groups receiving the antigen alone, the antigen mixed with individual adjuvant components, and a vehicle control (e.g., PBS).
II. Immunization
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
Dosing and Administration: Administer the vaccine via a relevant route (e.g., intramuscular or subcutaneous). A typical prime-boost regimen involves an initial immunization on day 0 followed by a booster immunization on day 14 or 21.
III. Sample Collection and Analysis
-
Serum Collection: Collect blood samples at various time points (e.g., pre-immunization, and 2-3 weeks post-boost) to analyze antibody responses.
-
Spleen and Lymph Node Collection: At the end of the experiment, harvest spleens and draining lymph nodes for the analysis of T cell responses.
IV. Key Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify antigen-specific total IgG, as well as IgG1 and IgG2a/c isotypes to infer the Th1/Th2 bias of the immune response.
-
Neutralization Assays: To assess the functional activity of the induced antibodies in neutralizing the target pathogen or toxin.
-
Enzyme-Linked Immunospot (ELISpot) Assay: To enumerate antigen-specific cytokine-secreting T cells (e.g., IFN-γ for Th1, IL-4 for Th2).
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry: To further characterize the phenotype and function of antigen-specific T cells.
Conclusion
Both this compound fusion proteins and mixed adjuvants are highly effective strategies for enhancing vaccine immunogenicity. This compound fusion proteins offer the advantage of ensuring co-delivery of the antigen and adjuvant to APCs, which has been shown to be superior to simple mixtures. This approach is particularly attractive for subunit vaccines where precise targeting is desired. Mixed adjuvants provide a versatile platform for inducing potent and tailored immune responses by combining the strengths of different adjuvant classes. The rational selection of adjuvant components can steer the immune response towards a desired Th1 or Th2 phenotype.
The ultimate choice between these two powerful adjuvanting strategies will depend on a careful consideration of the specific vaccine goals, the nature of the antigen, and practical aspects such as manufacturing complexity and cost. Further head-to-head studies with standardized readouts are needed to provide a more definitive comparison and to guide the development of the next generation of highly effective and safe vaccines.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as a Versatile Adjuvant Platform: Genetic Fusion Approaches for Next-Generation Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-like receptor 5 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. MyD88 and beyond: a perspective on MyD88-targeted therapeutic approach for modulation of host immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. This compound Fusion Proteins as Adjuvants or Vaccines Induce Specific Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mode of action of the vaccine adjuvant this compound in fusion proteins has been clarified [analytica-world.com]
- 12. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Flagellin-Induced Responses in Different Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to bacterial components is paramount. Flagellin, a principal component of bacterial flagella, is a potent pathogen-associated molecular pattern (PAMP) that elicits robust innate immune responses. This guide provides a comparative analysis of this compound-induced responses in three distinct and widely used cell lines: the human intestinal epithelial cell line Caco-2, the murine macrophage cell line RAW264.7, and the human monocytic cell line THP-1. This comparison will aid in the selection of appropriate cellular models for studying host-pathogen interactions, innate immunity, and the development of novel therapeutics.
Data Presentation: Quantitative Comparison of this compound-Induced Responses
The cellular response to this compound is contingent on the expression of specific pattern recognition receptors (PRRs) and the downstream signaling cascades they initiate. The primary sensors for extracellular and intracellular this compound are Toll-like receptor 5 (TLR5) and the NOD-like receptor family CARD domain containing 4 (NLRC4), respectively. The following table summarizes the differential expression of these receptors and the consequent cytokine production in Caco-2, RAW264.7, and THP-1 cells upon this compound stimulation.
| Parameter | Caco-2 (Human Intestinal Epithelial Cells) | RAW264.7 (Murine Macrophages) | THP-1 (Human Monocytic Cells) |
| This compound Receptors | Primarily TLR5[1][2]. NLRC4 expression is low to absent. | Express TLR5[3]. NLRC4 is expressed, but inflammasome activation can be variable. | Express both TLR5 and NLRC4[4]. |
| Primary Signaling Pathway | TLR5-MyD88-NF-κB[2][5]. | TLR5-MyD88-NF-κB, mTORC1[6]. | TLR5-MyD88-NF-κB and NLRC4-inflammasome[4][7]. |
| Key Cytokine Secreted | IL-8[1][5][8]. | TNF-α, IL-1β, IL-6[9][10][11]. | IL-8, TNF-α, IL-1β, IL-6, IL-12[1][7]. |
| This compound Concentration for Response | Effective concentrations range from 1 ng/mL to 1000 ng/mL for IL-8 induction[5][8]. | Dose-dependent TNF-α secretion observed from 1 ng/mL to 100 ng/mL[9]. | IL-8 secretion is dose-dependent, with significant responses at 500 ng/mL[1]. |
| Kinetics of NF-κB Activation | NF-κB activation can be detected within 30-60 minutes of this compound stimulation[12]. | NF-κB activation is observed within a similar timeframe of 30-60 minutes post-stimulation[6][13]. | NF-κB activation is a key event following this compound stimulation, preceding cytokine secretion. |
| IL-8 Secretion (pg/mL) at 6h (500 ng/mL this compound) | ~1500-2000[1]. | Not applicable (murine cells do not produce IL-8). | ~4000-5000[1]. |
| TNF-α Secretion (pg/mL) at 24h (100 ng/mL this compound) | Not a primary cytokine. | ~1500-2000[9]. | Variable, can be induced by this compound conjugates[7]. |
Mandatory Visualization
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow
Caption: Experimental workflow for analyzing this compound responses.
Logical Relationships
References
- 1. Enteroaggregative Escherichia coli this compound-induced interleukin-8 secretion requires Toll-like receptor 5-dependent p38 MAP kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound induces antibody responses through a TLR5- and inflammasome-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Microbial Cell Components Induced Tolerance to this compound-Stimulated Inflammation through Toll-Like Receptor Pathways in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A this compound-conjugate protein induces dual NLRC4- and NLRP3-inflammasome activation which modulates inflammatory cytokine secretion from macrophages [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Immune Regulation of RAW264.7 Cells In Vitro by Flavonoids from Astragalus complanatus via Activating the NF-κB Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Anti-Flagellin Antibody Specificity
For researchers in immunology, microbiology, and drug development, the specificity of an antibody is paramount to generating reliable and reproducible data. This guide provides an objective comparison of key methodologies for validating anti-flagellin antibodies, complete with experimental protocols and supporting data representation. Flagellin, the primary structural component of bacterial flagella, is a potent activator of the innate immune system, making antibodies that specifically target it crucial research tools.
Comparing Validation Methods for Anti-Flagellin Antibodies
The specificity of an anti-flagellin antibody can be confirmed through several experimental approaches. The most common and robust methods include Western Blot (WB), Enzyme-Linked Immunosorbent Assay (ELISA), and knockout (KO) validation. Each method provides a different facet of antibody performance, and employing a combination of these is considered the gold standard.
Below is a summary of expected outcomes when comparing the performance of three hypothetical anti-flagellin antibodies using these key validation techniques.
| Validation Method | Parameter | Antibody A (Monoclonal) | Antibody B (Polyclonal) | Antibody C (Monoclonal - Low Specificity) |
| Western Blot (WB) | Target Specificity | Single band at ~50-60 kDa in flagellated bacterial lysate | Strong band at ~50-60 kDa with minor, faint non-specific bands | Multiple bands of varying intensity |
| Sensitivity (Lowest Detectable Amount) | 10 ng of purified this compound | 25 ng of purified this compound | 100 ng of purified this compound | |
| ELISA | Signal-to-Noise Ratio | >15 | >10 | <5 |
| Cross-Reactivity (vs. other bacterial proteins) | <1% | <5% | >20% | |
| Knockout (KO) Validation | Signal in KO Lysate (vs. Wild-Type) | Signal completely absent | Signal completely absent | Residual signal present |
Key Experimental Validation Workflows
A systematic approach to antibody validation ensures that the chosen reagent is suitable for the intended application. The following diagram illustrates a typical workflow for validating the specificity of an anti-flagellin antibody.
Caption: Workflow for anti-flagellin antibody specificity validation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibody performance. Below are protocols for Western Blotting and ELISA, two of the most common validation techniques.
Western Blot Protocol for this compound Detection
This protocol is designed to assess the antibody's ability to detect this compound in a complex protein mixture, such as a bacterial lysate.
a. Sample Preparation:
-
Culture flagellated bacteria (e.g., Salmonella typhimurium) to mid-log phase.
-
Harvest cells by centrifugation at 5,000 x g for 10 minutes.
-
Resuspend the pellet in lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Sonicate the sample on ice to ensure complete lysis.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
For a negative control, use a lysate from a non-flagellated bacterial strain or a fliC (this compound gene) knockout strain.
b. Electrophoresis and Transfer:
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 12% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-flagellin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. A specific antibody should detect a single band at the expected molecular weight of this compound (~50-60 kDa).
Indirect ELISA Protocol for Antibody Specificity
This protocol quantifies the binding of the antibody to purified this compound and can be adapted to assess cross-reactivity.
a. Plate Coating:
-
Dilute purified this compound to 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the antigen solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween 20).
b. Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
c. Antibody Incubation:
-
Prepare serial dilutions of the primary anti-flagellin antibody in blocking buffer.
-
Add 100 µL of each dilution to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
d. Detection:
-
Add 100 µL of HRP-conjugated secondary antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of 1M sulfuric acid.
-
Read the absorbance at 450 nm using a microplate reader.
This compound Signaling Pathway
Understanding the biological context in which an antibody will be used is critical. Anti-flagellin antibodies are often employed to study the innate immune response. This compound is primarily recognized by Toll-like receptor 5 (TLR5), triggering a pro-inflammatory signaling cascade.
Caption: TLR5-mediated this compound signaling pathway.[1][2][3][4]
References
A Comparative Analysis of In Vitro and In Vivo Responses to Flagellin
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Flagellin, the principal protein component of bacterial flagella, is a potent activator of the innate immune system. Understanding the nuances between its effects in controlled laboratory settings (in vitro) and within a whole organism (in vivo) is critical for immunology research and the development of novel therapeutics and vaccine adjuvants. This guide provides a comprehensive comparison of in vitro and in vivo responses to this compound, supported by experimental data and detailed methodologies.
Key Differences in this compound Recognition and Response
The response to this compound is primarily initiated through its recognition by Toll-like receptor 5 (TLR5), a pattern recognition receptor expressed on the surface of various cell types, including epithelial cells and immune cells.[1][2][3][4][5] While the fundamental signaling pathway is conserved, the complexity of the in vivo environment, with its diverse cell populations and intricate regulatory networks, leads to significant differences in the overall response compared to isolated in vitro systems.[6][7]
In vitro systems , such as cell cultures of intestinal epithelial cells (IECs), macrophages, or dendritic cells, offer a controlled environment to dissect specific cellular and molecular mechanisms.[1][4][6][8] These studies have been instrumental in elucidating the core signaling cascades initiated by this compound.[1][9][10] However, they lack the multicellular and systemic context of a living organism.[6][7]
In vivo models , typically involving the administration of purified this compound to laboratory animals like mice, provide a more holistic view of the physiological response.[3][11][12] These studies reveal the integrated response involving multiple organs and cell types, leading to systemic inflammation and the activation of both innate and adaptive immunity.[3][5][11]
Signaling Pathways Activated by this compound
This compound triggers a cascade of intracellular signaling events upon binding to TLR5. The primary pathway involves the recruitment of the adaptor protein MyD88, leading to the activation of NF-κB and MAP kinases, which in turn drive the expression of pro-inflammatory genes.[2][3][5][13] In addition to the canonical TLR5 pathway, this compound can also be recognized in the cytoplasm of certain cells by the NLRC4 (NAIP5/6) inflammasome, leading to caspase-1 activation and the maturation of pro-inflammatory cytokines IL-1β and IL-18.[2][11]
References
- 1. This compound/TLR5 responses in epithelia reveal intertwined activation of inflammatory and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial this compound elicits widespread innate immune defense mechanisms, apoptotic signaling, and a sepsis-like systemic inflammatory response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant Domain of this compound Promotes In Vitro a Chemotactic Inflammatory Profile in Human Immune Cells Independently of a Dendritic Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Balancing harm and harmony: Evolutionary dynamics between gut microbiota-derived this compound and TLR5-mediated host immunity and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo vs. in vitro: What is the difference? [medicalnewstoday.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound stimulation of intestinal epithelial cells triggers CCL20-mediated migration of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. This compound acting via TLR5 is the major activator of key signaling pathways leading to NF-κB and proinflammatory gene program activation in intestinal epithelial cells: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. This compound induces antibody responses through a TLR5- and inflammasome-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial this compound is a dominant, stable innate immune activator in the gastrointestinal contents of mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
head-to-head comparison of different flagellin purification methods
For researchers, scientists, and drug development professionals, the purity, yield, and biological activity of flagellin are critical for reliable experimental outcomes and therapeutic efficacy. This guide provides a comprehensive comparison of common this compound purification methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
This compound, the primary protein component of the bacterial flagellum, is a potent activator of the innate immune system through its interaction with Toll-like receptor 5 (TLR5). This property has made it a subject of intense research for its potential as a vaccine adjuvant, immunotherapeutic agent, and in the development of novel diagnostics. The choice of purification method can significantly impact the quality and suitability of the final this compound product. Here, we compare three widely used methods: Mechanical Shearing followed by Ultracentrifugation, Recombinant Protein Expression and Purification, and a modern, scalable approach utilizing Ion-Exchange Chromatography.
Comparative Analysis of Purification Methods
The selection of a this compound purification strategy often involves a trade-off between yield, purity, biological activity, and scalability. The following table summarizes the key quantitative parameters for three distinct methods.
| Parameter | Mechanical Shearing & Ultracentrifugation | Recombinant Expression & Affinity Chromatography | Scalable Ion-Exchange Chromatography |
| Typical Yield | 8 ± 0.5 mg/g wet weight of bacteria[1] | ~58 mg/L of culture[2] | 200–300 mg/L of culture supernatant[3] |
| Purity | High, but potential for contamination with other surface proteins (e.g., fimbrillin, OMPs)[4][5] | >95% (as assessed by SDS-PAGE)[6] | High, with effective removal of endotoxin (B1171834) and host cell proteins[3] |
| Biological Activity | Potent TLR5 agonist activity demonstrated by cytokine induction (TNF-α, IL-6) in macrophages.[4][5] | Immunogenic, capable of inducing specific antibody responses.[2][6] | Strong, concentration-dependent TLR5 activation confirmed in HEK293 reporter cell lines.[3] |
| Key Advantages | Purifies native this compound from the source organism. | High purity of a specific this compound variant; no need to handle pathogenic bacteria. | Highly scalable, high yield, and robust removal of contaminants.[3] |
| Key Disadvantages | Labor-intensive, difficult to scale up, potential for co-purification of contaminants.[7][8] | Recombinant protein may lack native post-translational modifications; requires denaturation/renaturation steps.[2][6] | Requires specialized chromatography equipment. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these purification techniques. Below are the protocols for the key experiments cited in this guide.
Mechanical Shearing and Ultracentrifugation
This traditional method isolates native flagellar filaments from bacteria.
-
Bacterial Culture: Inoculate a single colony of a flagellated bacterial strain (e.g., Salmonella enterica, Escherichia coli) into 1 L of nutrient broth and incubate at 37°C with low agitation to promote flagellar expression without premature shearing.[7]
-
Cell Harvesting: Centrifuge the culture at 4,100 x g for 30 minutes at 4°C to pellet the bacterial cells.[5]
-
Flagellar Shearing: Resuspend the bacterial pellet in a suitable buffer (e.g., PBS). Subject the suspension to mechanical shearing to detach the flagella. This can be achieved by vigorous vortexing or using a blender.[7][8]
-
Removal of Bacterial Cells: Centrifuge the suspension at 15,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[4][5]
-
Isolation of Flagella: Transfer the supernatant to ultracentrifuge tubes and centrifuge at 135,000 x g for 90 minutes at 4°C. The resulting translucent pellet contains the flagellar filaments.[4][5]
-
Depolymerization (Optional): To obtain this compound monomers, the flagellar pellet can be resuspended in a buffer and subjected to heat treatment (e.g., 60-90°C for 10-15 minutes) or acid treatment (adjusting the pH to 2.0 with HCl for 30 minutes).[3][4]
-
Further Purification: For higher purity, the preparation can be subjected to size-exclusion chromatography (FPLC) to separate this compound from contaminants.[4][5]
Recombinant this compound Expression and Purification
This method produces high-purity this compound from a specific gene in a non-pathogenic expression host.
-
Cloning and Transformation: Clone the this compound gene (fliC) into an expression vector (e.g., pET vector) with a polyhistidine-tag. Transform the recombinant plasmid into an E. coli expression strain (e.g., BL21(DE3)).[2][6]
-
Protein Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6. Induce protein expression by adding 1 mM IPTG and continue incubation for 4-6 hours at 30°C.[6]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0). Lyse the cells by sonication.[2][6]
-
Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the supernatant containing the soluble fraction to a Ni-NTA affinity column.
-
Washing and Elution: Wash the column with buffers containing increasing concentrations of imidazole to remove non-specifically bound proteins. Elute the His-tagged this compound with a high concentration of imidazole (e.g., 250 mM).[2]
-
Renaturation (if purified under denaturing conditions): If the protein was expressed in inclusion bodies and purified under denaturing conditions (e.g., with urea), stepwise dialysis against buffers with decreasing concentrations of the denaturant is required to refold the protein.[2]
-
Dialysis: Dialyze the purified protein against PBS to remove imidazole and for buffer exchange.[2]
Scalable Ion-Exchange Chromatography
This modern approach is designed for high-yield purification directly from culture supernatants.
-
Bacterial Fermentation: Culture a this compound-secreting bacterial strain in a bioreactor to high density.[3]
-
Clarification of Supernatant: Remove bacterial cells from the fermentation broth by centrifugation or filtration to obtain the culture supernatant containing secreted this compound.[3]
-
Cation-Exchange Chromatography: Adjust the pH of the supernatant to approximately 3.4 and load it onto a cation-exchange membrane. Wash the membrane extensively, and then elute the bound this compound by increasing the pH (e.g., to pH 8 with Tris buffer).[3]
-
Anion-Exchange Chromatography: The eluate from the first step is then subjected to anion-exchange chromatography as a polishing step. This compound is bound to the anion-exchange membrane and eluted with a salt gradient (e.g., using NaCl). This step is effective in removing residual endotoxin and nucleic acids.[3]
-
Concentration and Monomerization: The purified this compound is concentrated using tangential flow filtration. A final treatment at pH 2 for 30 minutes can be performed to ensure the this compound is in a monomeric state.[3]
Visualizing Workflows and Pathways
To better understand the processes involved, the following diagrams illustrate a general purification workflow and the biological pathway activated by purified this compound.
References
- 1. geneticsmr.org [geneticsmr.org]
- 2. Cloning, Expression, and Purification of Pseudomonas aeruginosa this compound, and Characterization of the Elicited Anti-Flagellin Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A scalable method for biochemical purification of Salmonella this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physical Extraction and Fast Protein Liquid Chromatography for Purifying Flagella Filament From Uropathogenic Escherichia coli for Immune Assay [frontiersin.org]
- 5. Physical Extraction and Fast Protein Liquid Chromatography for Purifying Flagella Filament From Uropathogenic Escherichia coli for Immune Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. izs.it [izs.it]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Safety Operating Guide
Navigating the Disposal of Flagellin: A Guide for Laboratory Professionals
Core Disposal Procedures
The primary method for disposing of flagellin and materials contaminated with it involves inactivation followed by disposal as either biological or chemical waste, depending on the nature of the waste stream. The overarching principle is to denature the protein, thereby eliminating its biological activity before it enters the waste stream.
Step 1: Assess the Nature of the this compound Waste
The initial step is to characterize the waste. This compound waste can be broadly categorized as:
-
Liquid Waste: Aqueous solutions of purified this compound, buffer solutions from experiments, and cell culture media containing this compound.
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, plasticware (e.g., pipette tips, tubes), and gels from electrophoresis.
-
Sharps: Contaminated needles, syringes, and razor blades.
Step 2: Inactivation of this compound
Before disposal, this compound should be inactivated to eliminate its potential to elicit an immune response. The two primary methods for inactivation are heat and chemical treatment.
-
Autoclaving (Heat Inactivation): Steam autoclaving is a highly effective method for denaturing proteins and sterilizing contaminated materials.[1][2][3] It is the preferred method for most solid and liquid this compound waste.
-
Chemical Inactivation: For liquid waste that cannot be autoclaved, or as a preliminary decontamination step, chemical inactivation is suitable. A common and effective method is the use of a fresh 10% bleach solution with a sufficient contact time.[2][3]
Step 3: Segregation and Final Disposal
Following inactivation, the waste should be segregated and disposed of according to institutional and local regulations for biological and chemical waste.
-
Autoclaved Waste: Once autoclaved, most this compound-contaminated solids can be disposed of as general waste.[1] Autoclaved liquid waste, if free of other hazardous chemicals, can often be poured down the drain, but it is crucial to check with local and institutional guidelines.[2]
-
Chemically Inactivated Liquid Waste: Liquid waste treated with chemical disinfectants like bleach should be disposed of as chemical waste, following your institution's hazardous waste procedures.[2][4]
-
Sharps: All sharps must be collected in a designated, puncture-resistant sharps container and disposed of as infectious or biohazardous waste, in line with institutional policies.[5]
Quantitative Data for Inactivation and Disposal
The following table summarizes common methods and parameters for the inactivation and disposal of biological waste, applicable to this compound.
| Method | Application | Key Parameters | Disposal Pathway |
| Steam Autoclaving | Liquid and solid waste | 121°C for a minimum of 60 minutes for solid waste; liquid cycle for liquids with time dependent on volume.[2] | General waste (solids); drain disposal for chemical-free liquids (verify local regulations).[1][2] |
| Chemical Disinfection (10% Bleach) | Liquid waste | Freshly prepared 10% bleach solution with a minimum contact time of 60 minutes.[2] | Collect as chemical waste for pickup by Environmental Health and Safety (EHS).[2][4] |
Experimental Protocols for Inactivation
Protocol 1: Autoclaving of Solid and Liquid this compound Waste
-
Segregation: Collect solid this compound-contaminated waste (e.g., pipette tips, tubes, gloves) in an autoclave-safe biohazard bag. Collect liquid waste in a labeled, autoclavable container.
-
Preparation for Autoclaving:
-
For solid waste bags, add a small amount of water to generate steam and ensure the bag is not completely sealed to allow for steam penetration.
-
For liquid waste, loosen the cap of the container to prevent pressure buildup.
-
-
Autoclaving Cycle: Place the waste in a secondary, leak-proof container within the autoclave. Run a standard gravity cycle at 121°C for at least 60 minutes. For liquids, use a liquid cycle with a duration appropriate for the volume.[2]
-
Post-Autoclaving: After the cycle is complete and the waste has cooled, the solid waste can typically be disposed of in the regular trash.[2] The decontaminated liquid waste, if free from other hazardous chemicals, can be poured down the drain, in accordance with institutional policy.[2]
Protocol 2: Chemical Inactivation of Liquid this compound Waste
-
Collection: Collect liquid this compound waste in a chemically resistant container.
-
Inactivation: In a well-ventilated area, such as a chemical fume hood, add a sufficient volume of concentrated bleach to the liquid waste to achieve a final concentration of 10%.
-
Contact Time: Gently mix the solution and allow it to stand for a minimum of 60 minutes to ensure complete inactivation.[2]
-
Disposal: The chemically treated waste should be collected and disposed of as hazardous chemical waste through your institution's EHS department.[2][4] Do not pour chemically inactivated waste down the drain unless specifically permitted by your institution.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Flagellin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with biologically active substances like flagellin. While this compound is not generally classified as a hazardous substance, adopting rigorous safety protocols is essential to minimize exposure and maintain a secure research environment.[1][2] This guide provides immediate, essential safety and logistical information for handling this compound, from personal protective equipment (PPE) to disposal plans, establishing a foundation of trust and value for your laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
Although the hazards of this compound have not been thoroughly investigated, it is recommended to handle it with caution, employing proper protective equipment.[1] The primary routes of potential exposure are inhalation, ingestion, and contact with skin or eyes. Good hygiene practices and the use of appropriate PPE are crucial control measures in an occupational setting.[1]
Recommended Personal Protective Equipment (PPE) for Handling this compound
A hazard assessment should be performed for specific laboratory procedures to ensure the appropriate level of protection.[3][4]
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Minimum requirement for all laboratory work involving this compound to protect against splashes.[3][4][5] |
| Face Shield | To be worn in conjunction with safety glasses or goggles if there is a significant risk of splashes or aerosol generation.[3][5] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[4][6] Gloves should be inspected before use and changed immediately if contaminated.[5] |
| Body Protection | Laboratory Coat | Must be worn to provide coverage and protect skin from potential contact with this compound.[3][6] |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling this compound in powdered form to avoid generating dust and to prevent inhalation.[1] Local exhaust ventilation should be used where solids are handled as powders.[1] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical for both safety and maintaining the integrity of the this compound.
Handling Procedures:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Work in a well-ventilated area, preferably with local exhaust ventilation if handling powder.[1]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the handling area.[1] Always wash hands thoroughly with soap and water after handling this compound.[1]
-
Avoiding Contamination: Keep containers securely sealed when not in use.[1] Avoid all personal contact, including inhalation of dust.[1]
-
Aerosol Prevention: When working with liquid cultures or performing mixing, do so in a manner that avoids splashing and aerosol generation.[7]
Storage Procedures:
-
Store this compound at -20°C in a dry, desiccated environment, protected from light.[1]
-
Keep the container tightly closed in a well-ventilated place.[1]
-
Store away from incompatible materials such as oxidizing agents.[1]
Emergency and Spill Response
In the event of accidental exposure or a spill, immediate and appropriate action is necessary.
First Aid Measures:
-
Inhalation: If dust is inhaled, move the individual to fresh air. If irritation persists, seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek medical advice.[1]
Spill Cleanup:
-
Control: Remove all ignition sources and ensure the area is well-ventilated.[1]
-
Containment: Wear appropriate PPE, including respiratory protection for powders.[1]
-
Cleanup: Use dry clean-up procedures for powders to avoid generating dust.[1] For liquid spills, cover with an inert absorbent material.
-
Collection: Place the spilled material into a suitable, labeled container for waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Solid Waste: Items such as contaminated pipette tips, gloves, and plates should be placed in a designated biohazard waste container.[8]
-
Liquid Waste: Liquid waste containing this compound can be decontaminated with a 10% bleach solution for at least 30 minutes before being poured down the sink with copious amounts of running water.[8] Do not autoclave waste containing bleach.
-
Sharps: All sharps (needles, razor blades, glass slides) must be disposed of in an approved sharps container.[8]
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the primary signaling pathway activated by this compound and a general workflow for its purification and use in cell-based assays.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.asm.org [journals.asm.org]
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